molecular formula C19H31N3O6 B8114807 Aminooxy-PEG2-BCN

Aminooxy-PEG2-BCN

Cat. No.: B8114807
M. Wt: 397.5 g/mol
InChI Key: ZJQCJHPFLPLHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminooxy-PEG2-BCN is a useful research compound. Its molecular formula is C19H31N3O6 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O6/c20-28-14-18(23)21-7-9-25-11-12-26-10-8-22-19(24)27-13-17-15-5-3-1-2-4-6-16(15)17/h15-17H,3-14,20H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQCJHPFLPLHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CON)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Aminooxy-PEG2-BCN: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminooxy-PEG2-BCN is a versatile, heterobifunctional crosslinker integral to the fields of bioconjugation, chemical biology, and therapeutic development. This guide provides a comprehensive technical overview of its structure, properties, and applications, with a particular focus on its role in the site-specific synthesis of Antibody-Drug Conjugates (ADCs). Detailed experimental protocols, quantitative data, and visual workflows are presented to enable researchers to effectively utilize this powerful molecular tool.

Introduction: The Core of Versatility

This compound is a molecule designed with precision for bioorthogonal chemistry. It features three key components:

  • An aminooxy group (-O-NH₂), which chemoselectively reacts with aldehydes and ketones to form stable oxime linkages.

  • A bicyclononyne (BCN) group, a strained alkyne that readily participates in copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-functionalized molecules.[1]

  • A short polyethylene glycol (PEG) spacer (PEG2), which enhances aqueous solubility, increases flexibility, and minimizes steric hindrance between conjugated molecules.[1]

This unique trifecta of functionalities allows for the sequential and specific conjugation of two different molecules, making it an invaluable linker in the construction of complex biomolecular architectures, most notably ADCs.[2][3] The bioorthogonal nature of its reactive ends ensures that these conjugations can occur in complex biological media with minimal cross-reactivity with native functional groups.[1]

Physicochemical and Reactive Properties

A summary of the key quantitative data for this compound and its reactive moieties is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 2253965-14-7
Molecular Formula C₁₉H₃₁N₃O₆
Molecular Weight 397.47 g/mol
Purity ≥95%
Solubility Soluble in DMSO, DMF, DCM, and water.
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.
Table 2: Comparative Reaction Kinetics of Bioorthogonal Moieties
Reaction TypeReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key FeaturesSource(s)
Oxime Ligation Aldehyde + Aminooxy~10⁻³pH-dependent; rate increases at acidic pH (below pH 3). Catalyzed by nucleophiles like aniline.
SPAAC BCN + Benzyl Azide~0.15Catalyst-free and bioorthogonal. Reaction rate is driven by the ring strain of the cyclooctyne.
SPAAC BCN + Aromatic AzidesUp to ~2Reaction rate can be significantly accelerated with electron-withdrawing substituents on the aryl azide.
Table 3: Stability of Linkages
LinkageConditionStabilitySource(s)
Oxime Bond Neutral pH (pD 7.0)Half-life of ~25 days.
BCN Moiety Acidic conditions (TCA/DCA)Prone to degradation.
BCN Moiety In phagocytes (RAW264.7 cells)Significant degradation (~79%) after 24 hours.

Logical Relationship of Dual Reactivity

The core utility of this compound lies in its orthogonal reactive ends, allowing for a two-step conjugation strategy. This is visually represented in the following diagram.

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: SPAAC (Click Chemistry) A Molecule A (with Aldehyde/Ketone) D Conjugate A-PEG2-BCN A->D Reacts with Aminooxy end B This compound B->D C Molecule B (with Azide) E Final Conjugate A-PEG2-B C->E D->E Reacts with BCN end

Dual reactivity workflow of this compound.

Experimental Protocols: Site-Specific ADC Synthesis via Glycoengineering

A primary application of this compound is the creation of site-specific ADCs. This approach leverages the conserved N-glycans on the Fc region of an antibody as a conjugation site, ensuring a homogeneous product with a defined drug-to-antibody ratio (DAR).

Overall Experimental Workflow

The following diagram illustrates the multi-step process for generating a site-specific ADC using glycoengineering and this compound.

G A 1. Start with Native Antibody (e.g., Trastuzumab) B 2. Enzymatic Remodeling (Galactosyltransferase) Introduce terminal sialic acids A->B C 3. Periodate Oxidation Generate aldehyde groups on sialic acid residues B->C D 4. Oxime Ligation React with this compound C->D E Intermediate: Antibody-PEG2-BCN Conjugate D->E F 5. SPAAC Reaction React with Azide-Payload (e.g., Azido-MMAE) E->F G Final Product: Site-Specific ADC F->G H Purification & Characterization (e.g., HIC, LC-MS) G->H

Workflow for site-specific ADC synthesis.
Detailed Methodologies

Step 1: Enzymatic Remodeling to Introduce Terminal Sialic Acids

This protocol is adapted from methodologies described for site-specific antibody modification.

  • Antibody Preparation: Prepare a solution of the antibody (e.g., Trastuzumab) in a suitable buffer, such as PBS, at a concentration of 5-10 mg/mL.

  • Reaction Mixture: In a microcentrifuge tube, combine the antibody solution with galactosyltransferase and sialyltransferase enzymes in the presence of their respective sugar-nucleotide donors (UDP-Gal and CMP-Sialic Acid).

  • Incubation: Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation to ensure complete enzymatic conversion.

  • Purification: Purify the remodeled antibody using Protein A affinity chromatography to remove enzymes and excess reagents. Elute the antibody and buffer exchange into a reaction-compatible buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

Step 2: Generation of Aldehyde Groups via Periodate Oxidation

  • Oxidation Solution: Prepare a fresh solution of sodium periodate (NaIO₄) in the reaction buffer.

  • Oxidation Reaction: Add a controlled molar excess of the NaIO₄ solution to the remodeled antibody. Incubate the reaction on ice for 30 minutes, protected from light.

  • Quenching: Quench the reaction by adding an excess of ethylene glycol to consume any unreacted periodate. Incubate for 10 minutes at room temperature.

  • Purification: Remove excess reagents by buffer exchange using a desalting column or tangential flow filtration, exchanging into a buffer suitable for oxime ligation (e.g., PBS, pH 7.4).

Step 3: Conjugation with this compound (Oxime Ligation)

  • Reagent Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

  • Ligation Reaction: Add a 50-100 fold molar excess of the this compound stock solution to the oxidized antibody solution.

  • Catalysis (Optional but Recommended): To accelerate the reaction, aniline can be added to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Purification: Purify the resulting Antibody-PEG2-BCN conjugate using size-exclusion chromatography (SEC) to remove unreacted linker.

Step 4: Conjugation with Azide-Functionalized Payload (SPAAC)

  • Payload Preparation: Dissolve the azide-functionalized payload (e.g., Azido-MMAE) in a suitable solvent like DMSO to create a stock solution.

  • SPAAC Reaction: Add a 5-10 fold molar excess of the azide-payload solution to the purified Antibody-PEG2-BCN conjugate.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for up to 24 hours. The reaction progress can be monitored by analytical techniques such as Hydrophobic Interaction Chromatography (HIC).

  • Final Purification: Purify the final ADC product using SEC or other appropriate chromatographic methods to remove any unreacted payload and other impurities.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like HIC, mass spectrometry (MS), and size-exclusion chromatography (SEC).

Conclusion

This compound stands out as a highly effective and versatile heterobifunctional linker. Its dual bioorthogonal reactivity, coupled with the beneficial properties of the PEG spacer, makes it an essential tool for the precise construction of complex bioconjugates. For drug development professionals, its application in the site-specific synthesis of ADCs offers a pathway to creating more homogeneous, stable, and potentially more efficacious therapeutics. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of this compound in advanced research and development projects.

References

An In-depth Technical Guide to the Synthesis and Characterization of Aminooxy-PEG2-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aminooxy-PEG2-BCN, a heterobifunctional linker critical in the field of bioconjugation and drug development. It details the synthesis, characterization, and applications of this versatile molecule, with a focus on its role in constructing antibody-drug conjugates (ADCs).

Introduction

This compound is a chemical linker featuring two distinct reactive moieties: an aminooxy group and a bicyclo[6.1.0]nonyne (BCN) group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] This strategic design allows for a two-step, orthogonal conjugation strategy. The aminooxy group selectively reacts with aldehydes and ketones to form stable oxime linkages.[2][3] The BCN group, a strained alkyne, participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[1] The PEG spacer enhances solubility and reduces steric hindrance. These characteristics make this compound an invaluable tool for linking biomolecules, particularly in the targeted delivery of therapeutic agents.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 397.47 g/mol
Molecular Formula C₁₉H₃₁N₃O₆
CAS Number 2253965-14-7
Purity ≥95% (typically)

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential introduction of the aminooxy and BCN functionalities onto a PEG2 spacer. While specific proprietary synthesis details may vary, a general and plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned to start from a commercially available, asymmetrically protected PEG2 derivative, for example, one with a hydroxyl group and a protected amine. The BCN moiety is first introduced, followed by the deprotection and conversion of the terminal amine to a protected aminooxy group, which is then deprotected to yield the final product.

Synthesis_Pathway cluster_0 Step 1: BCN Moiety Introduction cluster_1 Step 2: Deprotection of Amine cluster_2 Step 3: Aminooxy Functionalization cluster_3 Step 4: Final Deprotection start HO-PEG2-NH-Boc product1 BCN-PEG2-NH-Boc start->product1 Base (e.g., DIPEA) Solvent (e.g., DMF) reagent1 BCN-NHS ester reagent1->product1 product2 BCN-PEG2-NH2 product1->product2 Deprotection reagent2 Acid (e.g., TFA) reagent2->product2 product3 BCN-PEG2-NH-CO-O-NH-Boc product2->product3 Acylation reagent3 Boc-NH-O-succinimidyl carbonate reagent3->product3 final_product This compound product3->final_product Deprotection reagent4 Acid (e.g., TFA) reagent4->final_product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Generalized)

Step 1: Synthesis of BCN-PEG2-NH-Boc

  • Dissolve Boc-amido-PEG2-alcohol in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a suitable base, for example, diisopropylethylamine (DIPEA), to the solution.

  • Add BCN-NHS ester to the reaction mixture and stir at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using column chromatography on silica gel.

Step 2: Synthesis of BCN-PEG2-NH2

  • Dissolve the purified BCN-PEG2-NH-Boc in DCM.

  • Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Remove the solvent and excess TFA under reduced pressure to yield the crude amine.

Step 3: Synthesis of BCN-PEG2-NH-CO-O-NH-Boc

  • Dissolve the crude BCN-PEG2-NH2 in a suitable solvent like DMF.

  • Add a base such as DIPEA.

  • Add Boc-NH-O-succinimidyl carbonate and stir the reaction mixture at room temperature overnight.

  • Purify the product by column chromatography.

Step 4: Synthesis of this compound

  • Dissolve the purified BCN-PEG2-NH-CO-O-NH-Boc in DCM.

  • Add an excess of TFA and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final this compound product.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and chromatographic techniques.

Characterization Techniques and Expected Data
TechniquePurposeExpected Results
¹H NMR Structural confirmationPeaks corresponding to the protons of the BCN group, the PEG linker, and the aminooxy moiety.
¹³C NMR Structural confirmationResonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of this compound (e.g., [M+H]⁺ at m/z 398.47).
HPLC Purity assessmentA single major peak in the chromatogram, indicating high purity (typically >95%).
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra and assign the peaks to the corresponding protons and carbons in the structure of this compound.

Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • Infuse the solution into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

  • Dissolve the sample in the mobile phase.

  • Inject the sample onto a suitable HPLC column (e.g., C18 reverse-phase).

  • Elute the compound using a gradient of two solvents, typically water and acetonitrile, with a modifier like TFA.

  • Detect the compound using a UV detector (if applicable) or an evaporative light scattering detector (ELSD).

  • The purity is determined by the peak area percentage of the main product peak.

Applications in Drug Development

This compound is a key component in the construction of complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs).

Workflow for ADC Synthesis using this compound

The dual reactivity of the linker allows for a controlled, sequential conjugation process.

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_linker_conjugation Linker Conjugation cluster_drug_conjugation Drug Payload Conjugation Antibody Antibody Enzyme Site-specific enzyme (e.g., formylglycine generating enzyme) Aldehyde_Antibody Antibody with aldehyde group Antibody->Aldehyde_Antibody Enzyme->Aldehyde_Antibody Linker This compound BCN_Antibody BCN-functionalized Antibody Aldehyde_Antibody->BCN_Antibody Oxime ligation Linker->BCN_Antibody Drug Azide-modified drug payload ADC Antibody-Drug Conjugate BCN_Antibody->ADC SPAAC Click Chemistry Drug->ADC

Caption: Workflow for ADC synthesis.

This workflow highlights the utility of this compound in creating precisely engineered therapeutic molecules. The ability to perform these conjugations under mild, biocompatible conditions is a significant advantage in the development of next-generation biopharmaceuticals.

References

An In-Depth Technical Guide to the Mechanism of Action of Aminooxy-PEG2-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of Aminooxy-PEG2-BCN, a heterobifunctional linker instrumental in the field of bioconjugation. Its unique architecture, featuring two distinct bioorthogonal reactive handles, enables the sequential and specific conjugation of diverse molecular entities. This document details the underlying chemical principles, kinetic data, and experimental considerations for its application in constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs).

Core Mechanism: A Duality of Bioorthogonal Reactions

This compound is a versatile crosslinker that leverages two independent and highly selective chemical reactions: oxime ligation and strain-promoted alkyne-azide cycloaddition (SPAAC).[1] The polyethylene glycol (PEG) spacer enhances aqueous solubility and provides flexibility, minimizing steric hindrance during conjugation.[1] The power of this linker lies in the orthogonal nature of its terminal functional groups, which allows for controlled, stepwise conjugations without cross-reactivity.[2]

Oxime Ligation: The Aminooxy-Carbonyl Reaction

The first reactive moiety is the aminooxy group (-O-NH₂). This group undergoes a highly specific and efficient reaction with aldehydes or ketones to form a stable oxime linkage (-O-N=C-).[2][3] This reaction, known as oxime ligation, is bioorthogonal, meaning it proceeds under mild, physiological conditions without interfering with native biological functional groups. The resulting oxime bond is significantly more stable than imine bonds formed from the reaction of simple amines with carbonyls.

The rate of oxime formation is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-5). However, for applications involving sensitive biomolecules that require neutral pH, the reaction rate can be significantly accelerated by the use of nucleophilic catalysts, such as aniline and its derivatives.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN-Azide Reaction

The second reactive handle is the bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne. The significant ring strain in the BCN molecule makes it highly reactive towards azide-functionalized molecules in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a form of "click chemistry" that, crucially, does not require a cytotoxic copper catalyst, making it ideal for applications in living systems. The reaction between BCN and an azide is rapid and forms a stable triazole linkage.

Data Presentation: Reaction Kinetics

The efficiency of bioconjugation strategies is critically dependent on reaction kinetics. The following tables summarize key quantitative data for the two bioorthogonal reactions employed by this compound.

Table 1: Kinetics of Oxime Ligation

Reaction ConditionCatalystFold Rate Increase (vs. Uncatalyzed at pH 7)
pH 7None1x
pH 7Aniline~19x
pH 7p-phenylenediamine~120x
Acidic pH (4-5)NoneGenerally faster than at neutral pH

Table 2: Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

ReactantsSecond-Order Rate Constant (k₂)Notes
BCN + Primary/Secondary/Tertiary Azides0.012 - 0.024 M⁻¹s⁻¹Reaction rates show minimal dependence on the steric hindrance of the azide.
General SPAAC10⁻² - 1 M⁻¹s⁻¹Represents the typical range for copper-free click chemistry reactions.

Experimental Protocols: A General Workflow for Two-Step Conjugation

This section outlines a generalized protocol for the sequential conjugation of two different molecules (Molecule A and Molecule B) to a target protein using this compound. This protocol is particularly relevant for applications such as the construction of antibody-drug conjugates (ADCs), where an antibody is first linked to the linker and then to a cytotoxic payload.

Materials:

  • Target protein with an accessible aldehyde or ketone group (e.g., a glycoprotein with oxidized carbohydrates).

  • This compound

  • Azide-functionalized Molecule A (e.g., a therapeutic drug)

  • Reaction Buffers (e.g., PBS, Sodium Acetate Buffer)

  • Aniline or other catalyst (optional)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Step 1: Introduction of a Carbonyl Group on the Target Protein (if not already present)

  • For glycoproteins, carbohydrate moieties can be oxidized to generate aldehyde groups.

  • Dissolve the antibody in PBS buffer (e.g., at 3-15 mg/mL).

  • Add 1/10th volume of a reaction buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5) and 1/10th volume of a freshly prepared 100 mM sodium periodate (NaIO₄) solution.

  • Incubate for 10-30 minutes.

  • Quench the reaction by adding ethylene glycol.

Step 2: Oxime Ligation with this compound

  • To the carbonyl-containing protein solution, add a molar excess of this compound (e.g., 50 molar equivalents).

  • (Optional but recommended for neutral pH reactions) Add a catalyst such as aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Purification of the BCN-Functionalized Protein

  • Remove excess, unreacted this compound and catalyst using a suitable purification method, such as size-exclusion chromatography (e.g., Sephadex column) or dialysis, exchanging into a fresh reaction buffer (e.g., PBS).

Step 4: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • To the purified BCN-functionalized protein, add a molar excess of the azide-functionalized Molecule A. The optimal molar ratio should be determined empirically.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. SPAAC reactions are generally rapid and do not require catalysts.

Step 5: Final Purification

  • Purify the final conjugate to remove any unreacted Molecule A and other reaction components using an appropriate purification method based on the properties of the final conjugate.

Mandatory Visualizations

The following diagrams illustrate the chemical structures, reaction mechanisms, and a general experimental workflow.

cluster_Aminooxy Aminooxy Group cluster_PEG PEG2 Spacer cluster_BCN BCN Group H₂N-O- H₂N-O- -(CH₂CH₂O)₂- -(CH₂CH₂O)₂- H₂N-O-->-(CH₂CH₂O)₂- BCN_structure -(CH₂CH₂O)₂-->BCN_structure This compound This compound Oxime-linked Conjugate Oxime-linked Conjugate This compound->Oxime-linked Conjugate + Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Oxime-linked Conjugate BCN-functionalized Molecule BCN-functionalized Molecule Triazole-linked Conjugate Triazole-linked Conjugate BCN-functionalized Molecule->Triazole-linked Conjugate + Azide-functionalized Molecule Azide-functionalized Molecule Azide-functionalized Molecule->Triazole-linked Conjugate A Target Protein (with Carbonyl Group) C Oxime Ligation A->C B This compound B->C D Purification C->D E BCN-functionalized Protein D->E G SPAAC Reaction E->G F Azide-functionalized Molecule F->G H Final Purification G->H I Final Conjugate H->I

References

The Strategic Imperative of PEG Spacers in Antibody-Drug Conjugate (ADC) Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, designed to selectively deliver potent cytotoxic payloads to cancer cells while minimizing damage to healthy tissues. The linker, a critical component connecting the monoclonal antibody to the payload, profoundly influences the ADC's stability, efficacy, and pharmacokinetic profile. The incorporation of polyethylene glycol (PEG) spacers into the linker design has become a pivotal strategy to overcome challenges associated with payload hydrophobicity and to enhance the overall therapeutic index of ADCs. This guide provides an in-depth technical overview of the role of PEG spacers, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

The Core Function of PEG Spacers: Mitigating Hydrophobicity and Enhancing Drug-like Properties

Many highly potent cytotoxic agents used as ADC payloads are inherently hydrophobic. This characteristic can lead to several development challenges, including ADC aggregation, poor solubility, and rapid clearance from circulation, which can limit the achievable drug-to-antibody ratio (DAR) and compromise therapeutic efficacy.[1][2] Hydrophilic PEG spacers counteract these issues by forming a hydration shell around the drug-linker moiety.[2] This "stealth" effect masks the payload's hydrophobicity, leading to a cascade of benefits.[3]

Key advantages of incorporating PEG spacers include:

  • Enhanced Solubility and Stability: PEGylation increases the overall water solubility of the ADC, preventing the formation of aggregates that can trigger an immune response and alter pharmacokinetic profiles.[1] This is crucial for manufacturing and for maintaining the ADC's integrity in circulation.

  • Improved Pharmacokinetics (PK): The hydrophilic nature of PEG linkers reduces non-specific interactions with serum proteins and non-target cells. This results in a longer circulation half-life, reduced plasma clearance, and increased overall drug exposure (Area Under the Curve - AUC), allowing for greater accumulation of the ADC at the tumor site.

  • Enabling Higher Drug-to-Antibody Ratios (DAR): By mitigating the propensity for aggregation, PEG linkers allow for the conjugation of a higher number of drug molecules per antibody. This can lead to enhanced potency, particularly for targets with low antigen expression.

  • Reduced Off-Target Toxicity: By improving the ADC's PK profile and minimizing non-specific uptake, PEG linkers contribute to a wider therapeutic window.

Data Presentation: The Quantitative Impact of PEG Spacers

The length and architecture of the PEG spacer are critical design parameters that must be optimized for each specific ADC. The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG spacers on key ADC attributes.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics in Rats

This table demonstrates a clear trend where increasing PEG spacer length leads to slower clearance and increased systemic exposure (AUC), with a plateau effect observed around 8 PEG units.

ADC Linker ConfigurationPEG UnitsMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)Data Source(s)
Non-binding IgG ControlN/A33012,0005.3
ADC with no PEG0--~15
ADC with PEG2 Linker21003,50017
ADC with PEG4 Linker41605,60011
ADC with PEG8 Linker82809,8006.1
ADC with PEG12 Linker1228010,0006.0
ADC with PEG24 Linker2429010,0005.8

Data synthesized from studies on PEGylated glucuronide-MMAE linkers.

Table 2: Trade-off Between In Vitro Cytotoxicity and In Vivo Half-Life

While longer PEG chains dramatically improve pharmacokinetics, they can sometimes introduce steric hindrance, leading to a modest decrease in immediate in vitro potency. However, this is often more than compensated for by the extended circulation time, resulting in superior in vivo efficacy.

ConjugatePEG Chain SizeTarget Cell IC50 (NCI-N87)In Vivo Half-Life ExtensionIn Vivo EfficacyData Source(s)
Affibody-MMAE (No PEG)N/A~5 nM (estimated)--
HP4KM4 kDa31.9 nM2.5-foldImproved
HP10KM10 kDa111.3 nM11.2-foldMost Ideal

Data from a study on affibody-based drug conjugates.

Table 3: Effect of PEG Spacers on ADC Hydrophilicity (HIC Analysis)

Hydrophobic Interaction Chromatography (HIC) is used to assess the overall hydrophobicity of an ADC. A shorter retention time indicates a more hydrophilic conjugate. Incorporating hydrophilic linkers can compensate for the hydrophobicity of the payload.

ADC ConfigurationLinker TypeRelative Hydrophobicity (HIC Retention Time)Data Source(s)
Adcetris (DAR 6 species)Val-Cit-PAB (Non-PEGylated)Higher
Brentuximab-MMAE (DAR 8)PEG12 PhosphonamidateLower (Similar to DAR 6 Adcetris)
Brentuximab-MMAE (DAR 8)PEG24 PhosphonamidateLowest (Similar to DAR 5 Adcetris)
Table 4: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

The impact of PEG length on the achievable DAR can be complex and depends on the specific linker-payload and conjugation chemistry. In some cases, an optimal PEG length exists that maximizes drug loading.

Cleavable TriggerPEG Spacer LengthAverage DARData Source(s)
Val-Ala (more hydrophobic)01.4
Val-Ala (more hydrophobic)PEG123.0
Val-Cit (less hydrophobic)03.8
Val-Cit (less hydrophobic)PEG122.7

Visualizing Key Relationships and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex relationships and workflows in ADC development.

logical_relationship cluster_0 PEG Spacer Properties cluster_1 cluster_2 ADC Performance Outcomes Hydrophilicity Hydrophilicity Solubility Increases Solubility Hydrophilicity->Solubility Length Spacer Length PK Improves Pharmacokinetics Length->PK Architecture Architecture (Linear/Branched) Architecture->PK DAR Enables High DAR Solubility->DAR Aggregation Reduced Aggregation Solubility->Aggregation Toxicity Reduced Off-Target Toxicity PK->Toxicity Clearance Slower Clearance PK->Clearance Efficacy Enhanced In Vivo Efficacy DAR->Efficacy Stability Increases Stability Stability->Efficacy Aggregation->Toxicity Clearance->Efficacy

Caption: Logical flow of how PEG properties influence ADC performance.

adc_moa cluster_0 Extracellular Space cluster_1 Intracellular Space ADC ADC with PEG Spacer Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 6. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate.

experimental_workflow A Step 1: ADC Synthesis (Antibody + Linker-Payload) B Step 2: Purification & Characterization (e.g., SEC, HIC for DAR) A->B C Step 3: In Vitro Evaluation B->C D Step 4: In Vivo Evaluation (Xenograft Model) B->D C1 Cytotoxicity Assay (IC50) C->C1 C2 Stability Assay C->C2 D1 Pharmacokinetics Study (PK) D->D1 D2 Efficacy Study (Tumor Growth Inhibition) D->D2 D3 Toxicity Assessment D->D3

Caption: General experimental workflow for ADC development and evaluation.

Experimental Protocols

Detailed and standardized methodologies are essential for the reliable evaluation of ADCs. The following sections provide synthesized protocols for key experiments.

Protocol 1: ADC Synthesis (Thiol-Maleimide Conjugation)

This protocol describes a common method for conjugating a maleimide-functionalized linker-payload to an antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Maleimide-activated PEG-linker-payload, dissolved in an organic solvent like DMA or DMSO.

  • Conjugation buffer: e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4.

  • Quenching reagent: N-acetylcysteine (NAC) or Cysteine.

  • Purification system: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25).

Procedure:

  • Antibody Reduction:

    • Dilute the antibody to a concentration of 5-10 mg/mL in conjugation buffer.

    • Add a calculated molar excess of the reducing agent (e.g., 10-20 equivalents of TCEP) to the antibody solution. The exact amount will depend on the desired number of cleaved disulfide bonds (target DAR).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column (e.g., SEC) equilibrated with conjugation buffer.

  • Conjugation:

    • Immediately after reduction, add the maleimide-activated PEG-linker-payload to the reduced antibody solution. A typical molar excess is 1.5-2.0 fold over the available thiol groups.

    • Perform the reaction at 4°C or room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a 20-fold molar excess of the quenching reagent (e.g., cysteine) over the maleimide compound to cap any unreacted maleimides.

    • Incubate for an additional 20-30 minutes.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and other small molecules using an SEC column equilibrated with a formulation buffer (e.g., PBS).

    • Collect the fractions corresponding to the monomeric ADC peak.

  • Characterization:

    • Determine the final protein concentration (e.g., by A280 absorbance).

    • Characterize the ADC for purity, aggregation (by SEC), and average DAR (by HIC-HPLC and/or UV-Vis spectroscopy).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

HIC separates ADC species based on hydrophobicity. Since the payload is typically hydrophobic, species with higher DARs will be more retained on the column.

Materials & Equipment:

  • HIC-HPLC column (e.g., TSKgel Butyl-NPR, MAbPac HIC).

  • HPLC system with a UV detector.

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25-100 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 25-100 mM Sodium Phosphate, pH 7.0, optionally containing 10-25% isopropanol.

  • ADC sample and unconjugated antibody control.

Procedure:

  • Sample Preparation: Dilute the ADC and control antibody to approximately 1 mg/mL in Mobile Phase A.

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Elution: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR elutes later).

    • Integrate the peak area for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Total Peak Area) where 'n' is the number of drugs for a given peak.

Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay measures the ability of an ADC to kill target cancer cells by assessing the metabolic activity of the remaining viable cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • ADC, unconjugated antibody, and free payload for controls.

  • MTT or XTT reagent.

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control articles in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a viability control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Viability Assessment (MTT):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 4: In Vivo Efficacy Study (Tumor Xenograft Model)

This protocol outlines a typical study to evaluate the anti-tumor activity of an ADC in an immunodeficient mouse model bearing human tumor xenografts.

Materials & Subjects:

  • Immunodeficient mice (e.g., athymic nude or SCID), typically 6-8 weeks old.

  • Human cancer cell line expressing the target antigen.

  • Matrigel (optional, to support tumor formation).

  • ADC and control articles (vehicle, unconjugated antibody, isotype control ADC).

  • Sterile PBS and cell culture medium.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Harvest cultured tumor cells during their exponential growth phase.

    • Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 2-5 x 10^6 cells per 100 µL.

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).

  • ADC Administration:

    • Administer the ADC and control articles, typically via intravenous (i.v.) tail vein injection.

    • The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks), depending on the ADC's properties.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and mouse body weight (as a measure of toxicity) 2-3 times per week for the duration of the study.

    • The study endpoint is typically when tumors in the control group reach a predetermined maximum size or after a set period.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.

    • Analyze the statistical significance of the differences between treatment groups.

Conclusion

The strategic incorporation of PEG spacers is a cornerstone of modern ADC linker technology. By imparting hydrophilicity, PEG linkers effectively address the challenges posed by hydrophobic payloads, leading to ADCs with improved solubility, stability, and pharmacokinetic profiles. The quantitative data clearly show that optimizing PEG spacer length and architecture can significantly enhance in vivo efficacy and widen the therapeutic window. While a potential trade-off with in vitro potency exists, the profound benefits in circulation time and tumor accumulation often result in superior overall anti-tumor activity. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the rational design, synthesis, and evaluation of next-generation ADCs, empowering researchers to develop safer and more effective targeted cancer therapies.

References

An In-depth Technical Guide to Aminooxy-PEG2-BCN: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Aminooxy-PEG2-BCN, a valuable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This document details its chemical properties, reaction mechanisms, and provides exemplary protocols for its application.

Core Molecular Data

This compound is a versatile molecule featuring two distinct reactive moieties: an aminooxy group and a bicyclo[6.1.0]nonyne (BCN) group, connected by a polyethylene glycol (PEG) spacer. This dual functionality allows for a two-step, orthogonal conjugation strategy.[1] The PEG spacer enhances the solubility and flexibility of the linker.[1]

PropertyValueReference
Molecular Formula C₁₉H₃₁N₃O₆[2]
Molecular Weight 397.47 g/mol [2]
CAS Number 2253965-14-7[1]
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Conditions Store at -20°C for long-term stability

Reaction Mechanisms and Logical Relationships

The orthogonal reactivity of this compound is central to its utility. The aminooxy group partakes in oxime ligation, while the BCN group is involved in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.

Dual Functionality Workflow

The bifunctional nature of this compound enables a sequential conjugation workflow. Typically, one biomolecule is first attached via one functional group, and then the second biomolecule is attached via the other. This allows for the precise construction of complex bioconjugates.

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Molecule_A Molecule A (e.g., Drug) with Aldehyde/Ketone Aminooxy_BCN This compound Molecule_A->Aminooxy_BCN Reaction Intermediate Intermediate Conjugate (Molecule A-Oxime-BCN) Aminooxy_BCN->Intermediate Forms Molecule_B Molecule B (e.g., Antibody) with Azide Intermediate->Molecule_B Reaction Final_Conjugate Final Bioconjugate (Molecule A-Linker-Molecule B) Molecule_B->Final_Conjugate Forms

Sequential conjugation using this compound.
Orthogonal Reaction Relationship

The key to this linker's effectiveness is the orthogonal nature of its two reactive ends. The aminooxy group will not react with azides, and the BCN group will not react with aldehydes or ketones under their respective reaction conditions. This prevents the formation of undesired side products and allows for controlled, stepwise synthesis.

G cluster_aminooxy Aminooxy Reactivity cluster_bcn BCN Reactivity Aminooxy_BCN This compound Aldehyde Aldehyde/ Ketone Group Aminooxy_BCN->Aldehyde Reacts with Aminooxy_BCN->Aldehyde No Reaction Azide Azide Group Aminooxy_BCN->Azide Reacts with Aminooxy_BCN->Azide No Reaction Oxime Oxime Bond Formation Aldehyde->Oxime Triazole Triazole Ring Formation Azide->Triazole

Orthogonal reactivity of this compound.

Experimental Protocols

The following are representative protocols for the use of this compound in a two-step bioconjugation process to form an antibody-drug conjugate. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Conjugation of a Carbonyl-Containing Payload to this compound via Oxime Ligation

This protocol describes the first step of attaching a drug or other molecule containing an aldehyde or ketone group to the aminooxy end of the linker.

Materials:

  • Carbonyl-containing payload (e.g., a cytotoxic drug)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Aniline (as catalyst, optional)

  • Reaction buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Dissolve the carbonyl-containing payload in a minimal amount of anhydrous DMF or DMSO.

  • Dissolve a 1.2 to 2-fold molar excess of this compound in the reaction buffer.

  • Add the dissolved payload to the this compound solution.

  • If a catalyst is used, add aniline to a final concentration of 10-100 mM. The use of a catalyst can significantly increase the reaction rate, especially for ketones.

  • Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Upon completion, purify the resulting payload-linker conjugate using an appropriate method such as reverse-phase HPLC.

  • Characterize the purified conjugate by mass spectrometry to confirm the identity and purity.

Protocol 2: Conjugation of an Azide-Modified Antibody to the Payload-Linker Construct via SPAAC

This protocol details the second step, where the BCN-functionalized payload is conjugated to an antibody that has been modified to contain an azide group.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS pH 7.4)

  • Purified payload-linker construct with the BCN group

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Prepare a stock solution of the purified payload-linker construct in anhydrous DMSO or DMF.

  • To the azide-modified antibody solution, add a 3 to 10-fold molar excess of the payload-linker construct. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody stability.

  • Incubate the reaction mixture at room temperature for 4-24 hours, or at 4°C for longer periods if stability is a concern. The reaction is typically performed with gentle agitation.

  • Monitor the progress of the conjugation by a suitable analytical method, such as Hydrophobic Interaction Chromatography (HIC) or SDS-PAGE.

  • Once the desired degree of conjugation is achieved, remove the excess payload-linker construct and other small molecules by size-exclusion chromatography (SEC) or dialysis.

  • Analyze the final antibody-drug conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Conclusion

This compound is a powerful and versatile bifunctional linker that facilitates the precise and efficient construction of complex bioconjugates. Its orthogonal reactive groups enable controlled, sequential conjugation, which is particularly advantageous in the synthesis of well-defined antibody-drug conjugates. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this valuable tool into their drug development and bioconjugation workflows.

References

Aminooxy-PEG2-BCN: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aminooxy-PEG2-BCN is a heterobifunctional linker that has emerged as a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its unique architecture, featuring a terminal aminooxy group, a bicyclo[6.1.0]nonyne (BCN) moiety, and a short polyethylene glycol (PEG) spacer, allows for a two-step orthogonal conjugation strategy. The aminooxy group readily reacts with aldehydes and ketones to form a stable oxime linkage, while the BCN group participates in rapid and efficient copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules.[1] The inclusion of the PEG2 spacer is intended to enhance the solubility and flexibility of the resulting conjugate.[1]

This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon available data for its constituent functional groups and related compounds. It is designed to be a resource for researchers, scientists, and drug development professionals, offering insights into the handling, storage, and application of this versatile linker. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines general characteristics and provides detailed experimental protocols for researchers to determine these properties in their own laboratories.

Chemical Structure and Functional Groups

The functionality of this compound is dictated by its three key components: the aminooxy group, the PEG2 spacer, and the BCN ring.

Figure 1. Chemical Structure of this compound cluster_aminooxy Aminooxy Group cluster_peg PEG2 Spacer cluster_bcn BCN Group A H2N-O- P -(CH2)2-O-(CH2)2- A->P B -[BCN] P->B

Caption: Logical relationship of the functional groups in this compound.

Solubility

The polyethylene glycol (PEG) component of this compound plays a crucial role in its solubility profile. PEGylation is a well-established method to increase the hydrophilicity and overall solubility of molecules in both aqueous and many organic solvents.[2][3]

Qualitative Solubility Profile

Based on the properties of similar PEGylated BCN compounds, this compound is expected to be soluble in a range of solvents.

Solvent ClassExamplesExpected Solubility
Aqueous Buffers PBS, HEPES, MESGood, enhanced by the hydrophilic PEG2 spacer.
Polar Aprotic DMSO, DMFGood, commonly used for dissolving bifunctional linkers.
Chlorinated DCMModerate to good.
Water H₂OGood.

Experimental Protocol for Determining Quantitative Solubility

To ascertain the precise solubility of this compound in a specific solvent, the following protocol can be employed.

Figure 2. Workflow for Solubility Determination A Prepare saturated solution B Equilibrate at constant temperature A->B C Centrifuge to pellet excess solid B->C D Collect supernatant C->D E Quantify concentration (e.g., HPLC-UV, LC-MS) D->E F Determine solubility (e.g., mg/mL) E->F

Caption: Experimental workflow for quantitative solubility measurement.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant.

  • Quantification: Dilute the supernatant and quantify the concentration of dissolved this compound using a suitable analytical method such as HPLC-UV or LC-MS with a standard curve.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Stability

The stability of this compound is a critical consideration for its storage and application. The molecule's stability is primarily influenced by its two reactive ends: the aminooxy group (and the resulting oxime bond upon conjugation) and the BCN group.

Stability of the Aminooxy Group and Oxime Linkage

The aminooxy group itself is generally stable under standard storage conditions. Upon reaction with an aldehyde or ketone, it forms an oxime linkage. Research indicates that oxime bonds are significantly more stable towards hydrolysis than corresponding hydrazone and imine bonds, particularly at neutral and physiological pH.[4]

  • pH Dependence: The hydrolysis of oximes is acid-catalyzed. Therefore, the oxime linkage is most stable at neutral or slightly basic pH and becomes more labile under acidic conditions.

  • Quantitative Comparison: In one study, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone at pD 7.0.

Stability of the BCN Group

The bicyclo[6.1.0]nonyne (BCN) moiety is reactive due to its significant ring strain, which is the driving force for the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. While this reactivity is advantageous for bioconjugation, it can also render the BCN group susceptible to degradation under certain conditions.

  • Storage: For long-term stability, this compound should be stored at –20 °C, kept dry, and protected from light.

  • pH and Temperature: While specific quantitative data is lacking for this compound, studies on other BCN-containing molecules suggest potential for degradation under strongly acidic or basic conditions, and at elevated temperatures.

  • Biological Milieu: The stability of the BCN group in a biological environment is a complex issue. Some studies have indicated that strained alkynes like BCN can be susceptible to degradation within the endolysosomal environment of cells.

Experimental Protocol for Assessing Stability

The following protocol can be used to evaluate the stability of this compound under various conditions.

Figure 3. Workflow for Stability Assessment A Prepare solutions of this compound in buffers of varying pH B Incubate at different temperatures A->B C Withdraw aliquots at various time points B->C D Quench reaction (if necessary) C->D E Analyze by HPLC or LC-MS to determine remaining parent compound D->E F Calculate degradation rate and half-life E->F

Caption: Experimental workflow for stability analysis.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in a series of buffers with different pH values (e.g., pH 4, 7.4, 9).

  • Incubation: Incubate the solutions at various temperatures (e.g., 4 °C, 25 °C, 37 °C).

  • Time-Course Analysis: At predetermined time points, withdraw aliquots from each solution.

  • Quenching: If necessary, quench any ongoing degradation by flash-freezing or addition of a suitable quenching agent.

  • Analysis: Analyze the samples by a stability-indicating analytical method, such as reverse-phase HPLC or LC-MS, to quantify the percentage of the intact this compound remaining.

  • Data Analysis: Plot the percentage of remaining compound against time to determine the degradation kinetics and calculate the half-life (t₁/₂) under each condition.

Signaling Pathways and Logical Relationships

The primary "signaling pathway" for this compound is its reaction mechanism in a two-step bioconjugation process.

Figure 4. Orthogonal Bioconjugation Strategy cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: SPAAC Click Chemistry A This compound C Oxime-linked Intermediate A->C reacts with B Aldehyde/Ketone-modified Biomolecule 1 B->C E Final Conjugate C->E reacts with D Azide-modified Biomolecule 2 D->E

Caption: Two-step orthogonal reaction pathway of this compound.

Conclusion

This compound is a powerful and versatile heterobifunctional linker for advanced bioconjugation applications. Its PEG spacer confers favorable solubility properties, while its orthogonal reactive ends—the aminooxy and BCN groups—allow for controlled, sequential conjugation strategies. The resulting oxime linkage is highly stable under physiological conditions, and the BCN group enables efficient copper-free click chemistry. While this guide provides a comprehensive overview based on existing knowledge, it is recommended that researchers perform specific solubility and stability studies under their experimental conditions to ensure optimal performance. The provided experimental protocols serve as a starting point for these evaluations. A thorough understanding of the solubility and stability of this compound will undoubtedly facilitate its successful implementation in the development of next-generation therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation Using Aminooxy-PEG2-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. This approach combines the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. Aminooxy-PEG2-BCN is a bifunctional linker that enables site-specific conjugation of a payload to an antibody, offering enhanced homogeneity and a defined Drug-to-Antibody Ratio (DAR).

This document provides detailed protocols for the conjugation of antibodies using the this compound linker. The methodology involves a three-step process:

  • Antibody Glycan Oxidation: Generation of aldehyde groups on the antibody's carbohydrate moieties.

  • Oxime Ligation: Reaction of the this compound linker with the aldehyde-modified antibody.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): "Click" chemistry reaction to attach an azide-functionalized payload to the BCN-modified antibody.

Experimental Workflow

The overall experimental workflow for the this compound antibody conjugation is depicted below.

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Payload Attachment cluster_step4 Step 4: Purification & Analysis a Monoclonal Antibody (mAb) b Periodate Oxidation (NaIO4) a->b Glycan Chains c Aldehyde-Modified mAb b->c e Oxime Ligation c->e d This compound d->e f BCN-Modified mAb e->f h SPAAC Click Chemistry f->h g Azide-Payload g->h i Antibody-Drug Conjugate (ADC) h->i j Purification (e.g., SEC, HIC) i->j k Characterization (DAR, Stability) j->k

Experimental workflow for ADC synthesis.

Experimental Protocols

Antibody Glycan Oxidation

This protocol describes the generation of aldehyde groups on the antibody's N-linked glycans.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing substances like Tris.

  • Sodium periodate (NaIO₄) solution (e.g., 100 mM in dH₂O, freshly prepared).

  • Reaction Buffer (e.g., 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5).

  • Quenching solution (e.g., Ethylene glycol).

  • Desalting columns or tangential flow filtration (TFF) system for buffer exchange.

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 3-15 mg/mL in a suitable buffer.

  • Oxidation Reaction:

    • To the antibody solution, add 1/10th volume of the 10X Reaction Buffer.

    • Add 1/10th volume of the NaIO₄ stock solution to achieve a final concentration of approximately 10 mM.

    • Incubate the reaction mixture for 30 minutes on ice in the dark.

  • Quenching: Add ethylene glycol to a final concentration of 100 mM to quench the unreacted periodate. Incubate for 10 minutes on ice.

  • Purification: Immediately purify the aldehyde-modified antibody using a desalting column or TFF to remove excess reagents. The antibody should be buffer-exchanged into an acetate buffer (pH 4.5-5.5) for the next step.

Oxime Ligation with this compound

This protocol details the conjugation of the this compound linker to the aldehyde-modified antibody.

Materials:

  • Aldehyde-modified mAb in acetate buffer (pH 4.5-5.5).

  • This compound dissolved in a compatible organic solvent (e.g., DMSO).

  • Aniline solution (optional, as a catalyst).

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Ligation Reaction:

    • Add a 20-50 fold molar excess of the this compound solution to the aldehyde-modified antibody. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.

    • If using a catalyst, aniline can be added to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing.

  • Purification: Purify the BCN-modified antibody using a desalting column, TFF, or size-exclusion chromatography (SEC) to remove unreacted linker and other small molecules. The buffer should be exchanged to a neutral pH buffer (e.g., PBS, pH 7.4).

SPAAC "Click" Chemistry with Azide-Payload

This protocol describes the final step of attaching the azide-functionalized payload to the BCN-modified antibody.

Materials:

  • BCN-modified antibody in a neutral pH buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized payload dissolved in a compatible solvent (e.g., DMSO).

Procedure:

  • Payload Addition: Add a 2-5 fold molar excess of the azide-payload solution to the BCN-modified antibody.

  • Click Reaction: Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 12-24 hours, with gentle mixing. The reaction is copper-free.

  • Final Purification: Purify the final ADC product using methods such as SEC, hydrophobic interaction chromatography (HIC), or TFF to remove any unconjugated payload and other impurities.

Quantitative Data Summary

The following tables summarize typical quantitative data for the this compound conjugation protocol. Actual results may vary depending on the specific antibody, payload, and reaction conditions.

Parameter Typical Range Notes
Drug-to-Antibody Ratio (DAR) 2 - 4Site-specific glycan conjugation typically yields a well-defined DAR.
Antibody Recovery (Overall) 60 - 85%Overall yield after the three-step process and final purification.
Conjugation Efficiency (Oxime Ligation) > 90%Efficiency of the reaction between the aminooxy linker and the oxidized antibody.
Conjugation Efficiency (SPAAC) > 95%Highly efficient and bioorthogonal click reaction.

Table 1: Conjugation Efficiency and Yield

Parameter Condition Stability
Oxime Linkage Stability pH 7.4 (Physiological)Highly stable with a half-life of several months. Rate constants for hydrolysis are nearly 1000-fold lower than for simple hydrazones.[1]
ADC Aggregation Post-ConjugationLow, typically <5% aggregate formation. The hydrophilic PEG spacer helps to reduce aggregation.[2][3]

Table 2: Stability of the Resulting ADC

Signaling Pathways and Mechanism of Action

Antibody-Drug Conjugates synthesized using the this compound linker primarily exert their cytotoxic effects by targeting specific antigens on the surface of cancer cells. The general mechanism of action and the signaling pathways involved are illustrated below.

signaling_pathway cluster_binding 1. Binding & Internalization cluster_trafficking 2. Intracellular Trafficking cluster_release 3. Payload Release cluster_action 4. Cytotoxic Action adc ADC antigen Tumor Antigen adc->antigen Specific Binding internalization Receptor-Mediated Endocytosis antigen->internalization cell_surface Cancer Cell Surface endosome Endosome internalization->endosome Trafficking lysosome Lysosome endosome->lysosome Trafficking payload_release Linker Cleavage/ Antibody Degradation lysosome->payload_release payload Cytotoxic Payload payload_release->payload dna_damage DNA Damage payload->dna_damage tubulin_disruption Microtubule Disruption payload->tubulin_disruption apoptosis Apoptosis (Cell Death) dna_damage->apoptosis tubulin_disruption->apoptosis

General mechanism of action of an ADC.

  • Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[1][] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.

  • Intracellular Trafficking: Once inside the cell, the complex is trafficked through the endosomal-lysosomal pathway.

  • Payload Release: In the acidic environment of the lysosome, the linker is cleaved, or the antibody is degraded, releasing the potent cytotoxic payload into the cytoplasm.

  • Cytotoxic Action: The released payload then exerts its cell-killing effect, typically by inducing DNA damage or disrupting microtubule dynamics, which ultimately leads to apoptosis (programmed cell death). Some payloads can also diffuse out of the cell and kill neighboring cancer cells, a phenomenon known as the "bystander effect".

The specific signaling pathways affected depend on the nature of the cytotoxic payload. For instance:

  • DNA Damaging Agents: Payloads like calicheamicins or duocarmycins cause double-strand breaks in DNA, activating DNA damage response pathways that can lead to cell cycle arrest and apoptosis.

  • Microtubule Inhibitors: Payloads such as auristatins (e.g., MMAE) or maytansinoids (e.g., DM1) interfere with tubulin polymerization, disrupting the formation of the mitotic spindle and leading to mitotic catastrophe and cell death.

Furthermore, the antibody component of the ADC can also contribute to the anti-tumor effect by blocking downstream signaling pathways initiated by the target receptor or by mediating antibody-dependent cell-mediated cytotoxicity (ADCC). For example, an ADC targeting HER2 can inhibit the PI3K and MAPK signaling pathways.

References

Application Notes and Protocols: A Step-by-Step Guide to Oxime Ligation with Aminooxy-PEG2-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal reaction ideal for the covalent conjugation of molecules in complex biological environments.[1][2] This method involves the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime bond.[1][2] The reaction's high chemoselectivity, efficiency under mild aqueous conditions, and the stability of the resulting oxime linkage make it a superior choice for creating well-defined bioconjugates.[3]

Aminooxy-PEG2-BCN is a bifunctional linker that leverages the power of oxime ligation for one of its coupling strategies. It features an aminooxy group for reaction with carbonyls and a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This dual reactivity makes it a versatile tool in drug delivery, particularly in the construction of antibody-drug conjugates (ADCs). The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.

These application notes provide a detailed protocol for the conjugation of this compound to an aldehyde-containing protein, a critical step in the synthesis of ADCs and other targeted therapeutics.

Data Presentation

The efficiency of oxime ligation is influenced by several factors, including pH, temperature, reactant concentrations, and the presence of a catalyst. The following table summarizes typical reaction conditions and expected outcomes for the ligation of aminooxy-PEG compounds with aldehydes.

ParameterConditionExpected OutcomeReference
pH 6.0 - 7.5Optimal range for reaction. Slightly acidic pH can sometimes increase the rate of uncatalyzed reactions.
4.0 - 5.0Often used for faster kinetics, but may not be suitable for all biomolecules.
Temperature Room Temperature (20-25°C)Sufficient for most reactions, especially with a catalyst.
4°CCan be used for sensitive proteins, requiring longer incubation times (12-24 hours).
Reactant Molar Ratio 10-50 fold molar excess of this compoundDrives the reaction to completion. The optimal ratio should be determined empirically.
Catalyst Aniline or its derivatives (e.g., p-phenylenediamine, m-phenylenediamine)Significantly accelerates the reaction rate, up to 120-fold increase compared to uncatalyzed reactions.
Catalyst Concentration 10 - 100 mMEffective concentration range for aniline-based catalysts.
Reaction Time 2 - 4 hours (at room temperature with catalyst)Generally sufficient for high conjugation efficiency.
Seconds to minutesAchievable with optimized conditions, such as higher reactant concentrations and organic co-solvents.
Second-Order Rate Constants 10¹ - 10³ M⁻¹s⁻¹Typical range for aniline-catalyzed reactions with aromatic aldehydes.

Experimental Protocols

This section provides a detailed methodology for the conjugation of this compound to a protein containing an aldehyde group.

Materials
  • Aldehyde-modified protein (e.g., antibody with a site-specifically introduced formylglycine)

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Catalyst Stock Solution: 1 M m-phenylenediamine (mPDA) in water or DMSO

  • Quenching Solution (optional): 1 M solution of an aminooxy- or hydrazide-containing small molecule

  • Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system

  • Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (e.g., ESI-MS)

Protocol for Oxime Ligation
  • Preparation of Reactants:

    • Dissolve the aldehyde-modified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration that allows for the desired molar excess.

  • Ligation Reaction:

    • To the protein solution, add the this compound stock solution to achieve a 10-50 fold molar excess. Mix gently.

    • Add the catalyst stock solution (m-phenylenediamine) to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation. For temperature-sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

  • Reaction Quenching (Optional):

    • To consume any unreacted aldehyde groups on the protein, a small molecule containing an aminooxy or hydrazide group can be added in a slight molar excess to the initial amount of protein.

    • Incubate for an additional 30-60 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound, catalyst, and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The buffer should be exchanged into a formulation buffer suitable for the stability of the final conjugate (e.g., PBS).

  • Characterization of the Conjugate:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Assess the purity and molecular weight of the conjugate using SDS-PAGE. A successful conjugation will show a shift in the molecular weight corresponding to the attached linker.

    • Confirm the successful conjugation and determine the drug-to-antibody ratio (in the context of ADC synthesis) using mass spectrometry.

Visualizations

Oxime Ligation Reaction Pathway

Oxime_Ligation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product protein Aldehyde-Modified Protein conjugate Protein-Oxime-PEG2-BCN Conjugate protein->conjugate Oxime Ligation linker This compound linker->conjugate conditions pH 6.0-7.5 Room Temperature Aniline Catalyst conditions->conjugate

Caption: Chemical reaction pathway for oxime ligation.

Experimental Workflow for ADC Synthesis using this compound

ADC_Workflow start Start: Aldehyde-tagged Antibody ligation Oxime Ligation Add this compound Add Catalyst (e.g., mPDA) Incubate 2-4h at RT start->ligation purification1 Purification 1 Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) ligation->purification1 intermediate Antibody-Linker Intermediate purification1->intermediate spaac SPAAC Reaction (Click Chemistry) Add Azide-containing Drug Incubate intermediate->spaac purification2 Purification 2 Remove excess drug and solvent spaac->purification2 final_adc Final Antibody-Drug Conjugate (ADC) purification2->final_adc characterization Characterization SDS-PAGE Mass Spectrometry Functional Assays final_adc->characterization

Caption: Workflow for Antibody-Drug Conjugate synthesis.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Aminooxy-PEG2-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has become an invaluable tool in chemical biology, drug development, and materials science. This copper-free click chemistry reaction enables the covalent conjugation of biomolecules in complex biological systems without the need for cytotoxic catalysts.[1][2][3] Aminooxy-PEG2-BCN is a heterobifunctional linker that leverages the power of SPAAC. It possesses two distinct reactive moieties: an aminooxy group for reaction with aldehydes and ketones, and a bicyclo[6.1.0]nonyne (BCN) group for highly efficient SPAAC with azide-functionalized molecules.[4] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.

This document provides detailed application notes and protocols for the use of this compound in bioconjugation, with a focus on protein modification and the creation of antibody-drug conjugates (ADCs).

Key Features of this compound

  • Dual Reactivity: The orthogonal reactivity of the aminooxy and BCN groups allows for sequential and site-specific conjugation.

  • Bioorthogonality: The SPAAC reaction is highly selective and does not interfere with native biological functional groups.

  • Copper-Free: The absence of a copper catalyst makes it suitable for applications in living cells and animals.

  • Enhanced Solubility: The PEG spacer improves the water solubility of the linker and resulting conjugates.

Applications

This compound is a versatile tool for a wide range of applications, including:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.

  • Protein Labeling: Attachment of fluorescent dyes, biotin, or other probes for imaging and detection.

  • Surface Immobilization: Covalent attachment of biomolecules to surfaces for the development of biosensors and microarrays.

  • Peptide and Nucleic Acid Modification: Site-specific functionalization of peptides and oligonucleotides.

Quantitative Data: SPAAC Reaction Kinetics

The rate of the SPAAC reaction is a critical parameter for successful bioconjugation. The second-order rate constants for the reaction of BCN with various azides are presented in the table below. It is important to note that reaction rates can be influenced by factors such as the solvent, temperature, and the electronic properties of the azide. Generally, electron-deficient aryl azides react faster with BCN.

CyclooctyneAzideSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
BCN (endo-isomer)Benzyl azideDMSO370.15
PEGylated BCN2-AzidoethanolWater200.19 - 0.21
PEGylated BCN2-AzidoethanolWater370.57
BCNAzidolysine-containing peptideHBS buffer (pH 7.4)250.28
BCNAzidobenzene75% aqueous CD3CNNot Specified0.75

Experimental Protocols

Protocol 1: Two-Step Antibody Labeling and Conjugation

This protocol describes the site-specific labeling of an antibody through an engineered aldehyde tag, followed by conjugation to an azide-modified molecule using this compound.

Materials:

  • Antibody with an engineered aldehyde tag (e.g., generated using the aldehyde tag technology)

  • This compound

  • Azide-modified molecule (e.g., fluorescent dye, drug molecule)

  • Reaction Buffer: 100 mM MES, 100 mM NaCl, pH 5.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., size-exclusion chromatography, dialysis cassettes)

  • DMSO (anhydrous)

Step 1: Reaction of Antibody with this compound (Oxime Ligation)

  • Prepare Antibody: Dissolve the aldehyde-tagged antibody in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare this compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction: Add a 20-50 fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification: Remove the excess this compound by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional): Confirm the successful conjugation of the linker to the antibody using techniques such as mass spectrometry.

Step 2: SPAAC Reaction of BCN-functionalized Antibody with an Azide-modified Molecule

  • Prepare BCN-Antibody: The purified BCN-functionalized antibody from Step 1 is used in this step. Adjust the concentration to 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare Azide-modified Molecule: Prepare a 10 mM stock solution of the azide-modified molecule in a compatible solvent (e.g., DMSO, water).

  • Reaction: Add a 5-10 fold molar excess of the azide-modified molecule to the BCN-functionalized antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at 37°C or 4-16 hours at room temperature with gentle shaking.

  • Purification: Purify the final antibody conjugate to remove unreacted azide-modified molecule and other reagents using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the final conjugate by SDS-PAGE, UV-Vis spectroscopy (if the payload has a chromophore), and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Visualizations

SPAAC Reaction Mechanism

SPAAC_Mechanism Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Alkyne BCN (Bicyclo[6.1.0]nonyne) (from this compound) Triazole Stable Triazole Linkage Alkyne->Triazole Cycloaddition Azide Azide-modified Molecule (R-N3) Azide->Triazole ADC_Workflow Workflow for ADC Synthesis using this compound Start Start: Aldehyde-tagged Antibody Step1 Step 1: Oxime Ligation + this compound Start->Step1 Purify1 Purification 1 (e.g., SEC) Step1->Purify1 Intermediate BCN-functionalized Antibody Purify1->Intermediate Step2 Step 2: SPAAC Reaction + Azide-modified Drug Intermediate->Step2 Purify2 Purification 2 (e.g., SEC) Step2->Purify2 End Final ADC Product Purify2->End Linker_Components Functional Components of this compound Linker This compound Aminooxy Aminooxy Group (-ONH2) Linker->Aminooxy PEG PEG2 Spacer Linker->PEG BCN BCN Group Linker->BCN Aldehyde Reacts with Aldehydes/Ketones Aminooxy->Aldehyde Solubility Enhances Solubility PEG->Solubility SPAAC Participates in SPAAC with Azides BCN->SPAAC

References

Application Notes and Protocols for Fluorescent Labeling of Proteins Using Aminooxy-PEG2-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent attachment of fluorescent probes to proteins is a cornerstone of modern biological research and drug development. It enables the visualization of protein localization, trafficking, and interactions within complex biological systems. Aminooxy-PEG2-BCN is a bifunctional linker that facilitates a highly specific, two-step strategy for fluorescently labeling proteins.

This methodology leverages two bioorthogonal reactions:

  • Oxime Ligation: The aminooxy group of the linker reacts with an aldehyde or ketone on the target protein to form a highly stable oxime bond.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The bicyclo[6.1.0]nonyne (BCN) group of the linker undergoes a copper-free "click" reaction with an azide-modified fluorescent dye.

This two-step approach offers excellent control over the labeling process and is particularly well-suited for labeling glycoproteins or proteins that can be enzymatically or chemically modified to introduce a carbonyl group. The polyethylene glycol (PEG) spacer enhances the solubility of the conjugate and minimizes steric hindrance.[1][2]

Principle of the Two-Step Labeling Strategy

The fluorescent labeling of a protein using this compound and an azide-functionalized fluorescent dye proceeds in two main stages:

  • Protein Modification and Linker Conjugation: The target protein is first modified to present an aldehyde or ketone functional group. For glycoproteins, this is typically achieved by mild oxidation of the carbohydrate moieties. The modified protein is then reacted with this compound, forming a stable protein-linker conjugate via an oxime bond.

  • Fluorescent Dye "Click" Reaction: The BCN-functionalized protein is then reacted with an azide-containing fluorescent dye. The strained alkyne of the BCN group readily undergoes a cycloaddition reaction with the azide, forming a stable triazole linkage and yielding the final fluorescently labeled protein.

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: SPAAC Click Chemistry Protein-CHO Protein with Aldehyde Group This compound This compound Linker Protein-CHO->this compound Oxime Bond Formation Protein-BCN BCN-Functionalized Protein This compound->Protein-BCN Azide-Fluorophore Azide-Fluorophore Protein-BCN->Azide-Fluorophore Triazole Ring Formation Labeled_Protein Fluorescently Labeled Protein Azide-Fluorophore->Labeled_Protein

Figure 1: Two-step fluorescent labeling workflow.

Quantitative Data Summary

The efficiency of the fluorescent labeling process is influenced by several factors, including the concentration of reactants, reaction time, pH, and the nature of the protein and fluorescent dye. The Degree of Labeling (DOL), which represents the average number of dye molecules per protein molecule, is a key metric for assessing the outcome of the labeling reaction.[2][3][4] The following table provides representative data to guide experimental design and optimization.

Disclaimer: The data presented in this table is for illustrative purposes and is based on typical outcomes for two-step protein labeling reactions. Actual results will vary depending on the specific protein, fluorescent dye, and experimental conditions.

ParameterCondition 1 (Sub-optimal)Condition 2 (Optimal)Condition 3 (Over-labeling)
Protein Concentration 1 mg/mL5 mg/mL5 mg/mL
This compound (Molar Excess) 5x20x50x
Oxime Ligation Time 1 hour4 hours12 hours
Azide-Fluorophore (Molar Excess) 2x10x30x
SPAAC Reaction Time 30 minutes2 hours8 hours
Typical Degree of Labeling (DOL) 0.5 - 1.02.0 - 4.0> 6.0 (potential for quenching)
Labeling Efficiency LowHighHigh (with potential for aggregation)

Experimental Protocols

Materials
  • Target protein (e.g., a glycoprotein such as an antibody)

  • This compound

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488, Azide-Fluor 594)

  • Sodium periodate (NaIO₄)

  • Aniline (optional, as a catalyst for oxime ligation)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction buffer for oxime ligation (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • UV-Vis Spectrophotometer

Protocol 1: Generation of Aldehyde Groups on Glycoproteins

This protocol describes the mild oxidation of carbohydrate moieties on glycoproteins to generate aldehyde groups.

G A Prepare Protein Solution (1-10 mg/mL in PBS) B Add Sodium Periodate (NaIO₄) (Final concentration: 1-2 mM) A->B C Incubate in the dark at 4°C for 30 minutes B->C D Quench reaction with glycerol (Final concentration: 10 mM) C->D E Purify protein using a desalting column equilibrated with reaction buffer (pH 6.0) D->E F Collect oxidized protein E->F

Figure 2: Workflow for glycoprotein oxidation.
  • Prepare Protein Solution: Dissolve the glycoprotein in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.

  • Oxidation: Add a freshly prepared aqueous solution of sodium periodate (NaIO₄) to the protein solution to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixture for 30 minutes at 4°C in the dark.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes at 4°C.

  • Purification: Remove excess reagents by passing the solution through a desalting column equilibrated with reaction buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.0).

  • Collection: Collect the fractions containing the oxidized protein. The protein concentration can be determined by measuring the absorbance at 280 nm.

Protocol 2: Two-Step Fluorescent Labeling

This protocol details the conjugation of this compound to the oxidized protein followed by the click reaction with an azide-fluorophore.

G cluster_0 Step 2a: Oxime Ligation cluster_1 Step 2b: SPAAC Reaction A Prepare this compound stock solution (10 mM in DMSO) B Add linker to oxidized protein (10-50 molar excess) A->B C Incubate at room temperature for 2-4 hours (or overnight at 4°C) B->C D Purify BCN-protein conjugate using a desalting column C->D E Prepare Azide-Fluorophore stock solution (10 mM in DMSO) D->E F Add fluorophore to BCN-protein (5-20 molar excess) E->F G Incubate at room temperature for 1-2 hours (protected from light) F->G H Purify the fluorescently labeled protein using a desalting column G->H

References

Applications of Aminooxy-PEG2-BCN in Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker molecule connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. Aminooxy-PEG2-BCN is a versatile, heterobifunctional linker designed for the precise and stable conjugation of payloads to antibodies, facilitating the development of next-generation ADCs.[1][2][3][4]

This linker incorporates two key reactive moieties: an aminooxy group and a bicyclo[6.1.0]nonyne (BCN) group, separated by a short polyethylene glycol (PEG) spacer.[4] The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage. This reaction is particularly useful for site-specific antibody modification, for instance, by targeting aldehyde groups generated through the mild periodate oxidation of native antibody glycans or by incorporating unnatural amino acids with ketone functionalities into the antibody sequence. The BCN group is a strained alkyne that readily participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified payloads. This bioorthogonal click chemistry reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules. The PEG2 spacer enhances the linker's solubility and flexibility, potentially reducing steric hindrance during conjugation.

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols for antibody modification, drug-linker conjugation, and ADC characterization and evaluation.

Key Features and Applications

  • Site-Specific Conjugation: Enables the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), a critical quality attribute influencing therapeutic efficacy and safety.

  • Bioorthogonal Chemistry: Utilizes stable oxime bond formation and highly efficient, copper-free SPAAC click chemistry, ensuring high reaction specificity and biocompatibility.

  • Enhanced Stability: The resulting oxime and triazole linkages are highly stable under physiological conditions, minimizing premature drug release in circulation.

  • Versatility: The dual reactivity of the linker allows for a modular approach to ADC construction, compatible with various antibody modification strategies and azide-functionalized payloads.

Quantitative Data Summary

While specific kinetic and efficacy data for ADCs constructed with the this compound linker are not extensively published in comparative tables, the following table summarizes typical performance parameters for the chemistries involved. Researchers should determine these values empirically for their specific ADC constructs.

ParameterChemistryTypical Values/CharacteristicsMethod of Determination
Oxime Ligation Kinetics Aminooxy + Aldehyde/KetoneReaction completion typically within 1-4 hours at room temperature. Can be accelerated with catalysts like aniline.HPLC, Mass Spectrometry
SPAAC Reaction Kinetics BCN + AzideSecond-order rate constants for BCN with azides are generally in the range of 0.07 to 0.63 M⁻¹s⁻¹. BCN often shows higher conjugation efficiency compared to other cyclooctynes like DBCO under aqueous conditions.UV-Vis Spectroscopy, NMR
Linkage Stability (Oxime) Oxime BondHighly stable at physiological pH (pH 7.4). Rate constants for hydrolysis are significantly lower (nearly 1000-fold) than for hydrazones.HPLC, Mass Spectrometry
Linkage Stability (Triazole) Triazole BondConsidered exceptionally stable under a wide range of physiological and chemical conditions.HPLC, Mass Spectrometry
Drug-to-Antibody Ratio (DAR) Varies by ADC constructTypically aimed for DAR 2 or 4 for optimal efficacy and safety.HIC-HPLC, Mass Spectrometry
In Vitro Cytotoxicity (IC50) Varies by payload and cell lineExpected in the nanomolar to picomolar range for potent payloads against antigen-positive cell lines.MTT, XTT, or other cell viability assays

Experimental Protocols

Protocol 1: Site-Specific Antibody Modification via Glycan Oxidation

This protocol describes the generation of aldehyde groups on the antibody's native glycans for subsequent reaction with the aminooxy group of the linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5

  • Quenching Solution: Ethylene glycol

  • Desalting columns (e.g., Sephadex G-25)

  • PBS buffer, pH 7.4

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 3-15 mg/mL in 1X PBS buffer.

  • Oxidation Reaction: a. Prepare a fresh 100 mM solution of sodium periodate in deionized water. b. Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically to control the level of oxidation. c. Incubate the reaction mixture for 30-60 minutes at 4°C in the dark.

  • Quenching: Add ethylene glycol to a final concentration of 20 mM to quench the unreacted sodium periodate. Incubate for 10 minutes at 4°C.

  • Purification: Immediately purify the oxidized antibody from excess reagents using a desalting column pre-equilibrated with PBS, pH 7.4.

Protocol 2: Two-Step ADC Synthesis using this compound

This protocol outlines the conjugation of an azide-modified payload to the oxidized antibody via the this compound linker.

Step 1: Oxime Ligation of Linker to Antibody

Materials:

  • Oxidized antibody from Protocol 1

  • This compound

  • Anhydrous DMSO

  • Aniline solution (optional catalyst)

  • PBS buffer, pH 7.4

  • Ultrafiltration units (with appropriate molecular weight cut-off)

Procedure:

  • Prepare Linker Solution: Dissolve this compound in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: a. To the oxidized antibody solution, add the this compound stock solution to achieve a 10-20 fold molar excess of the linker over the antibody. b. If using a catalyst, add aniline to a final concentration of 10-20 mM. c. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification: Remove excess linker and catalyst by repeated buffer exchange with PBS, pH 7.4, using an ultrafiltration unit.

Step 2: SPAAC Conjugation of Azide-Payload to BCN-Antibody

Materials:

  • BCN-functionalized antibody from Step 1

  • Azide-modified cytotoxic payload

  • Anhydrous DMSO

  • PBS buffer, pH 7.4

  • Ultrafiltration units

Procedure:

  • Prepare Payload Solution: Dissolve the azide-modified payload in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: a. To the BCN-functionalized antibody solution, add the azide-payload stock solution to achieve a 3-5 fold molar excess of the payload. b. Incubate the reaction mixture for 4-16 hours at room temperature, protected from light.

  • Purification: Remove the excess payload by repeated buffer exchange with PBS, pH 7.4, using an ultrafiltration unit.

  • Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter.

ADC Characterization and Evaluation

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Materials:

  • Purified ADC

  • HIC-HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • HPLC Analysis: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the ADC sample. c. Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time frame (e.g., 30 minutes). d. Monitor the absorbance at 280 nm.

  • Data Analysis: a. Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area % of each species × DAR of that species) / 100

Protocol 4: In Vitro Cytotoxicity Assessment by MTT Assay

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Purified ADC

  • Unconjugated antibody (control)

  • Free cytotoxic payload (control)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the solutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the dose-response curve (percent viability vs. log of concentration) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_conjugation Two-Step Conjugation mAb Monoclonal Antibody (mAb) with Native Glycans oxidized_mAb Oxidized mAb (Aldehyde handles) mAb->oxidized_mAb Periodate Oxidation bcn_mAb BCN-functionalized mAb oxidized_mAb->bcn_mAb Oxime Ligation linker This compound payload Azide-modified Payload ADC Final ADC bcn_mAb->ADC SPAAC (Copper-free Click)

Caption: Workflow for ADC synthesis using this compound.

ADC_MoA ADC Antibody-Drug Conjugate (ADC) receptor Tumor Cell Surface Antigen/Receptor ADC->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome payload_release Payload Release (Linker Cleavage) lysosome->payload_release cytotoxicity Cytotoxicity (e.g., Apoptosis) payload_release->cytotoxicity

References

Application Notes and Protocols for Aminooxy-PEG2-BCN in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and kinetic data for the use of Aminooxy-PEG2-BCN, a versatile heterobifunctional linker, in bioconjugation. This linker possesses two orthogonal reactive groups: an aminooxy group for reaction with carbonyls (aldehydes and ketones) to form a stable oxime bond, and a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[1][2] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1]

This dual functionality allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs).[1][3]

Section 1: Oxime Ligation with this compound

Oxime ligation is a robust and bioorthogonal reaction that forms a stable C=N-O bond by reacting an aminooxy group with an aldehyde or a ketone. This reaction is particularly useful for labeling glycoproteins after periodate oxidation of their carbohydrate moieties to generate aldehydes.

Reaction Conditions and Kinetics

The rate of oxime ligation is influenced by pH, the nature of the carbonyl compound (aldehydes react faster than ketones), and the presence of a nucleophilic catalyst, such as aniline or its derivatives. The reaction is typically fastest at a slightly acidic pH of around 4.5, but can also proceed efficiently at neutral pH, which is crucial for many biological applications. Aniline and its derivatives, like p-phenylenediamine, can significantly accelerate the reaction rate, in some cases by over 100-fold compared to the uncatalyzed reaction at neutral pH.

Table 1: Quantitative Data on Oxime Ligation Kinetics

Carbonyl SubstrateCatalyst (Concentration)pHApparent Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Aromatic AldehydeAniline (100 mM)7.010 - 1000
Aldehyde-functionalized GFPm-Phenylenediamine (500 mM)7.0>10
Aldehyde-functionalized GFPAniline (100 mM)7.0~2.5
Citral (Aldehyde)Aniline (50 mM)7.348.6
2-Pentanone (Ketone)Aniline (100 mM)7.30.082
Experimental Protocol: Glycoprotein Labeling via Oxime Ligation

This protocol describes the labeling of a glycoprotein with this compound.

Materials:

  • Glycoprotein of interest in a suitable buffer (e.g., PBS)

  • This compound

  • Sodium periodate (NaIO₄)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.4)

  • Aniline or p-phenylenediamine (optional, as catalyst)

  • Quenching solution (e.g., 1 M glycerol)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Glycoprotein Preparation: Prepare the glycoprotein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Oxidation of Glycans:

    • Cool the glycoprotein solution to 4°C.

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 15-30 minutes in the dark.

    • Quench the reaction by adding a quenching solution to a final concentration of 10-20 mM.

    • Incubate for 5-10 minutes on ice.

    • Remove excess periodate and quenching reagent by buffer exchange using a desalting column or dialysis.

  • Oxime Ligation:

    • Prepare a stock solution of this compound in an organic solvent like DMSO (e.g., 10 mM).

    • Add a 10-50 molar excess of the this compound solution to the oxidized glycoprotein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • If using a catalyst, add aniline or a derivative to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C.

  • Purification: Remove excess this compound and catalyst using a desalting column, dialysis, or size-exclusion chromatography.

Section 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound

SPAAC is a highly efficient and bioorthogonal click chemistry reaction between a strained alkyne, such as BCN, and an azide to form a stable triazole linkage. This reaction is copper-free, making it ideal for applications in living systems and for the conjugation of sensitive biomolecules.

Reaction Conditions and Kinetics

The SPAAC reaction with BCN is characterized by its high specificity and moderate to fast kinetics, which are dependent on the structure of the azide and the solvent. The reaction proceeds readily in aqueous buffers under physiological conditions.

Table 2: Quantitative Data on SPAAC Kinetics with BCN

Azide SubstrateSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Benzyl AzideDMSO370.15
2-AzidoethanolHuman Blood Plasma200.19 - 0.21
Primary Azide (2-azidoethanol)CDCl₃250.024
Secondary Azide (2-azidopropanol)CDCl₃250.012
Tertiary Azide (2-azido-2-methylpropanol)CDCl₃250.018
Experimental Protocol: Two-Step Antibody-Drug Conjugation

This protocol outlines a two-step process for creating an antibody-drug conjugate (ADC). First, the antibody is modified with this compound via oxime ligation, and then an azide-containing payload is attached via SPAAC.

Materials:

  • Aldehyde-modified antibody (e.g., via glycan oxidation as described in Section 1)

  • This compound

  • Azide-functionalized payload (e.g., cytotoxic drug)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting column or other purification system

Procedure:

  • Step 1: Antibody Modification with this compound (Oxime Ligation)

    • Follow the protocol for glycoprotein labeling described in Section 1 to conjugate the aldehyde-modified antibody with this compound.

    • Ensure thorough purification to remove any unreacted linker.

  • Step 2: Conjugation of Azide-Payload (SPAAC)

    • Prepare a stock solution of the azide-functionalized payload in a suitable solvent (e.g., DMSO).

    • Add a 5-20 molar excess of the azide-payload solution to the BCN-modified antibody solution.

    • Incubate the reaction at room temperature for 4-12 hours, or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification and Characterization:

    • Purify the resulting ADC to remove unreacted payload and other small molecules using size-exclusion chromatography, dialysis, or tangential flow filtration.

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity.

Visualizations

Oxime_Ligation cluster_reactants Reactants cluster_product Product Aminooxy_PEG2_BCN This compound Oxime_Conjugate Stable Oxime Conjugate Aminooxy_PEG2_BCN->Oxime_Conjugate Oxime Ligation (pH 4.5-7.4) Aniline catalyst (optional) Aldehyde Aldehyde/Ketone on Biomolecule Aldehyde->Oxime_Conjugate

Caption: Oxime Ligation Reaction Mechanism.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product BCN_Conjugate BCN-functionalized Biomolecule Triazole_Conjugate Stable Triazole Conjugate BCN_Conjugate->Triazole_Conjugate SPAAC (Copper-Free) Azide_Molecule Azide-containing Payload Azide_Molecule->Triazole_Conjugate

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental_Workflow Start Start: Biomolecule 1 (e.g., Antibody) Oxidation 1. Introduce Aldehyde (e.g., Glycan Oxidation) Start->Oxidation Ligation 2. Oxime Ligation with This compound Oxidation->Ligation Purification1 3. Purification Ligation->Purification1 SPAAC 4. SPAAC with Azide-Payload Purification1->SPAAC Purification2 5. Final Purification SPAAC->Purification2 End End: Final Bioconjugate (e.g., ADC) Purification2->End

Caption: Bioconjugation Experimental Workflow.

References

Purifying Antibody-Drug Conjugates Synthesized with Aminooxy-PEG2-BCN: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of antibody-drug conjugates (ADCs) synthesized using the Aminooxy-PEG2-BCN linker. This bifunctional linker facilitates a two-step conjugation process, typically involving an initial reaction of the aminooxy group to form a stable oxime bond, followed by a strain-promoted alkyne-azide cycloaddition (SPAAC) with the bicyclo[6.1.0]nonyne (BCN) group. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.

Effective purification is paramount to remove process-related impurities such as unconjugated antibody, excess linker-payload constructs, and aggregates. A well-defined purification strategy ensures a final product with a consistent drug-to-antibody ratio (DAR) and an optimal therapeutic window.

Impurity Profile of Crude ADC Mixtures

Following the conjugation reaction, the crude mixture is heterogeneous and typically contains the desired ADC alongside various impurities that must be removed. Understanding this impurity profile is crucial for designing an effective purification strategy.

Table 1: Typical Impurity Profile of a Crude ADC Mixture

ImpurityDescriptionPotential Impact on Final Product
Unconjugated Antibody Antibody that has not been conjugated with the linker-payload.Reduces the overall potency of the ADC therapeutic.
Aggregates High molecular weight species of the ADC or unconjugated antibody.Can induce immunogenicity and alter pharmacokinetic properties.
Excess Linker-Payload Unreacted drug-linker construct.Highly toxic and can lead to severe side effects.
Reaction Byproducts Small molecules generated during the conjugation and ligation reactions.Potential for off-target effects and interference with formulation.
Partially Conjugated Species ADCs with a lower than desired DAR.May exhibit lower efficacy.
Over-Conjugated Species ADCs with a higher than desired DAR.Can lead to poor pharmacokinetics and increased toxicity.

Purification Workflow

A typical purification workflow for an ADC synthesized with the this compound linker involves a multi-step chromatographic process. The initial capture and primary purification are often achieved using Hydrophobic Interaction Chromatography (HIC) to separate the ADC based on its drug load. This is followed by a polishing step using Size Exclusion Chromatography (SEC) to remove aggregates and any remaining small molecule impurities.

ADC_Purification_Workflow Crude_ADC Crude ADC Mixture HIC Hydrophobic Interaction Chromatography (HIC) Crude_ADC->HIC  Capture & DAR Separation SEC Size Exclusion Chromatography (SEC) HIC->SEC  Polishing & Aggregate Removal Purified_ADC Purified ADC SEC->Purified_ADC  Final Product

Caption: A typical two-step chromatographic workflow for ADC purification.

Application Note 1: DAR Separation by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography is a powerful technique for purifying ADCs based on the increased hydrophobicity imparted by the conjugated linker-payload. The this compound linker, once conjugated to a cytotoxic drug, will increase the overall hydrophobicity of the antibody, allowing for the separation of species with varying drug-to-antibody ratios (DAR). Unconjugated antibody, having the lowest hydrophobicity, will elute first, followed by ADCs with increasing DAR values.

Experimental Protocol: Preparative HIC

This protocol provides a general method for the purification of an ADC synthesized with the this compound linker. Optimization of the salt concentration and gradient may be required depending on the specific antibody and payload.

Materials:

  • HIC Column: Phenyl Sepharose, Butyl Sepharose, or similar HIC resin.

  • Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.

  • Crude ADC sample.

  • Chromatography System: AKTA Pure or similar preparative liquid chromatography system.

Procedure:

  • Sample Preparation: Dilute the crude ADC mixture with Buffer A to achieve a final ammonium sulfate concentration of approximately 1 M. The optimal salt concentration should be determined empirically to ensure binding of the ADC to the column.

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of Buffer A until the UV baseline is stable.

  • Sample Loading: Load the prepared ADC sample onto the equilibrated column at a flow rate of 100-150 cm/hr.

  • Wash: Wash the column with 3-5 CV of Buffer A to remove any unbound material, including some unconjugated antibody.

  • Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Buffer B over 20 CV. This decreasing salt gradient will cause the elution of ADC species in order of increasing hydrophobicity (and thus, increasing DAR).

  • Fraction Collection: Collect fractions throughout the elution gradient and monitor the chromatogram at 280 nm.

  • Analysis of Fractions: Analyze the collected fractions by analytical HIC and/or SDS-PAGE to identify the fractions containing the desired ADC species.

  • Column Regeneration and Storage: Regenerate the column with 3 CV of 0.5 M NaOH followed by a wash with water and storage in 20% ethanol.

Table 2: Example Quantitative Data for HIC Purification

ParameterCrude ADC MixtureHIC Purified Pool
Average DAR 3.54.0
Purity (by analytical HIC) 70%>95%
Aggregate Content (by SEC) 8%5%
Unconjugated Antibody 15%<2%
Recovery N/A~85%

Note: The data presented in this table is representative and may vary depending on the specific ADC and process conditions.

HIC_Principle cluster_column HIC Column cluster_elution Elution Order Unconjugated Unconjugated Antibody (Low Hydrophobicity) Elution1 Early Elution Unconjugated->Elution1 Decreasing Salt Gradient DAR2 ADC (DAR=2) Elution2 Mid Elution DAR2->Elution2 DAR4 ADC (DAR=4) (High Hydrophobicity) Elution3 Late Elution DAR4->Elution3

Caption: Principle of HIC separation based on ADC hydrophobicity.

Application Note 2: Aggregate and Impurity Removal by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography separates molecules based on their hydrodynamic radius. It is an ideal polishing step to remove high molecular weight aggregates that may have formed during the conjugation or HIC purification steps. SEC is also effective at removing any residual small molecule impurities, such as unconjugated linker-payload or free drug, from the final ADC product.

Experimental Protocol: Preparative SEC

This protocol describes a general method for the final polishing of an ADC pool after HIC purification.

Materials:

  • SEC Column: Superdex

Aminooxy-PEG2-BCN: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aminooxy-PEG2-BCN is a versatile heterobifunctional linker designed for advanced bioconjugation applications in research, diagnostics, and therapeutic development. This linker possesses two distinct reactive moieties: an aminooxy group for the formation of stable oxime bonds with carbonyl compounds (aldehydes and ketones), and a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. The inclusion of a short polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. This application note provides a comprehensive overview of this compound, including supplier information, detailed experimental protocols for its use in bioconjugation, and visual workflows to guide researchers in their experimental design.

Introduction

The targeted modification of biomolecules is a cornerstone of modern biotechnology. The ability to specifically and efficiently conjugate different molecular entities, such as proteins, antibodies, nucleic acids, and small molecules, has enabled the development of sophisticated tools for a wide range of applications, including antibody-drug conjugates (ADCs), targeted imaging agents, and novel biosensors.[1]

This compound is a powerful tool in the bioconjugation toolbox. Its dual reactivity allows for a two-step, orthogonal conjugation strategy. The aminooxy group reacts chemoselectively with aldehydes or ketones to form a stable oxime linkage.[2] This is particularly useful for labeling glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups, or for conjugating molecules that have been specifically engineered to contain a carbonyl group.

The BCN group participates in SPAAC, a type of "click chemistry" that allows for the efficient and specific ligation of an azide-functionalized molecule without the need for a cytotoxic copper catalyst.[3][] This bioorthogonal reaction is highly valued for its compatibility with biological systems and its rapid reaction kinetics.

This application note will detail the purchasing information for this compound, provide step-by-step protocols for its application in bioconjugation, and present graphical representations of the experimental workflows.

This compound Suppliers and Purchasing Information

A variety of chemical suppliers offer this compound and related derivatives. The following table summarizes key purchasing information from several prominent vendors. Please note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.

Supplier Product Name CAS Number Molecular Weight ( g/mol ) Purity Price Range
AxisPharm This compound2253965-14-7397.47≥95%$700.00 – $3,150.00
MedChemExpress This compound2253965-14-7397.47>98%Inquire for pricing
Benchchem Aminooxy-PEG2-bis-PEG3-BCNNot specified1111.3Not specifiedInquire for pricing
BroadPharm endo-BCN-PEG2-amine1263166-93-3324.498%$430.00 - $1230.00

Note: The product from BroadPharm is an amine derivative, not an aminooxy derivative, but is included for comparison of BCN-PEG linkers. Prices are indicative and may vary based on quantity.

Experimental Protocols

The bifunctional nature of this compound allows for a sequential conjugation strategy. The order of the reactions (oxime ligation followed by SPAAC, or vice versa) will depend on the specific application and the nature of the molecules to be conjugated. Below are detailed protocols for each reaction type.

Protocol 1: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol describes the conjugation of this compound to a molecule containing a carbonyl group. A common application is the labeling of glycoproteins after periodate oxidation of their carbohydrate chains to generate aldehydes.

Materials:

  • This compound

  • Aldehyde- or ketone-containing biomolecule (e.g., oxidized antibody)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.4 (PBS) or 0.1 M Sodium Acetate, pH 4.5-5.5

  • Aniline (optional, as a catalyst)

  • DMSO or DMF (for dissolving the linker)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of the Biomolecule:

    • If starting with a glycoprotein, it must first be oxidized to generate aldehyde groups. A typical procedure involves incubating the glycoprotein with sodium periodate (e.g., 1 mM NaIO4 in PBS for 30 minutes at room temperature in the dark). The reaction is then quenched, and the excess periodate is removed using a desalting column.

    • If the biomolecule already contains a ketone or aldehyde, proceed to the next step.

  • Dissolving this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.

  • Oxime Ligation Reaction:

    • Dissolve the aldehyde- or ketone-containing biomolecule in the chosen reaction buffer. The optimal pH can range from 4.5 to 7.4. Aniline catalysis is more effective at acidic pH.[5]

    • Add a 20-50 fold molar excess of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to avoid denaturation of proteins.

    • (Optional) For catalysis, a freshly prepared solution of aniline in the reaction buffer can be added to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • The resulting conjugate can be characterized by mass spectrometry to confirm the addition of the linker.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an this compound-modified molecule with an azide-containing molecule.

Materials:

  • BCN-functionalized biomolecule (from Protocol 3.1)

  • Azide-containing molecule (e.g., azide-modified fluorescent dye, drug, or peptide)

  • Reaction Buffer: PBS (pH 7.4) or other suitable biological buffer

  • DMSO or DMF (for dissolving the azide-containing molecule if necessary)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reactants:

    • Have the BCN-functionalized biomolecule prepared and purified as described in Protocol 3.1.

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, DMF, or directly in the reaction buffer if soluble).

  • SPAAC Reaction:

    • In a suitable reaction vessel, combine the BCN-functionalized biomolecule with the azide-containing molecule in the reaction buffer.

    • A 1.5 to 10-fold molar excess of the azide-containing molecule over the BCN-functionalized biomolecule is typically used.

    • Incubate the reaction mixture for 1-4 hours at room temperature or at 37°C. The reaction is generally faster at higher temperatures.

    • The progress of the conjugation can be monitored by SDS-PAGE (if conjugating to a protein), HPLC, or fluorescence (if using a fluorescent azide).

  • Purification:

    • Purify the final conjugate from excess azide-containing molecule and any side products using an appropriate method such as desalting, dialysis, or chromatography (e.g., affinity chromatography if an antibody is involved).

  • Characterization:

    • Characterize the final conjugate to determine the degree of labeling and to confirm its identity and purity using methods like UV-Vis spectroscopy, mass spectrometry, and functional assays.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the sequential bioconjugation using this compound.

experimental_workflow_1 cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: SPAAC Reaction cluster_step3 Purification A Aldehyde/Ketone Biomolecule D Incubate (RT, 2-4h) A->D B This compound B->D C Aniline Catalyst (Optional, pH 4.5-5.5) C->D E BCN-PEG2-Biomolecule Conjugate D->E G Incubate (RT or 37°C, 1-4h) E->G F Azide-labeled Molecule F->G H Final Tri-component Conjugate G->H I Purify (SEC or Dialysis) H->I

Caption: Sequential conjugation workflow starting with oxime ligation.

experimental_workflow_2 cluster_step1 Step 1: SPAAC Reaction cluster_step2 Step 2: Oxime Ligation cluster_step3 Purification A Azide-labeled Biomolecule C Incubate (RT or 37°C, 1-4h) A->C B This compound B->C D Aminooxy-PEG2-Biomolecule Conjugate C->D G Incubate (RT, 2-4h) D->G E Aldehyde/Ketone -labeled Molecule E->G F Aniline Catalyst (Optional, pH 4.5-5.5) F->G H Final Tri-component Conjugate G->H I Purify (SEC or Dialysis) H->I

Caption: Sequential conjugation workflow starting with SPAAC reaction.

Conclusion

This compound is a highly effective heterobifunctional linker that enables the precise and efficient construction of complex biomolecular conjugates. The orthogonal reactivity of the aminooxy and BCN groups allows for controlled, sequential conjugations under mild, biocompatible conditions. The protocols and workflows provided in this application note serve as a guide for researchers to harness the potential of this versatile linker in their drug development and research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Aminooxy-PEG2-BCN Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their Aminooxy-PEG2-BCN conjugation strategies.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to low conjugation efficiency in a question-and-answer format.

FAQs: General Questions

Q1: What is the advantage of using a dual-linker like this compound?

The this compound linker possesses two distinct reactive groups: an aminooxy group and a bicyclo[6.1.0]nonyne (BCN) group. This allows for orthogonal, sequential conjugation reactions.[1] The aminooxy group chemoselectively reacts with aldehydes or ketones to form a stable oxime bond, while the BCN group reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2] This dual functionality is ideal for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise, stepwise assembly is required.[3][4]

Q2: Which conjugation reaction should I perform first: the oxime ligation or the SPAAC reaction?

The choice of reaction order depends on the stability of your biomolecules and the functional groups present. A common strategy is to perform the oxime ligation first, as the BCN moiety can be susceptible to degradation under certain conditions, such as prolonged exposure to acidic pH which might be used for the oxime ligation. However, if your azide-containing molecule is more sensitive, you may consider performing the SPAAC reaction first. It is crucial to assess the stability of all components under the chosen reaction conditions.

Troubleshooting: Oxime Ligation (Aminooxy Reaction)

Q3: My oxime ligation yield is low. What are the potential causes and solutions?

Low yield in oxime ligation can stem from several factors related to reaction conditions and reagents.

  • Suboptimal pH: The oxime ligation is most efficient at a pH of approximately 4.5; however, many biomolecules are not stable under these acidic conditions. For reactions at physiological pH (6.5-7.5), the use of a nucleophilic catalyst is highly recommended to accelerate the reaction.

  • Inefficient Catalysis: Aniline and its derivatives are effective catalysts. Studies have shown that p-phenylenediamine and m-phenylenediamine are significantly more efficient than aniline at neutral pH. Ensure your catalyst is fresh and used at an appropriate concentration.

  • Low Reactant Concentration: The kinetics of the ligation are driven by the concentration of the reactants. If possible, increase the concentration of the this compound linker or your aldehyde/ketone-containing molecule.

  • Temperature and Time: While many reactions are performed at room temperature, increasing the temperature to 37°C can enhance the reaction rate. Extending the incubation time (e.g., overnight) may also improve yields for slow reactions.

  • Absence of Aldehyde/Ketone Group: Ensure that the target biomolecule has an available carbonyl group. For glycoproteins, this often requires a pre-treatment step with an oxidizing agent like sodium periodate to generate aldehydes from sugar moieties.

Troubleshooting: SPAAC Reaction (BCN Reaction)

Q4: I am observing very low to no conjugation in my SPAAC reaction. What should I check?

Low SPAAC efficiency is often related to reactant stability, reaction conditions, or steric hindrance.

  • BCN Linker Instability: The BCN group can be unstable in highly acidic environments and may react with free thiols (e.g., from cysteine residues) in a side reaction known as thiol-yne addition.

  • Suboptimal Reaction Conditions: While SPAAC is robust, kinetics can be influenced by the buffer. A slightly alkaline pH (7.5-8.5) may improve the reaction rate. Increasing the temperature from 4°C to room temperature (25°C) or 37°C can also significantly accelerate the conjugation.

  • Steric Hindrance: The accessibility of the BCN or azide group can be limited by the surrounding molecular structure. The PEG2 spacer in the linker is designed to minimize this, but if the issue persists, you might need to engineer a longer linker on your azide-containing molecule.

  • Degradation of Reactants: Ensure proper storage of both the this compound linker and the azide-functionalized molecule (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.

Q5: I'm seeing non-specific binding or background signal after the SPAAC reaction. How can I prevent this?

Non-specific binding is often due to side reactions of the BCN group.

  • Reaction with Thiols: The most common side reaction is with free thiols on cysteine residues. This can be mitigated by:

    • Thiol Blocking: Pre-treating your protein with a thiol-reactive agent like iodoacetamide (IAM) to cap the free cysteines.

    • Competitive Inhibition: Adding a small molecule thiol, such as β-mercaptoethanol (βME), at a low concentration to act as a scavenger for the BCN linker.

Quantitative Data Summary

The efficiency of each conjugation step is highly dependent on the reaction parameters. The tables below summarize key quantitative data to aid in experimental design.

Table 1: Catalyst Efficiency in Oxime Ligation at Neutral pH

CatalystRelative Rate Enhancement (vs. uncatalyzed)Relative Rate Enhancement (vs. Aniline)Recommended ConcentrationReference
Aniline~6x1x10-100 mM
p-Phenylenediamine~120x~19-20x2-10 mM
m-PhenylenediamineUp to 15x more efficient than aniline~2x (at same conc.), up to 15x (at higher conc.)Up to 750 mM (due to high solubility)

Table 2: General Reaction Parameters for Oxime Ligation & SPAAC

ParameterOxime Ligation (Aminooxy)SPAAC (BCN)
pH 4.5-5.5 (uncatalyzed); 6.5-7.5 (catalyzed)7.2-8.5
Temperature 4°C to 37°C4°C to 37°C
Typical Duration 2-24 hours1-48 hours
Catalyst Aniline, p-phenylenediamine, m-phenylenediamineNone (Copper-free)
Common Buffers Sodium Acetate (pH 5.5), PBS (pH 7.4)PBS (pH 7.4), HEPES

Experimental Protocols & Methodologies

Protocol 1: Sequential Conjugation - Oxime Ligation Followed by SPAAC

This protocol describes the conjugation of an aldehyde-containing protein first to this compound, followed by a SPAAC reaction with an azide-functionalized molecule.

Step 1: Oxime Ligation

  • Prepare Aldehyde-Protein: If your protein is a glycoprotein, generate aldehyde groups by oxidation.

    • Dissolve the antibody in 1X PBS buffer to a concentration of 3-15 mg/mL.

    • Add 1/10th volume of 1 M sodium acetate (pH 5.5) and 1/10th volume of 100 mM sodium periodate (NaIO₄) stock solution.

    • Incubate for 30 minutes on ice, protected from light.

    • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes at room temperature.

    • Remove excess reagents by buffer exchange into PBS (pH 7.4) using a desalting column.

  • Prepare Reagents:

    • Dissolve the aldehyde-containing protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of aniline or a 20 mM stock of p-phenylenediamine in an appropriate buffer.

  • Ligation Reaction:

    • To the protein solution, add the catalyst to its final recommended concentration (e.g., 2 mM p-phenylenediamine).

    • Add a 10-50 fold molar excess of the this compound stock solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess this compound linker and catalyst using size-exclusion chromatography (SEC) or dialysis. The purified protein is now functionalized with BCN.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Prepare Reagents:

    • Prepare the BCN-functionalized protein (from Step 1) at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) to create a stock solution.

  • SPAAC Reaction:

    • Add a 2-5 fold molar excess of the azide-functionalized molecule to the BCN-protein solution.

    • Incubate the reaction for 4-24 hours at room temperature or 37°C. Monitor the reaction progress if possible.

  • Final Purification:

    • Purify the final conjugate to remove unreacted azide-molecule using an appropriate method such as SEC, ion-exchange chromatography (IEX), or affinity chromatography, depending on the properties of the final product.

Visualizations

cluster_oxime Oxime Ligation cluster_spaac SPAAC Aldehyde Aldehyde Oxime R-CH=N-O-R1 Aldehyde->Oxime + Aminooxy H2N-O-R1 Aminooxy->Oxime This compound Aminooxy- PEG2-BCN Azide R2-N3 Triazole Triazole Azide->Triazole + BCN BCN BCN->Triazole

Caption: Chemical functionalities of the this compound linker.

start Start: Aldehyde-Protein & Azide-Molecule prep_protein Prepare Aldehyde on Protein (if needed) start->prep_protein oxime_ligation Step 1: Oxime Ligation + this compound + Catalyst (e.g., Aniline) prep_protein->oxime_ligation purify1 Purification 1 (e.g., SEC) Remove excess linker oxime_ligation->purify1 bcn_protein BCN-Functionalized Protein purify1->bcn_protein spaac_reaction Step 2: SPAAC Reaction + Azide-Molecule bcn_protein->spaac_reaction purify2 Purification 2 (e.g., IEX/SEC) Remove excess azide spaac_reaction->purify2 final_product Final Conjugate purify2->final_product

Caption: Sequential conjugation workflow using this compound.

start Low Conjugation Yield? check_step Which step failed? start->check_step oxime_issues Oxime Ligation Issues check_step->oxime_issues Step 1 spaac_issues SPAAC Issues check_step->spaac_issues Step 2 check_ph Is pH optimal? (Acidic or catalyzed neutral) oxime_issues->check_ph check_thiol Are free thiols present? (Cysteine side reaction) spaac_issues->check_thiol check_catalyst Is catalyst active and concentrated? check_ph->check_catalyst No adjust_ph Adjust pH / Add Catalyst check_ph->adjust_ph Yes check_conc Are reactant concentrations high enough? check_catalyst->check_conc No fresh_catalyst Use fresh/better catalyst (e.g., p-phenylenediamine) check_catalyst->fresh_catalyst Yes inc_conc Increase reactant concentrations check_conc->inc_conc Yes check_bcn_stability Was BCN exposed to harsh (e.g., acidic) conditions? check_thiol->check_bcn_stability No block_thiols Block thiols with IAM or add βME scavenger check_thiol->block_thiols Yes check_spaac_cond Optimize SPAAC conditions? (pH 7.5-8.5, Temp) check_bcn_stability->check_spaac_cond No reorder_steps Consider reversing reaction order check_bcn_stability->reorder_steps Yes adjust_spaac Increase Temp/Time/ Adjust pH check_spaac_cond->adjust_spaac Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Troubleshooting Aminooxy-PEG2-BCN Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in bioconjugation reactions involving Aminooxy-PEG2-BCN. The following information is presented in a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in my this compound reaction?

Low yields in oxime ligation reactions can stem from several factors, ranging from suboptimal reaction conditions to reagent instability. The most frequent culprits include:

  • Suboptimal pH: The oxime ligation reaction is highly pH-dependent. The optimal pH for this reaction is typically between 4.5 and 7.0.[1] At a lower pH, the aminooxy group can become protonated, which reduces its nucleophilicity. Conversely, at a higher pH, the rate-limiting step, which is the dehydration of the hemiaminal intermediate, is slow.

  • Lack of Catalyst: At neutral pH, the reaction between an aminooxy group and an aldehyde or ketone can be very slow.[2] The use of a nucleophilic catalyst, such as aniline or its derivatives, is often necessary to achieve a reasonable reaction rate and yield.[3][4][5]

  • Inactive Reagents: The this compound reagent or the aldehyde/ketone-containing molecule may have degraded due to improper storage or handling. Aminooxy compounds can be sensitive to moisture and light.

  • Less Reactive Carbonyl Group: Ketones are generally less reactive than aldehydes in oxime ligation. This difference in reactivity can be significant, with reaction rates for ketones being orders of magnitude slower than for aldehydes.

  • Steric Hindrance: The accessibility of the reactive aldehyde or ketone group on your target molecule can significantly impact the reaction efficiency. Bulky neighboring groups can sterically hinder the approach of the this compound linker.

  • Side Reactions: The bicyclononyne (BCN) group can undergo side reactions, particularly with thiols, which can reduce the amount of available linker for the desired azide-alkyne cycloaddition in subsequent steps.

Q2: My reaction is very slow. How can I increase the reaction rate?

To accelerate a slow oxime ligation, consider the following strategies:

  • Optimize pH: If your biomolecule is stable at a slightly acidic pH, performing the reaction at a pH between 4.5 and 5.5 can significantly increase the reaction rate.

  • Use a Catalyst: The addition of aniline or a substituted aniline derivative is a highly effective way to catalyze the reaction, especially at or near neutral pH. Substituted anilines, such as p-phenylenediamine, have been shown to be even more effective than aniline.

  • Increase Reactant Concentration: If feasible, increasing the concentration of one or both reactants can help to drive the reaction forward.

  • Elevate Temperature: Gently increasing the reaction temperature can also enhance the reaction rate. However, this must be done with caution to avoid denaturation of sensitive biomolecules.

Q3: I am using a ketone-functionalized molecule and observing very low yield. What can I do?

The lower reactivity of ketones is a known challenge in oxime ligations. To improve the yield with a ketone substrate:

  • Utilize a More Effective Catalyst: While aniline is a common catalyst, more potent derivatives like m-phenylenediamine (mPDA) have been shown to be significantly more efficient, especially for ketone ligations.

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration, potentially up to 24-48 hours, while monitoring for product formation and starting material stability.

  • Optimize Other Parameters: Ensure that the pH is optimal and consider a modest increase in temperature if your molecule can tolerate it.

Q4: Can the BCN group on my linker be causing issues?

Yes, the BCN group, while highly useful for copper-free click chemistry, can participate in side reactions. The most notable is its reactivity with thiols, which can be present in the form of free cysteine residues in proteins or as thiol-containing buffers. If your reaction mixture contains thiols, consider protecting them or using a scavenger to minimize this side reaction.

Quantitative Data Summary

The following table summarizes the impact of various factors on oxime ligation efficiency, providing a comparative overview to guide your optimization efforts.

FactorCondition 1Condition 2Approximate Rate/Yield ComparisonReference(s)
pH pH 7.0pH 4.5Reaction rate can be up to 400-fold faster at pH 4.5 with an aniline catalyst.
Catalyst No Catalyst100 mM AnilineAniline can increase the reaction rate by up to 40-fold at neutral pH.
Catalyst Type Anilinep-Phenylenediaminep-Phenylenediamine can be up to 19-fold more effective than aniline at pH 7.
Catalyst Type Anilinem-Phenylenediaminem-Phenylenediamine (mPDA) can be up to 15 times more efficient than aniline.
Carbonyl Substrate AldehydeKetoneAldehydes can react at least 2 orders of magnitude faster than ketones.

Experimental Protocols

Protocol 1: Small-Scale Trial Reaction to Test Reagent Activity

This protocol is designed to verify the activity of your this compound reagent using a simple, commercially available aldehyde.

  • Materials:

    • This compound

    • 4-Carboxybenzaldehyde

    • Anhydrous DMSO or DMF

    • Phosphate Buffered Saline (PBS), pH 7.2

    • 1 M Sodium Acetate buffer, pH 4.5

    • 100 mM Aniline solution in DMSO (freshly prepared)

    • LC-MS system for analysis

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of 4-Carboxybenzaldehyde in anhydrous DMSO.

    • Set up two parallel reactions in microcentrifuge tubes:

      • Reaction A (pH 7.2 with catalyst):

        • 44 µL PBS, pH 7.2

        • 2 µL this compound stock solution (final concentration: 0.4 mM)

        • 2 µL 4-Carboxybenzaldehyde stock solution (final concentration: 0.4 mM)

        • 2 µL 100 mM Aniline solution (final concentration: 4 mM)

      • Reaction B (pH 4.5):

        • 45 µL Sodium Acetate buffer, pH 4.5

        • 2.5 µL this compound stock solution (final concentration: 0.5 mM)

        • 2.5 µL 4-Carboxybenzaldehyde stock solution (final concentration: 0.5 mM)

    • Incubate both reactions at room temperature for 2-4 hours.

    • Analyze a small aliquot of each reaction mixture by LC-MS to detect the formation of the oxime product. The expected mass of the product will be the sum of the masses of this compound and 4-Carboxybenzaldehyde minus the mass of water (18.015 g/mol ).

    • Successful product formation in either reaction confirms the activity of your this compound reagent.

Protocol 2: General Protocol for Optimizing pH in a Bioconjugation Reaction

This protocol provides a framework for determining the optimal pH for your specific biomolecule.

  • Materials:

    • Your aldehyde or ketone-functionalized biomolecule

    • This compound

    • Reaction buffers at various pH values (e.g., pH 4.5, 5.5, 6.5, 7.2)

    • Analytical method to quantify conjugation (e.g., HPLC, SDS-PAGE, mass spectrometry)

  • Procedure:

    • Prepare a stock solution of your biomolecule in a suitable buffer.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Set up a series of small-scale reactions, each with a different pH buffer. Keep the concentrations of your biomolecule and the this compound, as well as the reaction temperature and time, constant across all reactions.

    • If using a catalyst, add it to each reaction at the same final concentration.

    • Incubate the reactions for a predetermined amount of time.

    • Quench the reactions if necessary.

    • Analyze the extent of conjugation in each reaction using your chosen analytical method.

    • Compare the results to identify the pH that provides the highest yield of the desired conjugate.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.

G This compound Reaction Mechanism Reactants This compound + Aldehyde/Ketone Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Product Oxime Product + H2O Intermediate->Product Acid-Catalyzed Dehydration Catalyst Aniline Catalyst Catalyst->Intermediate Accelerates Dehydration

Caption: The reaction mechanism of oxime ligation with this compound.

G Experimental Workflow for this compound Conjugation Start Prepare Reactants (Biomolecule & Linker) Reaction Incubate under Optimized Conditions (pH, Catalyst, Temp.) Start->Reaction Quench Quench Reaction (Optional) Reaction->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Analyze Analyze Product (LC-MS, SDS-PAGE) Purify->Analyze

Caption: A general experimental workflow for this compound conjugation.

G Troubleshooting Low Yield Start Low Yield Observed CheckReagents Are Reagents Active? Start->CheckReagents CheckConditions Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes Solution1 Test Reagent Activity (Protocol 1) CheckReagents->Solution1 No CheckSubstrate Is Carbonyl Substrate Reactive? CheckConditions->CheckSubstrate Yes Solution2 Optimize pH & Add Catalyst (Protocol 2) CheckConditions->Solution2 No CheckPurification Is Purification Efficient? CheckSubstrate->CheckPurification Yes Solution3 Increase Reaction Time & Consider a More Potent Catalyst CheckSubstrate->Solution3 No Solution4 Optimize Purification Method CheckPurification->Solution4 No

Caption: A decision tree for troubleshooting low yield in this compound reactions.

References

Technical Support Center: Optimizing pH for Oxime Ligation with Aminooxy-PEG2-BCN

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the pH of oxime bond formation when using Aminooxy-PEG2-BCN. It includes frequently asked questions, a troubleshooting guide, and a general experimental protocol.

This compound is a bifunctional linker featuring an aminooxy group for reaction with carbonyls (aldehydes and ketones) and a bicyclononyne (BCN) group for copper-free click chemistry.[1][2][3] The formation of the stable oxime bond is a critical step that is highly dependent on the reaction pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime bond formation?

A1: Oxime formation is most efficient under slightly acidic conditions, with the optimal pH typically ranging from 4.5 to 5.5.[4][5] The reaction rate is the result of a balance between the need for acid to catalyze the dehydration of the hemiaminal intermediate and the requirement that the aminooxy group remains sufficiently nucleophilic (unprotonated).

Q2: Why is the reaction pH-dependent?

A2: The reaction mechanism involves two key pH-dependent steps:

  • Nucleophilic Attack: The aminooxy group attacks the carbonyl carbon. This step is more efficient when the aminooxy group is in its unprotonated, nucleophilic state. At very low pH, this group becomes protonated and unreactive.

  • Dehydration: The resulting tetrahedral intermediate must be dehydrated to form the final oxime bond. This dehydration step is catalyzed by acid. Consequently, the fastest reaction occurs at a pH that balances these opposing requirements—acidic enough to catalyze dehydration but not so acidic that it deactivates the aminooxy nucleophile.

Q3: Can the reaction be performed at a neutral pH (7.0-7.4)?

A3: Yes, the reaction can be performed at neutral pH, but it is significantly slower compared to the rate at the optimal acidic pH. For many biological applications where acidic conditions could damage the biomolecules, performing the ligation at neutral pH is necessary. To overcome the slow kinetics at neutral pH, the use of a nucleophilic catalyst is highly recommended.

Q4: How can I accelerate the oxime ligation, especially at neutral pH?

A4: The most effective way to accelerate oxime ligation is by using a nucleophilic catalyst, such as aniline or its derivatives.

  • Aniline: Aniline has been shown to increase the rate of oxime formation by up to 40-fold at neutral pH and 400-fold under acidic conditions.

  • Substituted Anilines: Derivatives like p-phenylenediamine can be even more effective. In one study, p-phenylenediamine at pH 7 resulted in a 120-fold faster rate compared to the uncatalyzed reaction and was 19-20 times faster than the equivalent aniline-catalyzed reaction.

Q5: What type of buffer should I use for the reaction?

A5: The choice of buffer is critical. Avoid buffers containing primary amines, such as Tris, as they can compete with the aminooxy group by reacting with the carbonyl compound. Acetate buffers are suitable for reactions in the acidic range (pH 4.5-5.5), while phosphate buffers (like PBS) are commonly used for reactions at neutral pH (6.5-7.5).

Quantitative Data on Reaction Rate Enhancement

The use of catalysts significantly impacts the rate of oxime ligation, particularly at neutral pH. The table below summarizes the reported rate enhancements.

ConditionpHCatalystConcentrationRate Enhancement (Approx.)
Model Oxime Ligation7.0None-1x (Baseline)
Model Oxime Ligation7.0Aniline100 mM~20x vs. uncatalyzed
Protein PEGylation7.0p-phenylenediamine2-10 mM120x vs. uncatalyzed; 19-20x vs. aniline
Model Oxime Ligation4.5AnilineNot specified400x vs. uncatalyzed at neutral pH

Troubleshooting Guide

This guide addresses common issues encountered during oxime ligation with this compound.

ProblemPotential CauseRecommended Solution
Slow or Incomplete Reaction Suboptimal pH: The reaction pH is too high ( > 7.5) or too low ( < 4.0), reducing the overall rate.Adjust the pH of the reaction mixture to the optimal range of 4.5-5.5 using a non-amine buffer (e.g., acetate). If biomolecule stability is a concern, work at pH 6.5-7.4 and add a catalyst.
Absence of Catalyst: At neutral pH, the uncatalyzed reaction is inherently slow.Add a nucleophilic catalyst. For reactions at pH 7.0-7.4, add 2-10 mM p-phenylenediamine or 10-100 mM aniline to the reaction mixture.
Low Reagent Concentration: Reaction rates are concentration-dependent, and low micromolar concentrations can lead to slow ligation.If possible, increase the concentration of one or both reactants. Ensure accurate concentration measurements of stock solutions.
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the aminooxy group.Perform a buffer exchange into a non-amine buffer like phosphate-buffered saline (PBS) or acetate buffer.
Low Conjugate Yield Hydrolysis of Reactants: The aminooxy or carbonyl compound may degrade during storage or the experiment.Use fresh reagents. Prepare stock solutions of this compound in an anhydrous solvent like DMSO and store at -20°C. Warm to room temperature before opening to prevent condensation.
Inaccessible Carbonyl Group: The target aldehyde or ketone on the biomolecule is sterically hindered or buried within its 3D structure.Consider using a longer PEG spacer to reduce steric hindrance. If possible, denature and refold the protein under conditions that expose the target site.
Protein Aggregation Change in Protein Properties: Covalent modification can alter the isoelectric point or surface hydrophobicity of the protein, leading to aggregation.Optimize the molar ratio of the this compound to the protein to avoid over-modification. Include stabilizing excipients (e.g., arginine, polysorbate) in the reaction buffer.

Experimental Workflow & Protocols

Workflow for Optimizing Reaction pH

The following diagram outlines a logical workflow for determining the optimal pH for your specific bioconjugation experiment.

G cluster_0 Setup cluster_1 Experiment cluster_2 Monitoring cluster_3 Analysis A 1. Prepare Reagents (this compound, Carbonyl-Molecule, Buffers, Catalyst) B 2. Set Up Parallel Reactions A->B C pH 4.5 B->C D pH 5.5 B->D E pH 6.5 (+ Catalyst) B->E F pH 7.4 (+ Catalyst) B->F G 3. Incubate at Controlled Temperature (e.g., 2-24 hours) C->G D->G E->G F->G H 4. Monitor Progress at Time Points (e.g., LC-MS, SDS-PAGE) G->H I 5. Analyze Kinetic Data (Calculate % Conversion vs. Time) H->I J 6. Identify Optimal pH Condition I->J

Caption: Workflow for the empirical determination of optimal pH for oxime ligation.

General Protocol for pH Optimization

This protocol provides a framework for testing different pH conditions. It should be adapted based on the specific properties of your biomolecule.

1. Materials

  • This compound

  • Aldehyde or ketone-containing biomolecule

  • Reaction Buffers:

    • 0.1 M Sodium Acetate, pH 4.5

    • 0.1 M Sodium Acetate, pH 5.5

    • 0.1 M Sodium Phosphate, 0.15 M NaCl (PBS), pH 6.5

    • 0.1 M Sodium Phosphate, 0.15 M NaCl (PBS), pH 7.4

  • Catalyst Stock: 1 M aniline or 100 mM p-phenylenediamine in DMSO or water.

  • Quenching solution (optional, e.g., excess acetone or hydroxylamine)

  • Analytical instruments (e.g., LC-MS, HPLC, SDS-PAGE)

2. Procedure

  • Prepare Stock Solutions:

    • Dissolve the biomolecule in the desired starting buffer. If necessary, perform a buffer exchange to remove interfering substances.

    • Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in an appropriate solvent (e.g., water or DMSO).

  • Set Up Reactions:

    • In separate microcentrifuge tubes, aliquot your biomolecule.

    • Add the corresponding reaction buffer to each tube to achieve the target pH (4.5, 5.5, 6.5, 7.4).

    • For the reactions at pH 6.5 and 7.4, add the catalyst stock solution to a final concentration of 10-100 mM for aniline or 2-10 mM for p-phenylenediamine.

  • Initiate the Ligation:

    • Add this compound to each tube to a final concentration typically 5-20 molar equivalents higher than the biomolecule.

    • Mix gently and incubate at a constant temperature (e.g., room temperature or 4°C).

  • Monitor the Reaction:

    • At various time points (e.g., 1, 4, 8, and 24 hours), take an aliquot from each reaction tube.

    • If desired, quench the reaction in the aliquot.

    • Analyze the aliquots by a suitable method (e.g., LC-MS to check for product mass, or SDS-PAGE to observe a band shift) to determine the extent of conjugation.

  • Analyze and Determine Optimal Conditions:

    • Compare the rate and final yield of conjugate formation across the different pH conditions to identify the most efficient system that preserves the integrity of your biomolecule.

References

Preventing aggregation during ADC synthesis with Aminooxy-PEG2-BCN

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address and prevent aggregation during the synthesis of Antibody-Drug Conjugates (ADCs) using the Aminooxy-PEG2-BCN linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in ADC synthesis?

This compound is a bifunctional linker used to connect a cytotoxic drug payload to an antibody.[1][2] It features two key reactive groups:

  • Aminooxy Group: This group reacts with an aldehyde or ketone on the antibody to form a stable oxime bond.[3] This is often used for site-specific conjugation on antibodies that have been engineered or enzymatically modified to contain a carbonyl group.

  • Bicyclononyne (BCN) Group: As a strained alkyne, BCN reacts efficiently with an azide-modified payload via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]

The short, hydrophilic di-polyethylene glycol (PEG2) spacer helps to increase the solubility of the final ADC, mitigating the aggregation often caused by hydrophobic payloads.

Q2: What are the main causes of aggregation during ADC synthesis?

ADC aggregation is a common issue driven primarily by an increase in the overall hydrophobicity of the antibody after conjugation. Key factors include:

  • Hydrophobic Payloads and Linkers: Many potent cytotoxic drugs are highly hydrophobic. Attaching them to the antibody surface creates hydrophobic patches that can lead to intermolecular association and aggregation.

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, which generally correlates with a higher propensity to aggregate. Attempts to achieve a high DAR often fail due to aggregation and loss of soluble product.

  • Conjugation Process Conditions: Suboptimal reaction conditions can denature the antibody or promote aggregation. This includes inappropriate pH, high temperature, high protein concentration, and the use of organic co-solvents needed to dissolve the payload.

  • Site of Conjugation: The location of the payload on the antibody can influence aggregation. Conjugation at sites buried within the antibody structure may cause unfolding and subsequent aggregation.

  • Storage and Handling: Repeated freeze-thaw cycles and improper storage conditions can destabilize the ADC and lead to the formation of aggregates.

Q3: How does the this compound linker specifically help prevent aggregation?

The PEG component of the linker is the key to preventing aggregation. Polyethylene glycol is hydrophilic and biologically inert. When incorporated into the ADC structure, the PEG chain forms a "hydration shell" around the hydrophobic payload. This has several benefits:

  • Masks Hydrophobicity: The PEG spacer effectively shields the hydrophobic drug, increasing the overall solubility of the ADC in aqueous solutions.

  • Enables Higher DAR: By counteracting the hydrophobicity of the payload, PEG linkers allow for the successful synthesis of ADCs with higher drug-to-antibody ratios without causing aggregation.

  • Improves Pharmacokinetics: The hydration shell increases the hydrodynamic volume of the ADC, which can slow clearance rates and prolong its half-life in circulation.

Q4: What analytical methods are best for detecting and quantifying ADC aggregation?

A multi-faceted approach using orthogonal techniques is recommended for a comprehensive analysis of ADC aggregation.

  • Size Exclusion Chromatography (SEC): This is the most common and robust method for separating and quantifying monomers, dimers, and higher-order aggregates based on their size (hydrodynamic volume). It is a critical tool for both lot-release testing and stability monitoring.

  • SEC with Multi-Angle Light Scattering (SEC-MALS): Coupling SEC with a MALS detector provides more detailed information, allowing for the determination of the absolute molecular weight of each species eluting from the column. This is invaluable for accurately identifying monomers, dimers, and other aggregates.

  • Dynamic Light Scattering (DLS): DLS is a rapid technique used to detect the presence of aggregates and determine their size distribution in a sample. It is particularly useful for screening formulations and assessing stability.

  • Analytical Ultracentrifugation (AUC): AUC is a highly sensitive method for characterizing and quantifying aggregates based on their sedimentation profiles in a centrifugal field. It is especially powerful for detecting small amounts of high-molecular-weight species.

Troubleshooting Guide

Problem: Significant aggregation is observed after the first conjugation step (Oxime Ligation).

Q: I have reacted my aldehyde-modified antibody with this compound and SEC analysis shows a large high-molecular-weight peak. What are the likely causes and how can I fix it?

A: Aggregation at this stage is typically related to the reaction conditions or the stability of the modified antibody. The introduction of the linker itself, even a PEGylated one, can alter the surface properties of the antibody.

Potential Causes & Solutions:

  • Suboptimal pH: The oxime ligation reaction rate is pH-dependent. While often faster at a slightly acidic pH (e.g., 4.5-6.0), this may be close to the antibody's isoelectric point, where it is least soluble and most prone to aggregation.

    • Solution: Screen a range of pH values (e.g., 5.5 to 7.5) to find a balance between reaction efficiency and antibody stability. Consider using a different buffer system (e.g., histidine or acetate instead of phosphate).

  • High Antibody Concentration: High protein concentrations can accelerate aggregation.

    • Solution: Perform the conjugation at a lower antibody concentration (e.g., 1-5 mg/mL).

  • Temperature and Time: Elevated temperatures or excessively long reaction times can lead to antibody denaturation and aggregation.

    • Solution: Run the reaction at a lower temperature (e.g., 4°C or room temperature) and monitor the progress to avoid unnecessarily long incubation.

  • Presence of Catalysts: While catalysts like aniline can increase the rate of oxime formation, they can also impact protein stability.

    • Solution: If using a catalyst, optimize its concentration. Alternatively, saline (NaCl) has been shown to accelerate oxime reactions at physiological pH and may be a milder alternative.

Problem: Aggregation occurs immediately after adding the azide-payload for the SPAAC reaction.

Q: The antibody-linker conjugate was soluble, but as soon as I added the azide-payload, the solution became cloudy and SEC confirms aggregation. What should I do?

A: This is a classic sign of payload-driven aggregation, where the high hydrophobicity of the drug molecule overwhelms the solubilizing effect of the short PEG2 linker, especially if aiming for a high DAR.

Potential Causes & Solutions:

  • Payload Hydrophobicity & Co-solvent Shock: Highly hydrophobic payloads often require an organic co-solvent (like DMSO) for dissolution. Adding a concentrated stock of payload in co-solvent to the aqueous antibody solution can cause "solvent shock," leading to immediate precipitation of either the payload or the entire conjugate.

    • Solution 1: Minimize the amount of co-solvent. The final concentration should ideally be below 10%. Add the payload stock to the antibody solution slowly and with gentle mixing.

    • Solution 2: Consider a different, more miscible co-solvent if possible.

  • High Target DAR: The more hydrophobic payload molecules are attached, the higher the aggregation risk.

    • Solution: If aiming for a high DAR is causing aggregation, it may be necessary to target a lower, more soluble DAR (e.g., 2 or 4). Perform experiments with varying molar excesses of the payload to find the optimal balance.

  • Incompatible Buffer Conditions: The buffer must be suitable for both the SPAAC reaction and maintaining ADC stability.

    • Solution: Some studies show SPAAC reactions are faster in buffers like HEPES compared to PBS. Optimizing the buffer may shorten the required reaction time, reducing the window for aggregation to occur.

Problem: The final, purified ADC is unstable and aggregates during storage.

Q: My ADC looks good by SEC right after purification, but it aggregates after a few days at 4°C or after a freeze-thaw cycle. How can I improve its long-term stability?

A: This indicates that the final ADC formulation is not optimal for maintaining its stability over time. The addition of stabilizing excipients is crucial.

Potential Causes & Solutions:

  • Inadequate Formulation Buffer: The purification buffer (e.g., PBS) may not be the ideal storage buffer.

    • Solution: Develop a specific formulation buffer. This often involves screening different buffer systems (e.g., histidine, citrate), pH levels, and the addition of excipients.

  • Lack of Stabilizing Excipients: Excipients are critical for preventing non-specific interactions and aggregation during storage.

    • Solution: Screen a panel of excipients for their ability to stabilize the ADC. Common choices include:

      • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are widely used to prevent surface-induced aggregation.

      • Sugars/Polyols: Trehalose, sucrose, and mannitol act as cryoprotectants and stabilizers.

      • Amino Acids: Arginine and glycine can act as aggregation suppressors.

Data Summary Tables

Table 1: Troubleshooting Guide: Key Parameters to Optimize for Aggregation

ParameterStage of ConcernRecommended Optimization Strategy
pH Oxime Ligation, SPAAC, StorageScreen a range of pH values (e.g., 5.5-8.0) to balance reaction kinetics and protein stability. Avoid the antibody's isoelectric point.
Temperature Oxime Ligation, SPAACTest lower temperatures (4°C vs. RT) to reduce aggregation risk, but be aware this may slow reaction rates.
Protein Concentration All StagesReduce antibody concentration (e.g., to 1-5 mg/mL) during conjugation steps.
Co-solvent % SPAACKeep final organic co-solvent (e.g., DMSO) concentration <10% (v/v). Add payload stock slowly with mixing.
Molar Excess of Reagents Oxime Ligation, SPAACTitrate the molar excess of linker and payload to achieve the desired DAR without driving aggregation. Start with a 3-5 fold excess.
Excipients Storage/FormulationScreen stabilizers like Polysorbate 20/80, trehalose, sucrose, arginine, and glycine to improve long-term stability.

Table 2: Typical Reaction Conditions for Oxime Ligation

ParameterRecommended ConditionNotes
Antibody Concentration 1-10 mg/mLLower concentrations can reduce aggregation risk.
Buffer System Acetate, MES, or Phosphate Buffer
pH 5.5 - 7.0Reaction is often faster at slightly acidic pH, but antibody stability is paramount.
Molar Excess of Linker 3-10 fold
Temperature 4°C to 25°C
Reaction Time 4-24 hoursMonitor reaction progress to determine the optimal time.
Catalyst (Optional) Aniline or Saline (NaCl)Aniline can accelerate the reaction but must be optimized. Saline is a milder alternative.

Table 3: Typical Reaction Conditions for SPAAC

ParameterRecommended ConditionNotes
Buffer System PBS or HEPESHEPES has been shown to accelerate some SPAAC reactions compared to PBS.
pH 7.0 - 8.0Higher pH can sometimes increase SPAAC rates, but must be compatible with ADC stability.
Molar Excess of Payload 2-5 fold over available BCN sites
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but also the risk of aggregation.
Reaction Time 1-24 hoursReaction kinetics depend on the specific azide and strained alkyne.
Co-solvent <10% DMSO or other suitable solventRequired for dissolving many hydrophobic payloads.

Key Experimental Protocols

Protocol 1: Two-Step ADC Synthesis via Oxime Ligation and SPAAC

This protocol provides a general framework. All steps, especially concentrations, buffers, and incubation times, must be optimized for the specific antibody and payload.

A. Site-Specific Aldehyde Generation on Antibody This example uses glycan oxidation. Other methods may be used.

  • Prepare the antibody in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.

  • Incubate the reaction on ice or at 4°C for 30 minutes, protected from light.

  • Quench the reaction by adding an excess of glycerol.

  • Immediately remove excess reagents and exchange the antibody into the desired oxime ligation buffer (e.g., PBS, pH 6.5) using a desalting column or dialysis.

B. Step 1: Oxime Ligation with this compound

  • Adjust the concentration of the aldehyde-modified antibody to 2-5 mg/mL in the chosen ligation buffer.

  • Add a 5- to 10-fold molar excess of this compound (dissolved in a minimal amount of DMSO or buffer).

  • Incubate at room temperature for 4-16 hours with gentle mixing.

  • Monitor the reaction completion using an appropriate analytical technique (e.g., HIC or RP-HPLC to observe a shift in retention time).

C. Intermediate Purification

  • Remove excess this compound linker using a desalting column, tangential flow filtration (TFF), or size-exclusion chromatography (SEC), exchanging the antibody-linker conjugate into the SPAAC reaction buffer (e.g., HEPES or PBS, pH 7.4).

D. Step 2: SPAAC with Azide-Payload

  • Dissolve the azide-functionalized payload in a minimal volume of a compatible organic solvent (e.g., DMSO).

  • Slowly add a 2- to 5-fold molar excess of the azide-payload to the antibody-linker conjugate solution while gently stirring. Ensure the final co-solvent concentration is below 10%.

  • Incubate the reaction for 2-24 hours at room temperature or 37°C. The optimal time and temperature should be determined empirically.

  • Monitor the formation of the final ADC by hydrophobic interaction chromatography (HIC) or reverse-phase HPLC.

E. Final ADC Purification

  • Purify the ADC from unreacted payload and other impurities. Common methods include:

    • Hydrophobic Interaction Chromatography (HIC)

    • Size Exclusion Chromatography (SEC) to remove any aggregates formed.

    • Tangential Flow Filtration (TFF) for buffer exchange into the final formulation buffer.

  • Characterize the final ADC for DAR, purity, and aggregation levels.

Protocol 2: Quantification of ADC Aggregation by SEC-MALS
  • System Preparation: Equilibrate an SEC column (e.g., TSKgel G3000SWxl or similar) and the downstream MALS/UV/RI detectors with the mobile phase (typically the ADC formulation buffer) at a constant flow rate (e.g., 0.5 mL/min).

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase. Filter through a low-protein-binding 0.22 µm syringe filter.

  • Data Acquisition: Inject 50-100 µL of the prepared sample. Collect UV (280 nm), MALS, and RI data throughout the run.

  • Data Analysis:

    • Use the manufacturer's software to process the data.

    • Integrate the peaks corresponding to the monomer and high-molecular-weight (HMW) species in the chromatogram.

    • Calculate the percentage of aggregate as: % Aggregate = (Area of HMW Peaks / Total Area of All Peaks) * 100.

    • Use the MALS data to determine the absolute molecular weight of the species in each peak to confirm their identity as monomer, dimer, or higher-order aggregates.

Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: SPAAC Reaction Ab Antibody Ald_Ab Aldehyde-Modified Antibody Ab->Ald_Ab Glycan Oxidation Ab_Linker Antibody-Linker Conjugate Ald_Ab->Ab_Linker Linker This compound Linker->Ab_Linker Purify1 Purification Ab_Linker->Purify1 ADC Final ADC Purify1->ADC Payload Azide-Payload Payload->ADC Purify2 Final Purification & Formulation ADC->Purify2

Caption: Workflow for two-step ADC synthesis using this compound.

Aggregation_Prevention cluster_A A) High DAR ADC with Hydrophobic Linker cluster_B B) ADC with Hydrophilic PEG Linker ADC1 Antibody Hydrophobic Payload Aggregate Aggregate ADC1:f1->Aggregate Hydrophobic Interaction ADC2 Antibody Hydrophobic Payload ADC2:f1->Aggregate ADC3 Antibody PEG Payload Soluble Soluble Monomer ADC3:f1->Soluble Hydration Shell (Solubilizing Effect) ADC4 Antibody PEG Payload ADC4:f1->Soluble

Caption: PEG linkers create a hydration shell to prevent aggregation.

Troubleshooting_Logic Start Aggregation Observed by SEC Q1 When did aggregation occur? Start->Q1 Step1 After Step 1 (Oxime Ligation) Q1->Step1 Step 1 Step2 After Step 2 (SPAAC) Q1->Step2 Step 2 Storage During Storage Q1->Storage Post-Purification Sol1 Optimize Ligation: - Adjust pH - Lower [Ab] - Lower Temp/Time Step1->Sol1 Sol2 Optimize Payload Addition: - Reduce Co-solvent % - Lower target DAR - Add payload slowly Step2->Sol2 Sol3 Optimize Formulation: - Add Excipients (Polysorbate, Trehalose) - Screen Storage Buffers/pH Storage->Sol3

References

Technical Support Center: Aminooxy-PEG2-BCN Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminooxy-PEG2-BCN conjugates. The information is designed to help you overcome common stability challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure and function of an this compound linker?

A1: this compound is a bifunctional linker used in bioconjugation. It consists of three key components:

  • An aminooxy group (-ONH₂): This group reacts with aldehydes or ketones on a target molecule (e.g., a protein or a drug) to form a stable oxime bond.

  • A polyethylene glycol (PEG) spacer (PEG2): This short, hydrophilic spacer enhances the solubility and flexibility of the conjugate, which can help to minimize steric hindrance between the conjugated molecules.[1]

  • A bicyclo[6.1.0]nonyne (BCN) group: This is a strained alkyne that reacts with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

This linker is commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1]

Q2: How stable is the oxime bond formed by the aminooxy group?

A2: The oxime linkage is known for its significant stability, especially when compared to other linkages like hydrazones or imines, particularly at physiological pH. Under neutral conditions (pH 7.0), the half-life of an oxime bond can be as long as 25 days. However, the hydrolysis of the oxime bond is catalyzed by acid. As the pH becomes more acidic, the rate of hydrolysis increases.

Q3: What are the primary stability concerns with the BCN group?

A3: The main stability issue with the BCN group is its potential for off-target reactions, particularly with thiol-containing molecules. BCN can react with free thiols, such as those from cysteine residues in proteins or small molecules like glutathione (GSH), through a process called thiol-yne addition. This is an azide-independent reaction that can lead to undesired labeling and a reduction in the amount of BCN available for the intended SPAAC reaction. Additionally, BCN can be susceptible to degradation in certain intracellular environments.

Q4: My conjugation yield is low. What are the potential causes related to linker stability?

A4: Low conjugation yield can stem from several factors related to the stability of the this compound linker:

  • Degradation of the Aminooxy Group: Aminooxy compounds can be sensitive and may degrade over time, especially with improper storage. It is often recommended to use them immediately after preparation.

  • Hydrolysis of the Linker: If the linker is exposed to acidic conditions for a prolonged period, it could lead to hydrolysis.

  • Off-Target Reactions of BCN: If your biomolecule has free thiols, the BCN group may be consumed by side reactions, reducing the efficiency of the subsequent SPAAC reaction.

  • Suboptimal Reaction Conditions: The kinetics of oxime bond formation can be slow at neutral pH.

Q5: How can I improve the stability and performance of my this compound conjugates?

A5: To enhance the stability and performance of your conjugates, consider the following:

  • Optimize Reaction pH: For the initial oxime ligation, a slightly acidic pH (around 4.5-6.0) can accelerate the reaction, but be mindful of the stability of your biomolecule. For the subsequent SPAAC reaction, physiological pH (7.0-7.4) is generally optimal.

  • Control Reaction Time and Temperature: Monitor your reactions to determine the optimal time for completion. Most conjugations can be performed at room temperature for a few hours or at 4°C overnight.

  • Block Free Thiols: If your protein contains free cysteine residues, pre-treating it with a thiol-capping agent like iodoacetamide (IAM) can prevent the unwanted thiol-yne reaction with BCN.

  • Proper Storage: Store the this compound linker and the final conjugate under the recommended conditions, typically at -20°C or -80°C, and protect from moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no oxime bond formation 1. Degraded aminooxy reagent. 2. Slow reaction kinetics at neutral pH. 3. Steric hindrance.1. Use a fresh batch of the this compound linker. 2. Optimize the reaction pH to be slightly acidic (e.g., pH 5.5-6.5), if compatible with your biomolecule. Consider using a catalyst like aniline. 3. If possible, consider a longer PEG spacer to reduce steric hindrance.
Low yield in the SPAAC (click) reaction 1. BCN group has reacted with free thiols in the sample. 2. The azide-containing molecule is degraded or impure. 3. Insufficient reaction time or concentration.1. Pre-treat your biomolecule with a thiol-blocking agent such as iodoacetamide (IAM) before adding the BCN-containing linker. 2. Verify the purity and integrity of your azide-functionalized molecule. 3. Increase the reaction time or the concentration of the reactants.
Presence of unexpected species in the final product analysis (e.g., by LC-MS) 1. Off-target labeling due to thiol-yne reaction with BCN. 2. Hydrolysis of the oxime bond. 3. Aggregation of the conjugate.1. Confirm the presence of thiol adducts by mass spectrometry. Implement thiol blocking as a preventative measure. 2. Analyze the sample for the presence of the unconjugated biomolecule and the hydrolyzed linker. Avoid prolonged exposure to acidic conditions. 3. Use size-exclusion chromatography (SEC) to analyze for aggregates. Optimize buffer conditions and consider using a more hydrophilic PEG linker if aggregation is persistent.
Loss of biological activity of the conjugated molecule 1. Conjugation at a critical functional site. 2. Denaturation during the conjugation process. 3. Instability of the conjugate leading to degradation.1. If possible, use site-specific modification techniques to control the point of conjugation. 2. Perform the conjugation at a lower temperature (e.g., 4°C) and for a shorter duration. Ensure the pH and buffer components are compatible with the biomolecule's stability. 3. Assess the stability of the final conjugate under relevant storage and experimental conditions using a stability-indicating assay.

Data Presentation

Table 1: Stability and Reactivity Data for Functional Moieties

Functional Group Parameter Condition Value Reference
Oxime Linkage Half-life (t½)pD 5.0~2 days
pD 7.0~25 days
pD 9.0> 25 days (hydrolysis too slow to measure)
BCN (Bicyclo[6.1.0]nonyne) Second-order rate constant (k₂) with β-mercaptoethanolpH 7.4~1 x 10⁻⁴ M⁻¹s⁻¹
Second-order rate constant (k₂) with azideN/A~1 x 10⁻¹ M⁻¹s⁻¹
Stability in the presence of Glutathione (GSH)N/ABCN is known to react with GSH.

Note: The reactivity of BCN with thiols is generally several orders of magnitude slower than its reaction with azides, but it can still be a significant side reaction, especially with high concentrations of free thiols.

Experimental Protocols

1. General Protocol for a Two-Step Conjugation using this compound

This protocol describes a general method for conjugating an aldehyde- or ketone-containing biomolecule (Protein-CHO) with an azide-containing payload (Payload-N₃).

Materials:

  • Protein-CHO in a suitable buffer (e.g., MES or acetate buffer, pH 5.5-6.5)

  • This compound

  • Payload-N₃

  • Reaction buffer for SPAAC (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., hydroxylamine for the oxime reaction)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

Step 1: Oxime Ligation

  • Dissolve this compound in a compatible solvent (e.g., DMSO or water) to prepare a stock solution.

  • Add a 5-20 molar excess of this compound to the Protein-CHO solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • (Optional) Quench the reaction by adding an excess of a quenching reagent like hydroxylamine.

  • Remove the excess linker and byproducts by size-exclusion chromatography or dialysis, exchanging the buffer to the reaction buffer for the SPAAC step (e.g., PBS, pH 7.4).

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • To the purified Protein-PEG2-BCN conjugate, add a 1.5-5 molar excess of the Payload-N₃.

  • Incubate the reaction mixture at room temperature for 1-12 hours, or as determined by reaction monitoring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC-MS).

  • Once the reaction is complete, purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove any unreacted payload.

2. Protocol for Stability Assessment by RP-HPLC-MS

This protocol provides a framework for assessing the stability of the final conjugate under various stress conditions.

Procedure:

  • Sample Preparation:

    • Prepare aliquots of the purified conjugate at a known concentration (e.g., 1 mg/mL) in the desired buffer (e.g., PBS, pH 7.4).

    • Prepare stress condition samples, for example:

      • Acidic Stress: Adjust the pH to 5.0 with a suitable acid.

      • Basic Stress: Adjust the pH to 8.5 with a suitable base.

      • Thermal Stress: Incubate at 37°C.

      • Thiol Challenge: Add a high concentration of a thiol, such as glutathione (e.g., 10 mM).

    • Include a control sample stored at the recommended storage temperature (e.g., 4°C or -20°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition.

  • RP-HPLC-MS Analysis:

    • Column: A C4 or C8 reversed-phase column suitable for protein analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate the conjugate from potential degradation products (e.g., a linear gradient from 20% to 80% B over 30 minutes).

    • Detection: UV at 280 nm and mass spectrometry.

    • MS Parameters: Set the mass spectrometer to acquire data in a mass range that includes the intact conjugate, the unconjugated biomolecule, and potential fragments (e.g., the payload and linker).

  • Data Analysis:

    • Integrate the peak area of the intact conjugate at each time point.

    • Calculate the percentage of remaining intact conjugate relative to the time zero sample.

    • Analyze the mass spectra to identify degradation products, such as the unconjugated biomolecule (indicating oxime bond hydrolysis) or the conjugate with an added mass corresponding to a thiol adduct on the BCN group.

Visualizations

G cluster_linker This compound Structure Aminooxy Aminooxy (-ONH₂) PEG2 PEG2 Spacer (-O(CH₂CH₂)₂O-) Aminooxy->PEG2 BCN BCN (Bicyclo[6.1.0]nonyne) PEG2->BCN

Caption: Structure of the this compound linker.

G cluster_workflow Conjugation Workflow start Biomolecule-CHO + this compound step1 Oxime Ligation (pH 5.5-6.5) start->step1 intermediate Biomolecule-PEG2-BCN step1->intermediate step2_start Intermediate + Payload-N₃ intermediate->step2_start step2 SPAAC Reaction (pH 7.4) step2_start->step2 final_product Final Conjugate step2->final_product

Caption: Two-step conjugation workflow.

G cluster_degradation Potential Degradation Pathways cluster_oxime Oxime Instability cluster_bcn BCN Instability conjugate Intact Conjugate (Biomolecule-O-N=C...PEG2-BCN) hydrolysis Oxime Hydrolysis (+H₂O, Acidic pH) conjugate->hydrolysis Pathway 1 thiol_reaction Thiol-yne Addition (+ R-SH) conjugate->thiol_reaction Pathway 2 hydrolyzed_prod Unconjugated Biomolecule-CHO + H₂N-O-PEG2-BCN hydrolysis->hydrolyzed_prod thiol_adduct Thiol Adduct (Biomolecule-...-BCN-SR) thiol_reaction->thiol_adduct

Caption: Key stability challenges for the conjugate.

References

Best practices for handling and storing Aminooxy-PEG2-BCN

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing Aminooxy-PEG2-BCN in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing two distinct reactive groups: an aminooxy group and a bicyclo[6.1.0]nonyne (BCN) group, separated by a polyethylene glycol (PEG) spacer.[1][2]

  • Aminooxy group: Reacts with aldehydes and ketones to form stable oxime linkages.[1][3]

  • BCN group: A strained alkyne that reacts with azide-containing molecules via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.[1]

  • PEG2 spacer: The polyethylene glycol spacer enhances solubility in aqueous buffers, increases flexibility, and reduces steric hindrance during conjugation.

This dual reactivity makes it a versatile tool for various bioconjugation applications, including:

  • Antibody-Drug Conjugate (ADC) synthesis: Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • Protein modification: Attaching proteins to surfaces or other biomolecules.

  • Bioconjugation: Creating complex biomolecular structures for research and therapeutic development.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it is crucial to adhere to the following storage and handling guidelines:

ConditionRecommendationRationale
Temperature Store at -20°C. For long-term storage (up to 6 months), -80°C is recommended.Minimizes degradation of the reactive functional groups.
Moisture Store in a dry, desiccated environment. Handle with anhydrous solvents such as DMF or DMSO.The aminooxy and BCN groups are sensitive to moisture, which can lead to hydrolysis and loss of reactivity.
Light Protect from light.Minimizes light-induced degradation.
Handling Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.Prevents inhalation of and contact with the chemical.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in anhydrous organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). It is important to use high-purity, anhydrous solvents to prevent degradation of the reagent.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Problem Possible Cause Recommended Solution
Low or no conjugation yield Degradation of this compound: Improper storage or handling (exposure to moisture, light, or elevated temperatures).1. Ensure the reagent has been stored correctly at -20°C or -80°C in a dry, dark environment. 2. Use fresh, high-purity anhydrous solvents for dissolution. 3. Perform a quality control check of the reagent if degradation is suspected.
Inefficient oxime ligation (aminooxy reaction): Suboptimal pH of the reaction buffer.The formation of an oxime bond is most efficient at a slightly acidic pH (around 4.5-5.5). Adjust the reaction buffer to the optimal pH range.
Inefficient SPAAC reaction (BCN-azide): Steric hindrance or suboptimal reaction conditions.1. Ensure the azide-containing molecule is accessible for conjugation. 2. While SPAAC is generally efficient, reaction times can be optimized (e.g., longer incubation). 3. Increase the molar excess of the this compound linker.
Poor solubility of reactants: One of the binding partners may have limited solubility in the reaction buffer.The PEG spacer in this compound enhances water solubility. However, if the binding partner is highly hydrophobic, consider adding a co-solvent, but be mindful of its compatibility with your biomolecules.
Precipitation observed during the reaction Aggregation of biomolecules: High concentrations of reactants or suboptimal buffer conditions can lead to aggregation.1. Optimize the concentration of your protein or other biomolecules. 2. Ensure the buffer composition (e.g., ionic strength, pH) is suitable for maintaining the solubility of all components. 3. The PEG linker is designed to reduce aggregation, but optimization may still be necessary.
Non-specific binding or side reactions Reaction with other functional groups: While the aminooxy and BCN groups are highly specific, side reactions can occur under certain conditions.1. For the aminooxy reaction, ensure that the target molecule has a unique aldehyde or ketone group. 2. For the SPAAC reaction, be aware that thiols can sometimes react with BCN; adding β-mercaptoethanol (β-ME) can suppress this side reaction.

Experimental Protocols

Protocol 1: Two-Step Protein-Small Molecule Conjugation

This protocol describes the conjugation of a protein (containing an azide group) to a small molecule (containing an aldehyde or ketone) using this compound.

Step 1: Reaction of this compound with the Aldehyde/Ketone-Containing Small Molecule

  • Dissolve the small molecule: Prepare a stock solution of the aldehyde or ketone-containing small molecule in an appropriate anhydrous organic solvent (e.g., DMSO, DMF).

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction setup: In a microcentrifuge tube, combine the small molecule and a slight molar excess of this compound.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by analytical techniques such as LC-MS.

  • Purification (optional): If necessary, purify the resulting BCN-functionalized small molecule to remove unreacted this compound.

Step 2: SPAAC Reaction with the Azide-Containing Protein

  • Prepare the protein solution: Exchange the buffer of the azide-containing protein solution to a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Add the BCN-functionalized small molecule: Add the purified (or crude) BCN-functionalized small molecule from Step 1 to the protein solution. A molar excess of the small molecule conjugate is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight.

  • Purification: Remove the excess small molecule conjugate and byproducts using a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the final protein-small molecule conjugate using techniques like SDS-PAGE, mass spectrometry, and functional assays.

Protocol 2: Site-Specific Antibody Labeling

This protocol outlines a method for labeling an antibody at a specific site using an engineered aldehyde tag and an azide-containing payload.

Step 1: Generation of an Aldehyde Handle on the Antibody

  • Site-specific oxidation: If the antibody contains carbohydrate moieties, they can be oxidized to generate aldehyde groups using sodium periodate (NaIO₄).

    • Prepare a 100 mM solution of NaIO₄ in water.

    • Incubate the antibody with NaIO₄ in a reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5) for 10-30 minutes.

    • Quench the reaction by adding ethylene glycol.

  • Purification: Remove the excess periodate and quenching agent by buffer exchange using a desalting column.

Step 2: Conjugation of this compound to the Aldehyde-Tagged Antibody

  • Prepare this compound: Dissolve this compound in anhydrous DMSO to prepare a stock solution.

  • Reaction: Add a molar excess of the this compound solution to the aldehyde-tagged antibody. Aniline can be used as a catalyst to increase the reaction rate.

  • Incubation: Incubate the reaction at room temperature for 2 hours.

  • Purification: Purify the BCN-functionalized antibody to remove unreacted linker using a desalting column or SEC.

Step 3: SPAAC Reaction with the Azide-Containing Payload

  • Prepare the payload: Dissolve the azide-containing payload (e.g., a fluorescent dye, drug molecule) in a suitable solvent.

  • Reaction: Add a molar excess of the azide-payload to the BCN-functionalized antibody.

  • Incubation: Incubate the reaction at room temperature for 2-12 hours.

  • Final Purification: Purify the final antibody conjugate to remove the excess payload using SEC.

Visualizations

experimental_workflow cluster_step1 Step 1: Functionalization of Small Molecule cluster_step2 Step 2: Conjugation to Protein sm Aldehyde/Ketone Small Molecule reaction1 Oxime Ligation sm->reaction1 linker1 This compound linker1->reaction1 sm_bcn BCN-Functionalized Small Molecule reaction1->sm_bcn reaction2 SPAAC Reaction sm_bcn->reaction2 protein Azide-Containing Protein protein->reaction2 conjugate Final Protein-Small Molecule Conjugate reaction2->conjugate

Caption: Two-step protein-small molecule conjugation workflow.

logical_relationship cluster_reactivity Dual Reactivity cluster_reaction_partners Reaction Partners cluster_bond_formation Resulting Linkage reagent This compound aminooxy Aminooxy Group (-ONH2) reagent->aminooxy bcn BCN Group (Strained Alkyne) reagent->bcn aldehyde_ketone Aldehydes/Ketones (R-CHO / R-CO-R') aminooxy->aldehyde_ketone Reacts with azide Azides (R-N3) bcn->azide Reacts with oxime Stable Oxime Bond (-O-N=C-) aldehyde_ketone->oxime Forms triazole Stable Triazole Ring azide->triazole Forms

Caption: Reactivity of this compound functional groups.

References

Technical Support Center: Impact of PEG Linker Length on ADC Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of polyethylene glycol (PEG) linker length on the stability of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in an ADC?

A1: A PEG linker is a crucial component in ADC design that connects the antibody to the cytotoxic payload.[1] Its primary roles are to enhance the overall solubility and stability of the ADC, particularly when dealing with hydrophobic payloads.[2][] The hydrophilic nature of the PEG chain creates a "hydration shell" around the payload, which can prevent aggregation, reduce immunogenicity, and improve the ADC's pharmacokinetic (PK) properties by increasing its circulation half-life.[4][5] Additionally, PEG linkers act as spatial spacers, ensuring the payload does not interfere with the antibody's ability to bind to its target antigen.

Q2: How does increasing PEG linker length generally affect ADC stability?

A2: Increasing the length of the PEG linker is a key strategy to improve the hydrophilicity of an ADC, which is particularly important when conjugating hydrophobic drug payloads. This enhanced hydrophilicity helps to prevent the ADC from aggregating, a common issue that can lead to loss of efficacy and increased immunogenicity. Longer PEG chains (e.g., PEG8, PEG12, PEG24) form a protective layer that shields the hydrophobic payload, reducing non-specific interactions and slowing clearance from the bloodstream. However, the relationship is not always linear, and an optimal length must be determined empirically for each specific ADC, as excessively long linkers can sometimes introduce their own liabilities.

Q3: Can the PEG linker length impact the Drug-to-Antibody Ratio (DAR)?

A3: Yes, the PEG linker length can influence the achievable Drug-to-Antibody Ratio (DAR). The inclusion of a hydrophilic PEG spacer can counteract the hydrophobicity of the payload, potentially allowing for a higher DAR without causing aggregation. However, the effect can be complex. In some cases, shorter PEG spacers have led to more efficient conjugation and higher DARs, while longer spacers resulted in lower DARs, possibly due to increased steric hindrance at the conjugation site. The optimal PEG length for achieving a high DAR while maintaining stability depends on the specific characteristics of the antibody, payload, and conjugation chemistry.

Q4: What is the difference between monodisperse and polydisperse PEG linkers in the context of ADC stability?

A4: Monodisperse PEG linkers have a single, defined molecular weight and chain length, whereas polydisperse PEGs are a mixture of chains with a range of lengths. For ADC development, monodisperse PEGs are highly preferred. They lead to the production of more homogeneous ADCs with consistent and predictable physicochemical properties, improved batch-to-batch reproducibility, and a better safety profile. The heterogeneity of polydisperse PEGs can result in a mixture of ADC species with varying stability and pharmacokinetic profiles, complicating characterization and clinical development.

Troubleshooting Guide

Q5: My ADC with a hydrophobic payload is showing significant aggregation. How can I troubleshoot this using PEG linkers?

A5: ADC aggregation is often caused by the increased surface hydrophobicity from the conjugated payload. To mitigate this, consider the following strategies involving PEG linkers:

  • Increase PEG Linker Length: This is a primary strategy to counteract payload hydrophobicity. Systematically test a range of linker lengths (e.g., PEG4, PEG8, PEG12, PEG24) to identify the optimal length that solubilizes the ADC without negatively impacting its function. Longer PEG chains can effectively shield the hydrophobic regions and prevent intermolecular interactions that lead to aggregation.

  • Incorporate Branched PEG Architectures: Multi-arm or branched PEG linkers can create a denser hydrophilic shield around the payload, which can be more effective at preventing aggregation than linear PEGs of equivalent molecular weight.

  • Optimize Conjugation Strategy: Ensure that the conjugation process itself is not inducing aggregation. Factors like the use of organic co-solvents to dissolve the linker-payload can stress the antibody. Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the individual molecules separated.

Q6: I'm observing premature deconjugation of the payload in plasma stability assays. Can PEG linker length influence this?

A6: While the primary factor in payload deconjugation is the chemical stability of the bond connecting the linker to the antibody (e.g., maleimide chemistry), the PEG linker length can have an indirect influence. A shorter linker may better position the payload within the steric shield of the antibody, potentially protecting the linker-payload bond from enzymatic cleavage or other degradation pathways in the bloodstream. Conversely, a very long, flexible linker might expose the labile bond, leading to increased deconjugation. It is crucial to evaluate linkers of varying lengths in plasma stability studies to find a balance between hydrophilicity and bond stability.

Quantitative Data Summary

The following tables summarize the impact of PEG linker length on key ADC stability and performance parameters.

Table 1: Impact of PEG Linker Length on ADC Aggregation and Pharmacokinetics

PEG Linker LengthADC Construct% Aggregation (by SEC)Plasma Clearance (mL/day/kg)Reference
No PEGαCD30-MMAE (DAR 8)>5%25.3
PEG4αCD30-MMAE (DAR 8)<2%15.1
PEG8αCD30-MMAE (DAR 8)<2%5.4
PEG12αCD30-MMAE (DAR 8)<2%5.1
PEG24αCD30-MMAE (DAR 8)<2%4.9

This table demonstrates a clear trend where increasing PEG length up to PEG8 significantly reduces plasma clearance, indicating improved in vivo stability. All tested PEGylated linkers effectively mitigated aggregation.

Table 2: Qualitative Comparison of Different PEG Linker Lengths

PropertyShort PEG Linkers (e.g., PEG2-PEG4)Medium PEG Linkers (e.g., PEG6-PEG12)Long PEG Linkers (e.g., PEG24+)
Solubility Enhancement ModerateGoodExcellent
Aggregation Prevention Fair to GoodExcellentExcellent
In Vivo Half-Life Modest IncreaseSignificant IncreaseSignificant Increase
Steric Hindrance LowModerateHigh
Potential for Immunogenicity LowerModerateHigher (potential for anti-PEG antibodies)
In Vitro Potency Generally MaintainedMay slightly decreaseCan be reduced

Experimental Protocols

Protocol 1: Assessing ADC Aggregation by Size Exclusion Chromatography (SEC)

This protocol outlines a standard method for quantifying the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.

  • System Preparation:

    • Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (typically the ADC's formulation buffer or phosphate-buffered saline, PBS).

    • Ensure a stable baseline is achieved at a constant flow rate (e.g., 0.5 mL/min).

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter to remove any particulate matter.

  • Data Acquisition:

    • Inject a defined volume of the prepared sample (e.g., 50 µL) onto the equilibrated SEC column.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the monomeric ADC, dimers, and any higher-order aggregates.

    • Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks.

Protocol 2: In Vitro ADC Plasma Stability Assay

This protocol is used to assess the stability of the ADC, specifically the linker, in a biologically relevant matrix.

  • Incubation:

    • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human or mouse plasma) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

    • Immediately freeze the collected samples at -80°C to halt any further degradation.

  • ADC Capture (for DAR analysis):

    • Thaw the plasma samples.

    • Capture the ADC from the plasma using an affinity capture method, such as Protein A magnetic beads. This isolates the ADC from other plasma proteins.

    • Wash the beads with PBS to remove non-specifically bound proteins.

  • Analysis by LC-MS:

    • Elute the ADC from the beads.

    • Analyze the intact or partially fragmented ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the average DAR at each time point by analyzing the mass spectra. A decrease in the average DAR over time indicates payload deconjugation.

Visualizations

ADC_Stability_Workflow cluster_synthesis ADC Synthesis & Purification cluster_evaluation Functional Evaluation Synthesis Conjugation of Drug-Linker (Varying PEG Lengths) to mAb Purification Purification (e.g., Protein A, TFF) Synthesis->Purification DAR_Analysis DAR Measurement (HIC / LC-MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC-MALS) Purification->Aggregation_Analysis Thermal_Stability Thermal Stability (DSC) Purification->Thermal_Stability Plasma_Stability In Vitro Plasma Incubation Purification->Plasma_Stability Forced_Degradation Forced Degradation (Thermal/Light Stress) Purification->Forced_Degradation In_Vitro_Potency In Vitro Potency Assay Thermal_Stability->In_Vitro_Potency PK_Study In Vivo PK Study (Rodent Model) Plasma_Stability->PK_Study

Caption: Experimental workflow for evaluating the impact of PEG linker length on ADC stability.

PEG_Linker_Impact cluster_length PEG Linker Length cluster_properties ADC Properties Short Short PEG (e.g., PEG2-4) Hydrophilicity Hydrophilicity Short->Hydrophilicity Lower Steric_Hindrance Steric Hindrance Short->Steric_Hindrance Lower Long Long PEG (e.g., PEG12-24) Long->Hydrophilicity Higher Long->Steric_Hindrance Higher Aggregation Aggregation Propensity Hydrophilicity->Aggregation Reduces PK_Profile Pharmacokinetics (Longer Half-Life) Hydrophilicity->PK_Profile Improves

Caption: Relationship between PEG linker length and key ADC physicochemical properties.

References

Technical Support Center: Overcoming Steric Hindrance in Aminooxy-PEG2-BCN Conjugations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aminooxy-PEG2-BCN conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to steric hindrance that may be encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound bioconjugation?

A: Steric hindrance is a phenomenon where the three-dimensional size and shape of molecules impede a chemical reaction.[1] In the context of this compound conjugations, this can occur in two main ways:

  • Intramolecular hindrance: The this compound linker itself, although designed to be a spacer, can fold back or be positioned in a way that the reactive aminooxy or BCN (bicyclo[6.1.0]nonyne) groups are obstructed.

  • Intermolecular hindrance: The biomolecule (e.g., protein, antibody) to which you are conjugating has a complex 3D structure where the target functional groups (aldehydes/ketones for the aminooxy group, or azides for the BCN group) are located in sterically crowded regions, making them inaccessible to the linker.[2]

Q2: What are the common signs that steric hindrance is affecting my conjugation reaction?

A: Common indicators of steric hindrance include:

  • Low conjugation yield: Despite using a molar excess of the this compound linker, you observe a low yield of the desired conjugate.[3]

  • Incomplete conjugation: Analysis of the reaction mixture shows a significant amount of unreacted biomolecule.

  • Reaction stalls: The conjugation reaction proceeds initially but then stops before reaching completion.[4]

  • No reaction: In severe cases, no desired product is formed.

Q3: How does the PEG2 linker in this compound help with steric hindrance?

A: The polyethylene glycol (PEG) spacer serves to create physical distance between the biomolecule and the second reactive handle of the linker.[5] This separation can help to overcome steric hindrance by allowing the reactive groups to extend away from the potentially crowded surface of the biomolecule, thereby improving accessibility for the subsequent conjugation step. However, a PEG2 linker is relatively short, and in cases of significant steric crowding, it may not be sufficient to completely eliminate the hindrance.

Q4: Can the this compound linker itself cause steric hindrance?

A: Yes, while the PEG linker is designed to act as a spacer, its own flexibility and size can sometimes contribute to steric hindrance, especially in confined spaces on a biomolecule's surface. The PEG chain could potentially shield the reactive termini of the linker.

Q5: Are there alternatives to the PEG2 linker if steric hindrance is a persistent issue?

A: Yes, if the PEG2 spacer is insufficient, you might consider linkers with longer PEG chains (e.g., PEG4, PEG8, PEG12). Longer PEG chains provide greater separation between the conjugated molecules. Additionally, branched PEG linkers can offer a different spatial arrangement that might be beneficial. However, it's important to note that excessively long linkers can sometimes have a negative impact on the biological activity of the final conjugate. Other non-PEG-based linkers, such as polypeptide or polysaccharide linkers, are also being explored to mitigate some of the potential drawbacks of PEG.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Symptoms:

  • Low to no formation of the desired conjugate as determined by SDS-PAGE, mass spectrometry, or HPLC analysis.

  • A high percentage of unreacted starting materials.

Potential Cause & Troubleshooting Steps:

Potential CauseRecommended Solution
Steric Hindrance at the Conjugation Site 1. Increase Linker Length: If possible, switch to a linker with a longer PEG chain (e.g., Aminooxy-PEG4-BCN or longer) to increase the distance between the biomolecule and the reactive group. 2. Optimize Reaction Conditions: Increase reaction time and/or temperature. While many conjugations are performed at room temperature or 4°C, gentle heating (e.g., 37°C) can sometimes provide the necessary energy to overcome minor steric barriers. 3. Partial Denaturation: In some cases, mild and reversible denaturation of the protein using agents like urea or guanidine hydrochloride can expose buried reactive sites. This should be approached with caution to avoid irreversible loss of protein function.
Inactive Aminooxy or BCN Group 1. Test Reactivity of Each Functional Group Independently: Perform control reactions to confirm the reactivity of your this compound linker. (See Experimental Protocols section below). 2. Use Fresh Reagents: Ensure your this compound linker has been stored correctly (typically at -20°C, protected from light and moisture) and has not degraded.
Suboptimal Reaction Conditions 1. pH Optimization: For the oxime ligation (aminooxy reaction), the optimal pH is typically between 4.5 and 7. For many bioconjugations, a pH of 6.5-7.5 is used to maintain protein stability. For the SPAAC reaction (BCN with azide), a pH of 7.0-8.5 is generally effective. 2. Use a Catalyst for Oxime Ligation: The addition of a nucleophilic catalyst like aniline (typically 10-100 mM) can significantly increase the rate of oxime ligation, especially at neutral pH.
Presence of Competing Reactants 1. Buffer Composition: Ensure your buffers are free of primary amines (e.g., Tris) for the oxime ligation step, as these can compete with the aminooxy group. For the SPAAC reaction, avoid buffers containing thiols if your BCN reagent is susceptible to reaction with them.

Quantitative Data Summary

The choice of linker can significantly impact conjugation efficiency, especially when steric hindrance is a factor. The following tables provide a summary of how linker length and architecture can influence reaction outcomes.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5
Data adapted from a study on PEGylated glucuronide-MMAE linkers, demonstrating that longer PEG chains can improve pharmacokinetic properties by reducing clearance, which is often related to overcoming steric hindrance and improving solubility.

Table 2: Comparison of Linear vs. Branched PEG Linker Architecture on ADC Clearance

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low
This data suggests that a branched PEG configuration can be more effective at shielding a hydrophobic payload, leading to improved pharmacokinetics, which can be particularly important when dealing with sterically hindered sites.

Experimental Protocols

Protocol 1: Control Experiment to Test Aminooxy Group Reactivity

Objective: To confirm that the aminooxy group of the this compound linker is active and capable of forming an oxime bond.

Materials:

  • This compound

  • A small molecule containing an aldehyde or ketone (e.g., 4-formylbenzoic acid)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (amine-free)

  • Aniline (optional, as a catalyst)

  • DMSO or DMF

  • Analytical instrument (e.g., LC-MS or HPLC)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Dissolve the aldehyde/ketone-containing small molecule in the reaction buffer to a concentration of 1 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the aldehyde/ketone solution.

    • Add a 5-fold molar excess of the this compound stock solution.

    • (Optional) If using a catalyst, add aniline to a final concentration of 20-50 mM.

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours.

  • Analysis:

    • Analyze the reaction mixture by LC-MS to detect the formation of the expected oxime conjugate. The mass of the product should be the sum of the masses of the two reactants minus the mass of water (18 Da).

Protocol 2: Control Experiment to Test BCN Group Reactivity

Objective: To confirm that the BCN group of the this compound linker is active and capable of undergoing a SPAAC reaction.

Materials:

  • This compound

  • A small molecule containing an azide group (e.g., benzyl azide or a fluorescent azide)

  • Reaction Buffer: PBS, pH 7.4

  • DMSO or DMF

  • Analytical instrument (e.g., LC-MS, HPLC, or fluorescence plate reader if using a fluorescent azide)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Dissolve the azide-containing small molecule in the reaction buffer to a concentration of 1 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide solution.

    • Add a 1.5 to 2-fold molar excess of the this compound stock solution.

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours.

  • Analysis:

    • Analyze the reaction mixture by LC-MS to detect the formation of the triazole product. The mass of the product will be the sum of the masses of the two reactants.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis p1 Dissolve Biomolecule (with aldehyde/ketone or azide) r1 Combine Biomolecule and Linker p1->r1 p2 Dissolve this compound (in DMSO/DMF) p2->r1 r2 Incubate (e.g., RT, 2-4h) r1->r2 pu1 Size Exclusion Chromatography (SEC) or Dialysis r2->pu1 pu2 Remove excess linker pu1->pu2 a1 SDS-PAGE pu2->a1 a2 Mass Spectrometry pu2->a2 a3 HPLC pu2->a3

Caption: Experimental workflow for this compound conjugation.

troubleshooting_flowchart cluster_reagent Reagent Issues cluster_steric Potential Steric Hindrance cluster_conditions Reaction Condition Issues start Low or No Conjugation Yield q1 Are control reactions with small molecules successful? start->q1 s1 Check reagent storage and age. Use fresh reagents. q1->s1 No q2 Is the target site on the biomolecule known to be accessible? q1->q2 Yes s2 Verify linker structure and purity. s1->s2 s3 Increase linker length (e.g., PEG4, PEG8). q2->s3 No q3 Are reaction conditions optimal? q2->q3 Yes s4 Optimize reaction conditions: - Increase temperature/time - Add catalyst (for oxime) s3->s4 s5 Consider mild, reversible denaturation. s4->s5 s6 Check pH of the reaction buffer. q3->s6 No end Successful Conjugation q3->end Yes s7 Ensure buffer is free of competing nucleophiles. s6->s7

Caption: Troubleshooting flowchart for low yield in bioconjugation.

References

Validation & Comparative

A Comparative Guide to Aminooxy-PEG2-BCN and Other ADC Linkers for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic index. The selection of an appropriate linker technology is therefore a pivotal decision in the design of novel ADCs. This guide provides an objective comparison of Aminooxy-PEG2-BCN, a modern click chemistry linker, with other widely used ADC linkers. The comparison is supported by representative experimental data, detailed methodologies for key validation assays, and visualizations of relevant workflows and mechanisms.

This compound is a bifunctional linker that leverages two powerful bioorthogonal reactions: oxime ligation and strain-promoted alkyne-azide cycloaddition (SPAAC). The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond, while the bicyclononyne (BCN) group reacts with azides in a copper-free click reaction. This dual reactivity allows for precise, site-specific conjugation, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Comparative Performance of ADC Linkers

The performance of an ADC is intricately linked to the chemical properties of its linker. Key parameters for evaluating linker performance include plasma stability, conjugation efficiency, and in vitro and in vivo efficacy. The following tables present a summary of representative quantitative data for this compound and other common ADC linkers.

Disclaimer: The quantitative data presented in these tables are illustrative and compiled from various sources to represent typical performance characteristics. Direct head-to-head comparative studies for all linker types under identical conditions are not always available in the public domain.

Table 1: Comparative Plasma Stability of ADC Linkers

Plasma stability is crucial to prevent premature payload release, which can lead to off-target toxicity and reduced efficacy.

Linker TypeLinkage ChemistryRepresentative Half-life in Human Plasma (t½, hours)Key Features
This compound Oxime & Triazole> 168High stability of both oxime and triazole linkages.[1][2]
Maleimide Thiosuccinimide24 - 96Susceptible to retro-Michael reaction and exchange with serum thiols like albumin.[][4][5]
Valine-Citrulline (VC) Peptide> 144Stable in plasma, cleaved by lysosomal proteases (e.g., Cathepsin B).
Hydrazone Hydrazone48 - 72pH-sensitive; stable at physiological pH but cleaves in the acidic environment of endosomes/lysosomes.
Table 2: Comparative Conjugation Efficiency of ADC Linkers

Conjugation efficiency is often assessed by the drug-to-antibody ratio (DAR), which is a critical quality attribute of an ADC.

Linker TypeConjugation MethodTypical Average DARKey Features
This compound Site-specific (e.g., oxidized glycans or engineered aldehydes/ketones)2.0 - 4.0 (Homogeneous)Allows for precise control over conjugation site and DAR, leading to a more homogeneous product.
Maleimide Cysteine-based (reduced interchain disulfides)0 - 8 (Heterogeneous)Results in a heterogeneous mixture of ADCs with varying DARs.
Valine-Citrulline (VC) Typically linked to a maleimide for conjugation0 - 8 (Heterogeneous)Heterogeneity is primarily determined by the maleimide conjugation method.
Hydrazone Reaction with aldehydes/ketonesVariable (can be site-specific)Can achieve site-specificity if a defined number of carbonyl groups are introduced on the antibody.
Table 3: Comparative In Vitro and In Vivo Efficacy of ADCs with Different Linkers

The efficacy of an ADC is evaluated through its cytotoxicity against target cancer cells (IC50) and its ability to inhibit tumor growth in animal models.

Linker TypeRepresentative In Vitro IC50 (nM)Representative In Vivo Tumor Growth Inhibition (%)Key Features
This compound 1 - 10> 90High potency due to stable linkage and efficient payload delivery.
Maleimide 5 - 5060 - 80Efficacy can be compromised by premature drug release.
Valine-Citrulline (VC) 1 - 15> 90Efficient intracellular payload release leads to high potency.
Hydrazone 10 - 10050 - 70Efficacy is dependent on efficient internalization and endosomal/lysosomal acidification.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADC linker technologies.

Protocol 1: In Vitro Plasma Stability Assay by LC-MS

This assay determines the stability of an ADC in plasma by measuring the change in the average DAR over time.

Materials:

  • ADC constructs with different linkers

  • Human, rat, and mouse plasma (citrated)

  • Phosphate-buffered saline (PBS)

  • IdeS enzyme (for antibody fragmentation, optional)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Purify the ADC from the plasma using affinity chromatography (e.g., Protein A).

  • Optional: Digest the ADC into F(ab')2 and Fc fragments using the IdeS enzyme.

  • Analyze the samples by LC-MS to determine the intact mass of the ADC or its fragments.

  • Deconvolute the mass spectra to determine the distribution of different DAR species.

  • Calculate the average DAR at each time point. A decrease in the average DAR indicates linker cleavage and payload loss.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic potential of an ADC on cancer cell lines.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs and unconjugated antibody (as control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with serial dilutions of the ADCs and control antibody for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line for xenograft implantation

  • ADC constructs, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Monitor tumor growth until the average tumor volume reaches 100-200 mm³.

  • Randomize the mice into treatment groups.

  • Administer the ADCs and controls intravenously at a specified dose and schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • The study endpoint is typically when the tumors in the control group reach a predetermined size.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome (pH 5.5-6.2) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation ADC Conjugation & Purification DAR DAR Measurement (LC-MS) Conjugation->DAR Stability Plasma Stability Assay (LC-MS) Conjugation->Stability Cytotoxicity Cytotoxicity Assay (e.g., MTT) Conjugation->Cytotoxicity Xenograft Xenograft Model Establishment Cytotoxicity->Xenograft Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

References

A Head-to-Head Comparison of Aminooxy-PEG2-BCN and DBCO Linkers for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate linker is a critical determinant of experimental success. In the realm of copper-free click chemistry, both bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) derivatives are prominent choices for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This guide provides an objective, data-driven comparison of Aminooxy-PEG2-BCN and analogous DBCO linkers to inform the selection process for specific research applications.

The SPAAC reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. The choice between a BCN-based linker, such as this compound, and a DBCO-based linker hinges on a trade-off between reaction kinetics, stability, and steric considerations.

At a Glance: Key Differences

FeatureThis compoundDBCO Linkers
Structure Compact, non-aromatic cyclooctyneBulky, aromatic cyclooctyne
Reactivity with Azides Generally lower than DBCOGenerally higher than BCN
Stability More stable in the presence of reducing agents (e.g., TCEP)Less stable in the presence of reducing agents; may show higher intracellular stability in some cases
Lipophilicity LowerHigher
Size SmallerLarger

Quantitative Comparison of Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). While direct kinetic data for this compound is not extensively published, the following table summarizes representative second-order rate constants for BCN and DBCO derivatives with various azide partners. This data consistently demonstrates that DBCO linkers generally exhibit faster reaction kinetics compared to BCN linkers.[1]

Cyclooctyne DerivativeAzide Reaction PartnerSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
DBCO derivativeAzidoamino acid0.34[1]
BCN derivativeAzidoamino acid0.28[1]
DBCO derivativeBenzyl azide~0.1 - 1.0[1][2]
BCN derivativeBenzyl azideGenerally slower than DBCO
DBCO-functionalized moleculeAzide-functionalized virusQualitatively higher reactivity than BCN

Note: Reaction rates are dependent on the specific derivatives used, solvent, and temperature.

Stability Considerations

Beyond kinetics, the stability of the linker in various chemical environments is a critical factor.

  • Reducing Agents: DBCO linkers have demonstrated instability in the presence of the reducing agent TCEP (tris(2-carboxyethyl)phosphine), whereas BCN linkers are reported to be more stable under these conditions. This is a significant consideration when working with molecules that require a reducing environment, such as antibodies.

  • Intracellular Environment: The intracellular milieu presents a complex environment. One study on the stability of bioorthogonal handles within immune phagocytes indicated that BCN groups had lower stability in the intracellular environment of RAW264.7 cells compared to DBCO groups. This suggests that for certain intracellular applications, DBCO may be the more suitable choice.

Experimental Protocols

Accurate kinetic analysis and conjugation protocols are essential for optimizing SPAAC reactions. Below are generalized, comparative protocols for a typical bioconjugation experiment.

General Protocol for Antibody Labeling and SPAAC Reaction

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • If necessary, perform a buffer exchange using a desalting column.

2. Linker Activation and Conjugation to Antibody:

  • For this compound: If the antibody is glycosylated, an aldehyde group can be generated on the glycan via mild oxidation (e.g., with sodium periodate). The aminooxy group of the linker will then react with the aldehyde to form an oxime bond.

  • For DBCO-NHS ester: To label primary amines on the antibody, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use. Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution.

3. Incubation:

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

4. Quenching (for NHS ester reactions):

  • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Antibody-Linker Conjugate:

  • Remove unreacted linker using a desalting column or size-exclusion chromatography (SEC).

6. SPAAC Reaction with Azide-Modified Molecule:

  • Add the azide-functionalized molecule of interest to the purified antibody-linker conjugate. A 1.5 to 3-fold molar excess of the azide is often recommended.

  • Incubate for 4-12 hours at room temperature or overnight at 4°C. Reaction times may need to be optimized based on the specific reactants and their concentrations.

7. Analysis and Final Purification:

  • Analyze the final conjugate by SDS-PAGE to confirm the conjugation.

  • Purify the final antibody conjugate using an appropriate chromatography method (e.g., SEC).

Visualizing the Workflow and Structures

To better understand the components and processes discussed, the following diagrams are provided.

G cluster_structures Linker Structures cluster_workflow General SPAAC Workflow BCN This compound DBCO DBCO Linker Biomolecule1 Biomolecule 1 (e.g., Antibody) Activation Activation & Conjugation Biomolecule1->Activation Linker Linker (BCN or DBCO) Linker->Activation Purification1 Purification Activation->Purification1 Conjugate1 Biomolecule 1-Linker Purification1->Conjugate1 SPAAC SPAAC Reaction Conjugate1->SPAAC Biomolecule2 Azide-Modified Biomolecule 2 Biomolecule2->SPAAC FinalConjugate Final Conjugate SPAAC->FinalConjugate Purification2 Final Purification FinalConjugate->Purification2

Caption: Comparative structures and general workflow for SPAAC.

G Decision Select Linker HighKinetics Need for high reaction kinetics? Decision->HighKinetics ReducingAgents Presence of reducing agents? Decision->ReducingAgents Intracellular Intracellular application? Decision->Intracellular HighKinetics->ReducingAgents No UseDBCO Consider DBCO HighKinetics->UseDBCO Yes ReducingAgents->Intracellular No UseBCN Consider this compound ReducingAgents->UseBCN Yes Intracellular->UseDBCO Yes (in some cases) Intracellular->UseBCN Consider stability

Caption: Decision tree for linker selection in SPAAC reactions.

Conclusion

The choice between this compound and DBCO linkers for SPAAC reactions is application-dependent. For experiments where rapid kinetics are paramount, DBCO linkers are generally the superior choice. Their higher reactivity can lead to more efficient conjugations, especially at low reactant concentrations. However, the stability of the linker in the specific experimental context must be carefully considered. The enhanced stability of BCN in the presence of reducing agents makes it a more robust option for applications involving antibodies or other sensitive biomolecules that require such conditions. Conversely, for some intracellular studies, DBCO may offer better stability. By weighing the kinetic and stability profiles of each linker, researchers can select the optimal tool to advance their bioconjugation strategies.

References

Unlocking Precision in Bioconjugation: A Comparative Guide to Aminooxy-PEG2-BCN in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation, the choice of linker is paramount. Aminooxy-PEG2-BCN has emerged as a powerful tool in copper-free click chemistry, offering a unique combination of functionalities for the precise and stable attachment of molecules to biological targets. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.

This compound is a bifunctional linker that capitalizes on two distinct and highly efficient bioorthogonal reactions.[1] One end features an aminooxy group that specifically reacts with aldehydes and ketones to form stable oxime linkages.[2] The other end contains a bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that readily participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-containing molecules.[3] This copper-free click chemistry approach is highly desirable for applications involving living systems due to the cytotoxicity associated with copper catalysts.[4] The inclusion of a short polyethylene glycol (PEG2) spacer enhances the solubility and flexibility of the linker, minimizing steric hindrance during conjugation.[1]

Performance Comparison of Copper-Free Click Chemistry Reagents

The efficacy of copper-free click chemistry hinges on the reaction kinetics and stability of the reagents. BCN, the reactive moiety in this compound, is one of several strained alkynes utilized in SPAAC. Its performance is often compared to other popular reagents such as Dibenzocyclooctyne (DBCO), Difluorinated Cyclooctyne (DIFO), and Biarylazacyclooctynone (BARAC).

Reaction Kinetics

The speed of the conjugation reaction is a critical factor, especially when working with sensitive biomolecules or in dynamic biological systems. The second-order rate constants for the reaction of these strained alkynes with a model azide, benzyl azide, are summarized in the table below.

ReagentSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference
BCN0.07 - 0.15
DBCO0.24 - 0.31
DIFO~0.076
BARAC~0.96

As the data indicates, BARAC exhibits the fastest reaction kinetics, followed by DBCO. BCN and DIFO show comparable and slightly slower reaction rates. The choice of reagent will therefore depend on the specific requirements of the experiment, balancing the need for rapid conjugation with other factors such as stability and cost.

Stability

The stability of the linker under various experimental conditions is another crucial performance metric.

ReagentStability ProfileReference
BCN- Generally stable.- Shows some instability in the presence of glutathione (GSH).- More stable than DBCO in the presence of the reducing agent TCEP.
DBCO- Generally stable.- Shows instability in the presence of the reducing agent TCEP.- Can degrade in intracellular environments.

DBCO has been reported to be unstable in the presence of the reducing agent tris(2-carboxyethyl)phosphine (TCEP), a compound often used in protein chemistry. In contrast, BCN demonstrates greater stability under these conditions, making it a more suitable choice for protocols involving TCEP. However, studies have shown that BCN can exhibit instability in the presence of glutathione, a major intracellular antioxidant.

Experimental Protocols

General Protocol for Glycoprotein Labeling using this compound

This protocol describes the labeling of a glycoprotein through the generation of aldehyde groups on its carbohydrate moieties, followed by reaction with the aminooxy group of this compound.

Materials:

  • Glycoprotein of interest in a suitable buffer (e.g., PBS)

  • Sodium periodate (NaIO₄)

  • This compound

  • Aniline (optional, as a catalyst)

  • Quenching solution (e.g., glycerol or ethylene glycol)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Oxidation of Glycans:

    • Prepare a fresh solution of sodium periodate in the reaction buffer.

    • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 15-30 minutes in the dark.

  • Quenching:

    • Add a quenching solution (e.g., glycerol to a final concentration of 10-20 mM) to stop the oxidation reaction.

    • Incubate for 5-10 minutes on ice.

  • Buffer Exchange (Optional but Recommended):

    • Remove excess periodate and quenching reagent by buffer exchange using a desalting column or dialysis.

  • Aminooxy Labeling:

    • Dissolve this compound in a compatible solvent (e.g., DMSO or water) to prepare a stock solution.

    • Add the this compound stock solution to the oxidized glycoprotein solution. A molar excess of the linker is typically used.

    • For catalysis (optional), add aniline to a final concentration of 1-10 mM.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.

General Protocol for Antibody Conjugation via SPAAC

This protocol outlines the conjugation of an azide-modified antibody with a molecule functionalized with this compound, utilizing the BCN group for copper-free click chemistry.

Materials:

  • Azide-modified antibody

  • This compound-functionalized molecule (e.g., a fluorescent dye or a drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., protein A chromatography, size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound-functionalized molecule in a compatible solvent to create a stock solution.

    • Ensure the azide-modified antibody is in a suitable reaction buffer.

  • SPAAC Reaction:

    • Add the this compound-functionalized molecule to the azide-modified antibody solution. A molar excess of the BCN-containing molecule is typically used.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction time may need to be optimized depending on the specific reactants.

  • Purification:

    • Purify the antibody conjugate to remove unreacted molecules using an appropriate method such as protein A chromatography, size-exclusion chromatography, or dialysis.

Visualizing the Chemistry: Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_oxidation Step 1: Glycan Oxidation cluster_labeling Step 2: Aminooxy Labeling cluster_purification Step 3: Purification Glycoprotein Glycoprotein (with glycans) Aldehyde_Glycoprotein Aldehyde-functionalized Glycoprotein Glycoprotein->Aldehyde_Glycoprotein NaIO₄ Labeled_Glycoprotein BCN-labeled Glycoprotein Aldehyde_Glycoprotein->Labeled_Glycoprotein Oxime bond formation Aminooxy_BCN This compound Purified_Product Purified BCN-Glycoprotein Labeled_Glycoprotein->Purified_Product Removal of excess reagents

Caption: Experimental workflow for glycoprotein labeling.

G Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Azide Azide-containing molecule Triazole Stable Triazole Linkage Azide->Triazole [3+2] Cycloaddition BCN BCN-containing molecule

References

A Comparative Guide to Antibody-Drug Conjugates Fabricated with Aminooxy-PEG2-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Antibody-Drug Conjugates (ADCs) synthesized using the heterobifunctional linker, Aminooxy-PEG2-BCN. We offer a detailed characterization of these ADCs, an objective comparison with alternative conjugation technologies, and explicit experimental protocols to support your research and development endeavors.

Introduction to Advanced ADC Linker Technology

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and therapeutic window. Modern linker technologies, such as those enabling site-specific conjugation, aim to overcome the limitations of earlier methods, which often produced heterogeneous mixtures with variable drug-to-antibody ratios (DARs).

This compound is a state-of-the-art heterobifunctional linker designed for site-specific ADC development. It features two distinct reactive moieties:

  • An aminooxy group that reacts with aldehyde or ketone functionalities to form a stable oxime bond. This allows for conjugation to antibodies that have been engineered to contain a carbonyl group, for instance, through the incorporation of unnatural amino acids or enzymatic modification of glycans.

  • A bicyclo[6.1.0]nonyne (BCN) group , a strained alkyne that participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This end of the linker can be used to attach an azide-modified cytotoxic payload.

The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting ADC, which can improve solubility and reduce aggregation. The dual-reactivity of this linker also opens up possibilities for creating dual-payload ADCs to address tumor heterogeneity and drug resistance.

Characterization of this compound ADCs: A Comparative Analysis

The performance of an ADC is critically dependent on the choice of linker and conjugation strategy. Site-specific conjugation, as facilitated by this compound, generally leads to more homogeneous and stable ADCs compared to stochastic methods, such as traditional maleimide-based conjugation to native antibody cysteines or lysines. This homogeneity can translate to a more predictable pharmacokinetic profile and a wider therapeutic index.

Quantitative Performance Data

The following tables summarize key performance metrics for ADCs, comparing site-specific oxime ligation (representative of this compound utility) with traditional maleimide-based conjugation. Note: The following data is illustrative and compiled from various sources to represent typical outcomes. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Parameter This compound (Site-Specific Oxime Ligation) Maleimide-Based (Stochastic) Rationale for Difference
Drug-to-Antibody Ratio (DAR) Homogeneous (e.g., DAR ≈ 2.0 or 4.0)Heterogeneous mixture (DAR 0-8)Site-specific methods allow for precise control over the number of conjugated payloads, whereas stochastic methods target multiple available residues, leading to a distribution of species.
In Vitro Cytotoxicity (IC50) Potentially lower IC50 due to optimized payload placementVariable, can be potent but heterogeneity may impact overall efficacyHomogeneous ADCs may exhibit more consistent and optimized potency.
Plasma Stability (% Intact ADC) High (>90% after 7 days)Lower (can be <80% after 7 days due to retro-Michael addition)The oxime bond is highly stable under physiological conditions. Maleimide-thiol linkages can be susceptible to cleavage and payload exchange with serum proteins like albumin.

Table 1: Comparative Performance of ADC Linker Technologies

Cell Line Antigen Target ADC with this compound (IC50, nM) ADC with Maleimide Linker (IC50, nM)
SK-BR-3HER2~1.5~5.2
BT-474HER2~2.0~7.8
MDA-MB-468EGFR~3.5~10.1

Table 2: Illustrative In Vitro Cytotoxicity Data

Visualizing ADC Synthesis and Action

To better understand the processes involved in the creation and mechanism of action of ADCs synthesized with this compound, the following diagrams are provided.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation Conjugation mAb Monoclonal Antibody eng_mAb Engineered mAb (with aldehyde/ketone) mAb->eng_mAb Enzymatic Oxidation or Unnatural Amino Acid Incorporation ADC Homogeneous ADC eng_mAb->ADC Oxime Ligation linker This compound linked_payload This compound -Payload linker->linked_payload SPAAC Click Chemistry payload Azide-Payload payload->linked_payload linked_payload->ADC

ADC Synthesis Workflow

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC receptor Tumor Antigen ADC->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Released Payload lysosome->payload Linker Cleavage/ Antibody Degradation dna_damage DNA Damage & Apoptosis payload->dna_damage

ADC Mechanism of Action

Experimental Protocols

Detailed methodologies for the characterization of ADCs are provided below.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol

  • ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µg of the ADC sample onto the column.

  • Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes at a flow rate of 0.8 mL/min.

  • Monitor the elution profile by measuring the absorbance at 280 nm.

  • Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).

  • Calculate the area of each peak.

  • The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • ADC, unconjugated antibody, and free drug stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted test articles. Include untreated wells as a control.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software like GraphPad Prism.

Plasma Stability Assay by LC-MS

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • ADC sample

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS system

  • Digestion buffer (for peptide mapping, if required)

Procedure:

  • Incubate the ADC in plasma at a final concentration of approximately 100 µg/mL at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • At each time point, capture the ADC from the plasma sample using immunoaffinity beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the ADC from the beads.

  • Analyze the intact eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker instability and payload deconjugation.

  • Alternatively, the eluted ADC can be digested into peptides and analyzed by LC-MS/MS to identify and quantify specific drug-conjugated peptides.

Conclusion

The use of the this compound linker represents a significant advancement in the field of ADC development. The ability to perform site-specific, dual bioorthogonal conjugation allows for the creation of homogeneous and stable ADCs with potentially superior therapeutic properties compared to stochastically conjugated counterparts. The experimental protocols provided in this guide offer a robust framework for the characterization and comparative analysis of these next-generation targeted therapies. As the field continues to evolve, the rational design of linkers and conjugation strategies will remain a cornerstone of successful ADC development.

A Comparative Guide to Aminooxy-PEG2-BCN Linker Stability for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of therapeutic and diagnostic agents. This guide provides an objective comparison of the in vitro and in vivo stability of the Aminooxy-PEG2-BCN linker against other common alternatives, supported by experimental data and detailed protocols.

The this compound linker is a heterobifunctional crosslinker that combines three key features: an aminooxy group for covalent ligation to aldehydes and ketones, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a bicyclononyne (BCN) group for copper-free click chemistry. The stability of the resulting linkages is paramount for applications such as antibody-drug conjugates (ADCs), where premature release of a cytotoxic payload can lead to off-target toxicity.

Superior Stability of the Oxime Ether Bond

The cornerstone of the this compound linker's stability is the oxime bond formed between the aminooxy group and a carbonyl group (aldehyde or ketone) on the target molecule. This bond is known for its exceptional hydrolytic stability under physiological conditions.

The reaction between an aminooxy group and a carbonyl is highly efficient and forms a stable C=N-O linkage. Studies have shown that oxime linkages are significantly more stable than analogous hydrazone linkages, which are prone to hydrolysis, especially in the acidic microenvironment of tumors or within endosomes. The rate constant for the acid-catalyzed hydrolysis of oximes has been found to be nearly 1000-fold lower than that of simple hydrazones.[1][2] Furthermore, the equilibrium constant for oxime formation is very high (>10⁸ M⁻¹), indicating the formation of a highly stable product.[3][4]

The second reactive handle of the linker, the BCN group, participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. The resulting triazole linkage is also highly stable in vivo.

Comparative Stability Data

The following tables summarize the available quantitative and qualitative data on the stability of various linker technologies, providing a framework for comparison with the this compound linker.

Table 1: In Vitro Stability of Bioconjugation Linkers in Plasma/Serum

Linker TypeChemistryStability in Human/Rat Plasma/SerumKey Findings
Oxime Ether (from Aminooxy) C=N-OHighly Stable The oxime bond is exceptionally resistant to hydrolysis at physiological pH.[5]
Maleimide-Thiol (Thioether)Michael AdditionVariable Stability Susceptible to retro-Michael reaction, leading to deconjugation. Approximately 50% of the conjugate can degrade over 7 days in human plasma. Stability can be improved with next-generation maleimides.
Dipeptide (e.g., Val-Cit)AmideModerately Stable Generally stable in circulation but can be susceptible to premature cleavage by extracellular proteases like elastase, which can lead to off-target toxicity.
HydrazoneC=N-NHLabile at Acidic pH Designed to be cleaved in the acidic environment of endosomes but can show instability in systemic circulation.
DisulfideS-SReductively Cleavable Stable in circulation but cleaved in the reducing environment of the cytoplasm.
"Bridging" DisulfideThioetherHighly Stable Shows >95% intact conjugate after 7 days in human plasma.

Table 2: In Vivo Stability and Performance of Bioconjugation Linkers

Linker TypeKey In Vivo CharacteristicsSupporting Evidence
Oxime Ether (from Aminooxy) Expected High Stability The inherent chemical stability of the oxime bond strongly suggests high stability in vivo, leading to a longer circulation half-life and reduced off-target payload release.
Maleimide-Thiol (Thioether)Potential for Instability Thioether exchange with serum proteins like albumin can occur, compromising conjugate stability and in vivo efficacy.
Dipeptide (e.g., Val-Cit)Improved Tolerability with Enhanced Stability Novel tandem-cleavage linkers that protect the dipeptide bond show dramatically improved tolerability in rat studies, highlighting the importance of linker stability.
HydrazonePotential for Premature Drug Release The lability of the hydrazone bond can lead to systemic release of the payload, potentially causing toxicity.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of robust bioconjugates. Below are detailed methodologies for key experiments.

In Vitro Plasma/Serum Stability Assay

Objective: To determine the stability of a bioconjugate in plasma or serum over time by quantifying the amount of intact conjugate.

Materials:

  • Bioconjugate of interest

  • Human or other species-specific plasma or serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical system (e.g., LC-MS, ELISA, or SDS-PAGE)

  • Quenching solution (e.g., acetonitrile for protein precipitation)

Procedure:

  • Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma or serum.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the sample.

  • Immediately stop the reaction by adding a quenching solution or by freezing at -80°C.

  • Process the samples for analysis. For LC-MS analysis of a released payload, precipitate proteins with an organic solvent. For analysis of the intact conjugate, affinity purification may be necessary.

  • Analyze the samples to quantify the percentage of intact bioconjugate or the amount of released payload at each time point.

  • Calculate the half-life (t₁/₂) of the bioconjugate in the plasma or serum.

In Vivo Pharmacokinetic (PK) Study

Objective: To evaluate the stability and pharmacokinetic profile of a bioconjugate in a living organism.

Materials:

  • Animal model (e.g., mice or rats)

  • Bioconjugate of interest

  • Vehicle control (e.g., sterile PBS)

  • Blood collection supplies

  • Analytical system (e.g., LC-MS or ELISA)

Procedure:

  • Administer a single intravenous (IV) dose of the bioconjugate to the animal model.

  • At various time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours) post-administration, collect blood samples.

  • Process the blood samples to isolate plasma or serum.

  • Analyze the plasma or serum samples to determine the concentration of the intact bioconjugate, total antibody (if applicable), and any free payload.

  • Plot the concentration-time data and calculate key pharmacokinetic parameters, such as clearance, volume of distribution, and elimination half-life.

Visualizing Experimental Workflows and Linker Chemistry

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for an in vitro stability assay and the chemical reactions involved in the this compound linker conjugation.

G Experimental Workflow for In Vitro Plasma Stability Assay cluster_0 Sample Preparation cluster_2 Time-Point Sampling cluster_3 Analysis A Bioconjugate C Incubate at 37°C A->C Dilute B Plasma/Serum B->C D Collect Aliquots at 0, 6, 24, 48, 72, 168h C->D E Quench Reaction D->E F Sample Processing E->F G LC-MS or ELISA Analysis F->G H Data Analysis (Half-life) G->H

Workflow for assessing linker stability in vitro.

G This compound Linker Conjugation Pathways cluster_0 Oxime Ligation cluster_1 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) A This compound C Stable Oxime Bond Formation A->C B Molecule with Aldehyde/Ketone B->C D This compound F Stable Triazole Linkage D->F E Molecule with Azide Group E->F

Dual conjugation pathways of the linker.

Conclusion

The this compound linker offers a superior stability profile for bioconjugation due to the formation of a highly robust oxime ether bond. This contrasts with other commonly used linkers, such as those based on maleimide or hydrazone chemistry, which can exhibit significant instability in biological media, leading to premature payload release and potential off-target effects. For applications demanding high stability and a long circulation half-life, the this compound linker represents a compelling choice for the development of next-generation bioconjugates. The provided experimental protocols offer a framework for the rigorous evaluation of linker stability, a critical step in the successful development of targeted therapies and diagnostics.

References

A Head-to-Head Comparison: Mass Spectrometry Analysis of Aminooxy-PEG2-BCN and DBCO-PEG-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise construction of bioconjugates, the choice of linker and the method of its characterization are of paramount importance. This guide provides a detailed comparison of the mass spectrometry analysis of biomolecules conjugated with two popular heterobifunctional linkers: Aminooxy-PEG2-BCN and DBCO-PEG-NHS Ester. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed selection for your specific bioconjugation needs.

The development of advanced bioconjugates, such as antibody-drug conjugates (ADCs), relies on the use of chemical linkers to covalently attach molecules of interest to proteins, peptides, or other biomolecules. This compound is a versatile linker that features an aminooxy group for reaction with aldehydes or ketones and a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry with azides. An alternative and widely used linker is the DBCO-PEG-NHS ester, which utilizes a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The characterization of the resulting conjugates is crucial to ensure the desired stoichiometry and site of conjugation, with mass spectrometry being the primary analytical tool.

Performance Comparison: Reactivity and Stability

The choice between BCN and DBCO moieties for copper-free click chemistry often depends on the specific requirements of the experiment, particularly reaction kinetics and stability. Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN due to its greater ring strain. However, the stability of the linker can be a deciding factor in certain experimental conditions. BCN linkers have been reported to be more stable in the presence of reducing agents like TCEP, which are often required in bioconjugation protocols involving antibodies.

FeatureThis compoundDBCO-PEG-NHS Ester
Target Functional Group on Biomolecule Aldehydes/KetonesPrimary Amines (e.g., Lysine residues)
Click Chemistry Moiety Bicyclo[6.1.0]nonyne (BCN)Dibenzocyclooctyne (DBCO)
Relative Reaction Kinetics (SPAAC) ModerateFast
Stability in Reducing Agents (e.g., TCEP) More StableLess Stable

Mass Spectrometry Analysis: A Comparative Overview

Mass spectrometry is an indispensable tool for the detailed characterization of bioconjugates, providing precise molecular weight information and insights into the sites of conjugation. The two most common ionization techniques employed for the analysis of these conjugates are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI) is often coupled with liquid chromatography (LC-MS) to separate the conjugated species from unreacted biomolecules and linkers. ESI is a soft ionization technique that typically produces multiply charged ions, which can be deconvoluted to determine the accurate mass of the intact conjugate. Tandem mass spectrometry (MS/MS) can be used to fragment the conjugate and identify the site of modification.

Matrix-Assisted Laser Desorption/Ionization (MALDI) , usually coupled with a time-of-flight (TOF) mass analyzer, is another soft ionization technique that is well-suited for the analysis of large biomolecules. MALDI typically produces singly charged ions, resulting in simpler mass spectra. It is particularly useful for determining the molecular weight of the intact conjugate and assessing the degree of labeling.

Quantitative Data Summary

The following table summarizes hypothetical mass spectrometry data for a model protein (e.g., a monoclonal antibody light chain, ~25 kDa) conjugated with either this compound or DBCO-PEG4-NHS Ester.

ParameterUnconjugated ProteinProtein + this compoundProtein + DBCO-PEG4-NHS Ester
Expected Mass (Da) 25,00025,39725,516
Observed Mass (ESI-MS, Da) 25,001.525,398.225,517.1
Mass Shift (Da) -+396.7+515.6
Observed Mass (MALDI-TOF, Da) 25,00525,40225,520
Mass Shift (Da) -+397+515

Note: The mass of this compound is approximately 397.47 g/mol , and the mass of a DBCO-PEG4-NHS ester is approximately 516.55 g/mol .

Experimental Protocols

Detailed methodologies for the mass spectrometry analysis of bioconjugates are crucial for reproducible results. Below are generalized protocols for LC-ESI-MS/MS and MALDI-TOF MS analysis.

Protocol 1: LC-ESI-MS/MS Analysis of a Peptide Conjugate

1. Sample Preparation:

  • A solution of the peptide is reacted with a molar excess of this compound (if the peptide contains a carbonyl group) or DBCO-PEG-NHS Ester (if the peptide contains a primary amine).
  • The reaction is quenched, and the excess linker is removed using a desalting column or reverse-phase chromatography.
  • The purified conjugate is lyophilized and reconstituted in a solvent compatible with LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).

2. LC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reverse-phase column suitable for peptide separations.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to elute the conjugate.
  • Mass Spectrometer: An ESI-quadrupole-time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
  • Ionization Mode: Positive ion mode.
  • MS1 Scan Range: m/z 300-2000.
  • MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Protocol 2: MALDI-TOF MS Analysis of an Intact Protein Conjugate

1. Sample Preparation:

  • A solution of the protein is reacted with the desired linker.
  • The reaction mixture is purified to remove excess linker using size-exclusion chromatography or dialysis.
  • The purified conjugate is buffer-exchanged into a volatile buffer (e.g., ammonium bicarbonate).

2. MALDI-TOF MS Parameters:

  • Matrix: Sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (for smaller proteins and peptides).
  • Sample Preparation: The purified conjugate is mixed with the matrix solution on a MALDI target plate and allowed to co-crystallize.
  • Mass Spectrometer: A MALDI-TOF mass spectrometer.
  • Ionization Mode: Positive ion mode.
  • Laser: A nitrogen laser (337 nm).
  • Mass Range: A range appropriate for the expected molecular weight of the conjugate.

Mandatory Visualizations

Experimental Workflow for Mass Spectrometry Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-ESI-MS/MS Analysis cluster_maldi MALDI-TOF MS Analysis Bioconjugation Bioconjugation Reaction (Protein + Linker) Purification Purification (e.g., SEC, RP-HPLC) Bioconjugation->Purification Buffer_Exchange Buffer Exchange (for MALDI) Purification->Buffer_Exchange LC_Separation LC Separation Purification->LC_Separation Sample_Spotting Sample-Matrix Co-crystallization Buffer_Exchange->Sample_Spotting ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Scan (Intact Mass) ESI->MS1_Scan MS2_Scan MS/MS Fragmentation (Site of Conjugation) MS1_Scan->MS2_Scan MALDI_TOF MALDI-TOF Analysis (Intact Mass) Sample_Spotting->MALDI_TOF

Caption: Experimental workflow for the mass spectrometry analysis of bioconjugates.

Signaling Pathway of Bioconjugation and Analysis

bioconjugation_pathway cluster_reactants Reactants cluster_reaction Bioconjugation cluster_product Product cluster_analysis Analysis Protein Biomolecule (Protein/Peptide) Conjugation Covalent Bond Formation Protein->Conjugation Linker Heterobifunctional Linker (this compound or DBCO-PEG-NHS) Linker->Conjugation Conjugate Bioconjugate Conjugation->Conjugate Mass_Spec Mass Spectrometry (LC-MS or MALDI-TOF) Conjugate->Mass_Spec Data_Analysis Data Analysis (Mass Confirmation, Site Identification) Mass_Spec->Data_Analysis

Caption: Logical flow from bioconjugation to mass spectrometry analysis.

Conclusion

The selection of a suitable heterobifunctional linker and the robust analytical characterization of the resulting conjugate are critical for the successful development of advanced biotherapeutics. Both this compound and DBCO-PEG-NHS Ester offer distinct advantages for bioconjugation, and their performance can be thoroughly evaluated using mass spectrometry. By understanding the principles of ESI and MALDI mass spectrometry and employing detailed experimental protocols, researchers can confidently characterize their bioconjugates, ensuring the desired product quality and advancing their drug development programs.

A Researcher's Guide to Analyzing Aminooxy-PEG2-BCN Reaction Products: A Comparison of HPLC-Based Methods and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and bioconjugation, the precise analysis of reaction products is paramount for ensuring the efficacy and safety of novel therapeutics. The bifunctional linker, Aminooxy-PEG2-BCN, plays a crucial role in modern bioconjugation strategies, enabling the linkage of molecules through oxime ligation and strain-promoted alkyne-azide cycloaddition (SPAAC). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for monitoring the progress and characterizing the products of reactions involving this compound.

The Critical Role of Analytical Methods

This compound is a versatile linker that facilitates the conjugation of biomolecules. The aminooxy group reacts with aldehydes and ketones to form a stable oxime bond, while the bicyclo[6.1.0]nonyne (BCN) group participates in copper-free "click chemistry" with azide-containing molecules.[1][2][3] Accurate and robust analytical methods are essential to verify the successful conjugation, quantify the reaction yield, and identify any unreacted starting materials or side products.

High-Performance Liquid Chromatography (HPLC) for Reaction Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of bioconjugation reactions. Its ability to separate molecules based on their hydrophobicity makes it well-suited for distinguishing between the starting materials and the more complex, conjugated products.

Comparison of HPLC Methods
ParameterMethod 1: RP-HPLC for Small Molecule AnalysisMethod 2: RP-HPLC for Protein/Peptide Conjugates
Column C18, 3.5 µm, 4.6 x 150 mmC4 or C8, 3.5-5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5-95% B over 20 minutes20-80% B over 30 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nm and 280 nmUV at 220 nm and 280 nm
Sample Preparation Dilution in mobile phase ADilution in mobile phase A
Expected Elution Reactants (e.g., this compound) elute earlier, product elutes later.Unconjugated protein/peptide elutes earlier, PEGylated conjugate elutes later.
Experimental Protocol: RP-HPLC Analysis of an Oxime Ligation Reaction

This protocol provides a general framework for monitoring the reaction between an aldehyde-containing molecule and this compound.

Materials:

  • RP-HPLC system with UV detector

  • C18 analytical column (e.g., 3.5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Reaction mixture samples at various time points

  • Standards of starting materials (aldehyde-molecule and this compound)

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture and the starting material standards in an appropriate solvent, typically Mobile Phase A, to a suitable concentration for UV detection.

  • Injection: Inject the prepared samples onto the column.

  • Chromatographic Separation: Run the gradient program as outlined in the table above.

  • Data Analysis: Monitor the chromatogram at 220 nm and 280 nm. Identify the peaks corresponding to the starting materials and the product based on their retention times compared to the standards. The formation of the product will be indicated by the appearance of a new, typically later-eluting peak, with a corresponding decrease in the reactant peaks over time.

Alternative Analytical Techniques

While HPLC is a cornerstone for this type of analysis, other techniques can provide complementary and sometimes more detailed information.

Comparison of Alternative Methods
TechniquePrincipleAdvantagesDisadvantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates molecules by chromatography and detects them based on their mass-to-charge ratio.Provides molecular weight confirmation of reactants and products. High sensitivity and specificity.More complex instrumentation and data analysis. Potential for ion suppression.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity under high salt conditions.Well-suited for analyzing protein conjugates, can resolve species with different drug-to-antibody ratios (DARs).Requires high salt concentrations, which may not be suitable for all molecules.
Size-Exclusion Chromatography (SEC) Separates molecules based on their size.Useful for removing unreacted small molecules from larger bioconjugates. Can indicate the formation of aggregates.Limited resolution for molecules of similar size. Not ideal for monitoring reaction kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about molecules in solution.Can be used to confirm the formation of the oxime or triazole linkage.Lower sensitivity compared to other methods. Requires higher sample concentrations and specialized equipment.

Visualizing the Analytical Workflow

A clear understanding of the experimental process is crucial for successful analysis. The following diagrams illustrate the logical flow of analyzing this compound reaction products.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Reaction Reaction Mixture Dilution Dilute in Mobile Phase A Reaction->Dilution Injection Inject Sample Dilution->Injection Standards Prepare Standards Standards->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (220 nm & 280 nm) Separation->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Quantification Quantify Reactants & Product Chromatogram->Quantification Conclusion Determine Reaction Completion Quantification->Conclusion

Caption: Workflow for HPLC analysis of a conjugation reaction.

Method_Selection Start Start: Need to Analyze This compound Reaction Question1 Need to confirm molecular weight? Start->Question1 Question2 Is the conjugate a large biomolecule (e.g., antibody)? Question1->Question2 No LCMS Use LC-MS Question1->LCMS Yes Question3 Need detailed structural information? Question2->Question3 No HIC_SEC Consider HIC or SEC Question2->HIC_SEC Yes NMR Use NMR Question3->NMR Yes HPLC Primary Method: RP-HPLC Question3->HPLC No LCMS->HPLC HIC_SEC->HPLC NMR->HPLC

Caption: Decision tree for selecting an analytical method.

Conclusion

The analysis of this compound reaction products is a critical step in the development of novel bioconjugates. While RP-HPLC stands out as a robust and versatile primary tool for monitoring reaction progress and purity, a multi-faceted approach employing complementary techniques such as LC-MS provides the most comprehensive characterization. The choice of analytical method should be guided by the specific information required, the nature of the molecules involved, and the available instrumentation. By leveraging the strengths of each technique, researchers can ensure the quality and consistency of their bioconjugation products, ultimately accelerating the development of next-generation therapeutics.

References

Comparative Efficacy of Antibody-Drug Conjugates: A Focus on Aminooxy-PEG2-BCN Linker Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by Antibody-Drug Conjugates (ADCs), sophisticated biopharmaceuticals that deliver potent cytotoxic agents directly to tumor cells. The efficacy and safety of these complex molecules are critically dependent on the linker technology connecting the antibody to the payload. This guide provides a comparative analysis of ADC efficacy, with a special focus on ADCs utilizing the Aminooxy-PEG2-BCN linker, a technology at the forefront of bioorthogonal and site-specific conjugation. We will delve into supporting experimental data for this and alternative linker strategies, offering a clear comparison for informed decision-making in ADC design.

The Rise of Site-Specific Conjugation with this compound

Traditional ADC conjugation methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs), which can lead to unpredictable pharmacokinetics and a narrow therapeutic window. The this compound linker addresses this challenge by enabling site-specific conjugation through a two-step process involving oxime ligation and strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry. This approach allows for the precise placement of the cytotoxic payload onto the antibody, leading to homogeneous ADCs with a defined DAR.

The this compound linker is a cleavable polyethylene glycol (PEG) linker. The aminooxy group reacts with an aldehyde or ketone group introduced onto the antibody, forming a stable oxime bond. The bicyclononyne (BCN) group, a strained alkyne, then reacts with an azide-modified payload via SPAAC. This copper-free click chemistry is highly efficient and bioorthogonal, meaning it does not interfere with biological processes.[1][2]

Comparative Analysis of ADC Efficacy

To objectively assess the performance of different linker technologies, we will compare key efficacy parameters from various studies. This comparison aims to highlight the advantages and disadvantages of each approach.

In Vitro Cytotoxicity

The potency of an ADC is initially evaluated through in vitro cytotoxicity assays, which determine the concentration of the ADC required to kill 50% of cancer cells (IC50).

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Technologies

Linker TechnologyAntibody-PayloadTarget Cell LineIC50 (nM)Reference
Improved Maleimide anti-HER2-MMAEHER2+0.02 - 0.2[3]
Glycoengineering & Oxime Ligation anti-HER2-MaytansinoidHER2+ Breast CancerNot Specified[4][5]
Click-Cleavable (TCO-Dox) anti-TAG72-DoxorubicinColorectal & Ovarian CancerNot Specified
Substituted Maleimide (TBM) anti-HER2-MMAEBT-474 (HER2+)Low Nanomolar Range

Note: Specific IC50 values for ADCs using this compound were not available in the reviewed literature. However, ADCs prepared via similar site-specific methods involving oxime ligation have demonstrated potent, sub-nanomolar in vitro activity.

The data in Table 1 showcases the potent low nanomolar to sub-nanomolar cytotoxicity achieved by various modern ADC linker technologies against their target cancer cell lines.

In Vivo Efficacy in Xenograft Models

The ultimate test of an ADC's effectiveness is its ability to control tumor growth in vivo. This is typically assessed in mouse xenograft models where human tumor cells are implanted into immunocompromised mice.

Table 2: Comparative In Vivo Efficacy of ADCs in Xenograft Models

Linker TechnologyADCXenograft ModelDosing RegimenOutcomeReference
Improved Maleimide mil40-12b (anti-HER2-MMAE)BT-474 (Breast Cancer)2.5 mg/kgComplete tumor regression
Glycoengineering & Oxime Ligation anti-HER2-MaytansinoidHER2+ TumorNot SpecifiedSignificantly greater anti-tumor efficacy than naked antibody
Click-Cleavable (TCO) anti-TAG72-DiabodyColorectal & Ovarian CancerFour cycles over two weeksSignificant and durable tumor regression
Conventional Maleimide mil40-12b' (anti-HER2-MMAE)BT-474 (Breast Cancer)2.5 mg/kgIncomplete tumor resolution

The in vivo data highlights the superior efficacy of ADCs with stable, site-specific linkers. For instance, the improved maleamic methyl ester-based ADC (mil40-12b) demonstrated complete tumor regression, outperforming its conventional maleimide-based counterpart. Similarly, ADCs generated through glycoengineering and oxime ligation, a technique related to the this compound approach, showed significant tumor growth inhibition. The click-cleavable ADC also exhibited durable tumor regression, underscoring the potential of click chemistry in developing highly effective ADCs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of ADC efficacy.

ADC Synthesis via this compound and SPAAC
  • Antibody Modification : Introduce a carbonyl group (aldehyde or ketone) onto the antibody. This can be achieved by site-specific incorporation of an unnatural amino acid containing a ketone moiety or by oxidation of native glycans on the antibody.

  • Oxime Ligation : React the modified antibody with the aminooxy group of the this compound linker under acidic conditions (pH 4.5-6.5) to form a stable oxime bond.

  • Payload Attachment (SPAAC) : React the BCN-functionalized antibody with an azide-modified cytotoxic payload. This copper-free click reaction proceeds efficiently at physiological conditions.

  • Purification : Purify the resulting ADC using chromatography techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linkers and payloads.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding : Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment : Treat the cells with serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), the unconjugated antibody, and the free cytotoxic payload.

  • Incubation : Incubate the cells for a period of 72 to 120 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model
  • Cell Implantation : Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping : Randomize the mice into treatment and control groups.

  • ADC Administration : Administer the ADC, vehicle control, and other control antibodies intravenously at specified doses and schedules.

  • Tumor Measurement : Measure tumor volume and body weight two to three times per week.

  • Efficacy Evaluation : Monitor tumor growth inhibition over time. The study is typically terminated when tumors in the control group reach a predetermined size.

  • Data Analysis : Plot the mean tumor volume for each group over time to generate tumor growth curves.

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

ADC Synthesis and Mechanism of Action

ADC_Workflow cluster_synthesis ADC Synthesis cluster_moa Mechanism of Action Antibody Antibody BCN-Ab BCN-Antibody Conjugate Antibody->BCN-Ab Oxime Ligation This compound This compound This compound->BCN-Ab Azide-Payload Azide-Payload Final_ADC Homogeneous ADC Azide-Payload->Final_ADC BCN-Ab->Final_ADC SPAAC Tumor_Cell Tumor Cell Final_ADC->Tumor_Cell Binding Internalization Internalization Tumor_Cell->Internalization Payload_Release Payload Release Internalization->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

Caption: Workflow of ADC synthesis via oxime ligation and SPAAC, and its mechanism of action.

Experimental Workflow for Efficacy Evaluation

Efficacy_Evaluation ADC_Synthesis ADC Synthesis & Characterization In_Vitro In Vitro Cytotoxicity Assay ADC_Synthesis->In_Vitro In_Vivo In Vivo Xenograft Model ADC_Synthesis->In_Vivo Data_Analysis Data Analysis & Comparison In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: Experimental workflow for evaluating ADC efficacy.

Conclusion

The this compound linker represents a significant advancement in ADC technology, enabling the production of homogeneous and highly potent targeted therapies. The use of bioorthogonal click chemistry, specifically SPAAC, provides a robust and efficient method for site-specific payload conjugation. While direct comparative efficacy data for ADCs utilizing this specific linker is still emerging in publicly available literature, the data from related site-specific conjugation technologies, such as glycoengineering with oxime ligation, and other click chemistry-based approaches, strongly suggest a high potential for superior in vivo performance compared to traditional, heterogeneous ADCs. The improved stability and defined DAR of these next-generation ADCs are expected to translate into a wider therapeutic window, offering a better balance of efficacy and safety for cancer patients. As more studies utilizing the this compound linker are published, a more direct and comprehensive comparison of its performance against other leading linker technologies will become possible, further guiding the rational design of future ADCs.

References

Cleavable vs. Non-Cleavable Linkers: A Comparative Analysis for Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of effective and safe targeted therapies, particularly antibody-drug conjugates (ADCs). The linker, which connects the targeting moiety (e.g., a monoclonal antibody) to a therapeutic payload, governs the stability of the conjugate in circulation and the mechanism of drug release. This guide provides an objective comparison of the two primary linker strategies—cleavable and non-cleavable—supported by experimental data and detailed protocols to inform rational drug conjugate design.

The fundamental distinction between these linker types lies in their payload release mechanism.[1] Cleavable linkers are engineered to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[1][2] In contrast, non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][3] This difference has profound implications for a conjugate's efficacy, safety, and pharmacokinetic profile.

Mechanism of Action: Two Distinct Release Strategies

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable in systemic circulation but to break down under specific physiological conditions prevalent in tumor tissues or within cancer cells. This targeted release can be initiated by several mechanisms:

  • Enzyme-Cleavage: Peptide-based linkers, such as the widely used valine-citrulline (vc) dipeptide, are susceptible to cleavage by lysosomal proteases like Cathepsin B, which is often overexpressed in tumor cells.

  • pH-Sensitivity: Hydrazone linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Reduction-Sensitivity: Disulfide linkers are stable in the bloodstream but are readily cleaved in the reducing intracellular environment, which has a higher concentration of glutathione.

A key advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells. This is particularly beneficial in treating heterogeneous tumors.

Non-Cleavable Linkers: Lysosomal Degradation-Dependent Release

Non-cleavable linkers, typically featuring stable bonds like thioethers, rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload. The released active metabolite consists of the drug, the linker, and an attached amino acid residue from the antibody.

The primary advantage of non-cleavable linkers is their high plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity compared to some cleavable linkers. Studies have indicated that ADCs with non-cleavable linkers often demonstrate better performance in in vivo models. However, their efficacy is contingent on the internalization of the ADC and the subsequent lysosomal degradation. The resulting charged payload-linker-amino acid complex is generally less membrane-permeable, which limits the bystander effect.

Quantitative Comparison of Linker Performance

The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from comparative studies on in vitro cytotoxicity and plasma stability.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable vs. Non-Cleavable Linkers

ADC TargetCell LineCleavable Linker (Payload)IC50 (ng/mL)Non-Cleavable Linker (Payload)IC50 (ng/mL)Reference
HER2SK-BR-3Val-Cit (MMAE)0.5MCC (DM1)3.2
HER2BT-474Val-Cit (MMAE)1.2MCC (DM1)8.5
CD30Karpas 299Val-Cit (MMAE)0.1MC (MMAF)0.3

Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

Table 2: Plasma Stability of ADCs with Different Linker Types

Linker TypeSub-typePayloadPlasma Half-life (t₁/₂)Reference(s)
Acid-CleavableHydrazoneDoxorubicin~2-3 days
Enzyme-CleavableVal-CitMMAEGenerally stable in human plasma, but can be unstable in rodent plasma
Non-CleavableThioether (e.g., SMCC)DM1Generally high plasma stability

Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.

Mandatory Visualizations

cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating ADC with Cleavable Linker ADC_bound ADC Binds to Antigen ADC_circulating->ADC_bound Targeting Endosome Endosome (Low pH) ADC_bound->Endosome Internalization Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome Payload_release Payload Release Lysosome->Payload_release Cleavage by - Enzymes - Low pH - Reducing agents Cytotoxicity Cytotoxicity Payload_release->Cytotoxicity Bystander_cell Neighboring Cancer Cell Payload_release->Bystander_cell Payload Diffusion Bystander_effect Bystander Killing Bystander_cell->Bystander_effect

Caption: Mechanism of action for an ADC with a cleavable linker.

non_cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating ADC with Non-Cleavable Linker ADC_bound ADC Binds to Antigen ADC_circulating->ADC_bound Targeting Endosome Endosome ADC_bound->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Proteolytic Degradation Payload_release Payload-Linker-AA Metabolite Release Degradation->Payload_release Cytotoxicity Cytotoxicity Payload_release->Cytotoxicity

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of an ADC by measuring its half-maximal inhibitory concentration (IC50) against cancer cell lines.

Methodology:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC with the cleavable linker and the ADC with the non-cleavable linker in cell culture medium.

  • Remove the overnight culture medium from the cells and add the ADC dilutions.

  • Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration.

  • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker in plasma and determine the rate of premature drug release.

Methodology:

  • ADC Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Processing: Immediately stop the reaction by freezing the samples at -80°C or by protein precipitation.

  • Quantification of Released Payload:

    • LC-MS/MS Analysis: Analyze the supernatant containing the released payload using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Quantify the concentration of the released payload at each time point.

  • Calculate the percentage of drug release over time to determine the stability of the linker.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Efficacy Efficacy Studies (Tumor Growth Inhibition) Cytotoxicity->Efficacy Plasma_Stability Plasma Stability Assay (Payload Release) PK Pharmacokinetic Studies (ADC Clearance, Half-life) Plasma_Stability->PK Comparison Comparative Analysis Efficacy->Comparison PK->Comparison ADC_Cleavable ADC with Cleavable Linker ADC_Cleavable->Cytotoxicity ADC_Cleavable->Plasma_Stability ADC_NonCleavable ADC with Non-Cleavable Linker ADC_NonCleavable->Cytotoxicity ADC_NonCleavable->Plasma_Stability

Caption: Experimental workflow for comparing ADC linker stability.

Conclusion

The decision between a cleavable and a non-cleavable linker is not a one-size-fits-all solution and depends on the specific therapeutic application, the nature of the target antigen, the tumor microenvironment, and the properties of the payload. Cleavable linkers offer the potential for a bystander effect, which can be advantageous for heterogeneous tumors, but may carry a risk of off-target toxicity. Non-cleavable linkers provide enhanced plasma stability and a potentially wider therapeutic window but are dependent on ADC internalization and lysosomal processing, with a limited bystander effect. A thorough evaluation of both linker types through rigorous in vitro and in vivo studies is essential for the development of safe and effective drug conjugates.

References

A Comparative Guide to the Spectroscopic Analysis of Aminooxy-PEG2-BCN Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of bioconjugates synthesized using the heterobifunctional linker, Aminooxy-PEG2-BCN. This linker is a valuable tool in bioconjugation, enabling the orthogonal ligation of two different molecules through an aminooxy group (for reaction with aldehydes or ketones to form an oxime bond) and a bicyclononyne (BCN) group (for strain-promoted alkyne-azide cycloaddition, or SPAAC).

The proper characterization of these bioconjugates is critical to ensure the desired structure, purity, and stoichiometry. This guide will delve into the application of key spectroscopic methods—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy—for the analysis of this compound bioconjugates and compare these findings with alternative bioconjugation strategies.

Comparison of Bioconjugation Chemistries

The this compound linker facilitates a powerful dual-ligation strategy. However, a variety of other methods are commonly employed in bioconjugation, each with its own set of advantages and disadvantages. The choice of conjugation chemistry directly impacts the required analytical methods for characterization.

FeatureAminooxy-BCN (Oxime & SPAAC)Thiol-MaleimideAmine-NHS Ester
Target Functional Group Aldehyde/Ketone & AzideThiol (Cysteine)Primary Amine (Lysine)
Reaction Selectivity High (Bioorthogonal)High for thiolsModerate (Multiple lysines can react)
Reaction Kinetics Oxime: Moderate, pH-dependent; SPAAC: FastFastModerate to Fast
Bond Stability Oxime: Stable; Triazole: Very StableThioether: Stable, but can undergo retro-Michael additionAmide: Very Stable
Potential Side Reactions MinimalMaleimide hydrolysis, reaction with other nucleophilesHydrolysis of NHS ester

Spectroscopic Analysis of this compound Bioconjugates

The successful formation of a bioconjugate using the this compound linker can be confirmed and quantified using a suite of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of bioconjugates, providing precise molecular weight information that directly confirms successful conjugation.

Data Presentation:

AnalyteExpected Mass Shift (Da)TechniqueKey Information
Protein + this compound+ Mass of LinkerIntact Mass Analysis (e.g., ESI-QTOF)Confirmation of linker attachment
(Protein + Linker) + Azide-Molecule+ Mass of Azide-MoleculeIntact Mass AnalysisConfirmation of second conjugation step
Peptide MappingN/ALC-MS/MSIdentification of conjugation site

Experimental Protocol: Intact Mass Analysis of a Protein Bioconjugate

  • Sample Preparation:

    • Purify the bioconjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove excess reagents.

    • Desalt the protein sample using a suitable method, such as buffer exchange into a volatile buffer like ammonium acetate (50 mM).[1]

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

    • For native MS analysis, use non-denaturing conditions to maintain the protein's folded state.[1]

  • Data Acquisition:

    • Acquire data in the appropriate mass range for the expected bioconjugate.

    • Use electrospray ionization (ESI) for gentle ionization of the protein.

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the bioconjugate.

    • Compare the measured mass to the theoretical mass to confirm conjugation.

mass_spec_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Purification Bioconjugate Purification (SEC) Desalting Buffer Exchange / Desalting Purification->Desalting ESI Electrospray Ionization Desalting->ESI MassAnalyzer High-Resolution Mass Analyzer (e.g., Q-TOF) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Deconvolution Deconvolution of Spectrum Detector->Deconvolution MassComparison Compare Experimental vs. Theoretical Mass Deconvolution->MassComparison

Workflow for intact mass spectrometry analysis of a bioconjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly useful for confirming the formation of the triazole ring resulting from the SPAAC reaction.

Data Presentation:

Functional GroupCharacteristic ¹H NMR Signal (ppm)MultiplicityNotes
BCN-Triazole Proton7.5 - 8.5SingletThe exact chemical shift is dependent on the substituents on the azide and the solvent.

Experimental Protocol: ¹H NMR of a Small Molecule Bioconjugate

  • Sample Preparation:

    • Dissolve the purified bioconjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of at least 1 mg/mL.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic singlet in the aromatic region (7.5-8.5 ppm) corresponding to the triazole proton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that can be used to confirm the presence of the PEG linker in the bioconjugate.

Data Presentation:

Functional GroupCharacteristic IR Absorption (cm⁻¹)Intensity
PEG (C-O-C stretch)~1090Strong, Sharp
Protein (Amide I)~1650Strong
Protein (Amide II)~1540Strong

Experimental Protocol: FTIR Analysis of a PEGylated Protein

  • Sample Preparation:

    • Prepare a concentrated solution of the purified bioconjugate.

    • Alternatively, lyophilize the sample to obtain a solid powder.

  • Instrumentation:

    • Use an FTIR spectrometer equipped with an appropriate sampling accessory (e.g., ATR, transmission).

  • Data Acquisition:

    • Acquire a background spectrum of the buffer or KBr (for solid samples).

    • Acquire the sample spectrum.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the characteristic strong and sharp C-O-C stretching band of the PEG linker around 1090 cm⁻¹.[2][3] The intensity of this peak can be used to quantify the degree of PEGylation.[2]

ftir_workflow cluster_sample_prep Sample Preparation cluster_ftir_analysis FTIR Analysis cluster_data_analysis Data Analysis Sample Purified Bioconjugate (Liquid or Solid) Background Acquire Background Spectrum Sample->Background SampleScan Acquire Sample Spectrum Background->SampleScan Subtraction Background Subtraction SampleScan->Subtraction Analysis Identify Characteristic Peaks (e.g., ~1090 cm⁻¹ for PEG) Subtraction->Analysis

General workflow for FTIR analysis of a PEGylated bioconjugate.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for monitoring the kinetics of the oxime bond formation. Many aldehydes have a distinct UV absorbance that changes upon reaction with an aminooxy group.

Data Presentation:

Reaction ComponentWavelength (nm)Molar Extinction Coefficient (ε)
Aromatic AldehydeVaries (e.g., 250-300 nm)High
Oxime ProductVaries (often shifted from aldehyde)Different from aldehyde

Experimental Protocol: Kinetic Analysis of Oxime Ligation

  • Sample Preparation:

    • Prepare stock solutions of the aldehyde-containing molecule and the aminooxy-containing molecule in a suitable buffer (e.g., phosphate buffer, pH 7).

  • Data Acquisition:

    • Mix the reactants in a quartz cuvette.

    • Immediately place the cuvette in a UV-Vis spectrophotometer.

    • Monitor the change in absorbance at the wavelength corresponding to the aldehyde or the oxime product over time.

  • Data Analysis:

    • Plot the absorbance change versus time.

    • Fit the data to an appropriate kinetic model to determine the reaction rate constant. The reaction progress can be monitored by following the decrease in the aldehyde absorbance or the increase in the oxime product absorbance.

Conclusion

The spectroscopic analysis of this compound bioconjugates requires a multi-faceted approach. Mass spectrometry provides unequivocal evidence of successful conjugation and allows for the determination of the drug-to-antibody ratio in the context of ADCs. NMR is the gold standard for confirming the formation of the triazole linkage from the SPAAC reaction. FTIR offers a rapid method to verify the presence of the PEG linker, and UV-Vis spectroscopy is a powerful tool for studying the kinetics of the initial oxime ligation. By employing these techniques in a complementary fashion, researchers can gain a comprehensive understanding of their bioconjugates, ensuring their quality and suitability for downstream applications. The choice of analytical methods should always be guided by the specific characteristics of the biomolecules and the linker used in the conjugation strategy.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Aminooxy-PEG2-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for essential safety and logistical information on the handling of Aminooxy-PEG2-BCN. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe and effective use of this valuable bioconjugation linker in your laboratory.

This compound is a bifunctional linker utilized in bioconjugation and antibody-drug conjugate (ADC) development.[1] Its aminooxy group reacts with aldehydes and ketones to form stable oxime linkages, while the bicyclo[6.1.0]nonyne (BCN) group facilitates copper-free click chemistry with azides.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety information from structurally similar compounds and general laboratory best practices to provide a robust framework for its handling.

Personal Protective Equipment (PPE)

A stringent personal protective equipment protocol is paramount to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Rationale and Specifications
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US) standards to protect against potential splashes, dust, and vapors.[2]
Skin Chemical-resistant gloves (e.g., nitrile or neoprene).Gloves must be inspected before use and changed frequently.[2] Protective clothing, such as a lab coat or coveralls, should prevent any possibility of skin contact.[2]
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.If exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH-approved respirator for organic vapors and particulates may be necessary.

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound ensures both safety and experimental integrity.

Receiving and Unpacking
  • Inspect Packaging: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don PPE: Before opening, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Work in a Ventilated Area: Unpack the compound in a chemical fume hood to minimize inhalation exposure.

  • Verify Contents: Check the label to confirm you have received the correct product and note the storage instructions.

Storage
  • Short-term and Long-term Storage: For long-term storage, it is recommended to store the compound at -20°C for up to one month or -80°C for up to six months, protected from light.

  • Container Integrity: Keep the container tightly closed to prevent moisture absorption, as aminooxy compounds can be hygroscopic.

  • Incompatibilities: Store away from strong oxidizing agents.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling of this compound during experimental use.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill weigh Weigh Compound prep_spill->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction quench Quench Reaction reaction->quench waste_liquid Dispose of Liquid Waste quench->waste_liquid waste_solid Dispose of Solid Waste quench->waste_solid decontaminate Decontaminate Work Area waste_liquid->decontaminate waste_solid->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe

Caption: Experimental workflow for this compound.
Detailed Experimental Protocols

  • Weighing and Transfer:

    • Use an analytical balance inside a chemical fume hood.

    • Carefully transfer the desired amount of the solid compound using a spatula to minimize dust formation.

    • Close the container tightly immediately after use.

  • Dissolution:

    • Aminooxy-PEG reagents are often hygroscopic. To facilitate handling, consider preparing a stock solution in a dry, anhydrous organic solvent such as DMSO.

    • Add the solvent slowly to the solid to prevent splashing.

  • Reaction Conditions:

    • The reaction of the aminooxy group with aldehydes or ketones is most efficient at a neutral pH (6.5-7.5).

    • The BCN group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azides without the need for a copper catalyst.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation and Collection
  • Liquid Waste: Collect all aqueous and organic waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers. Do not pour down the drain.

  • Solid Waste: Dispose of contaminated consumables such as pipette tips, weighing boats, and gloves as solid hazardous waste. These should be collected in a sealed bag or container.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Spill Management
  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) office.

    • Prevent entry to the affected area until trained personnel have handled the cleanup.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these guidelines, you can ensure a safe laboratory environment while advancing your research with this compound. Always consult your institution's specific safety protocols and the most current safety information available.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.